Product packaging for 1-Butyl-3-methylimidazolium methyl sulfate(Cat. No.:CAS No. 401788-98-5)

1-Butyl-3-methylimidazolium methyl sulfate

Cat. No.: B1251867
CAS No.: 401788-98-5
M. Wt: 250.32 g/mol
InChI Key: MEMNKNZDROKJHP-UHFFFAOYSA-M
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Description

1-Butyl-3-methylimidazolium methyl sulfate, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O4S and its molecular weight is 250.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 746786. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O4S B1251867 1-Butyl-3-methylimidazolium methyl sulfate CAS No. 401788-98-5

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15N2.CH4O4S/c1-3-4-5-10-7-6-9(2)8-10;1-5-6(2,3)4/h6-8H,3-5H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMNKNZDROKJHP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477461
Record name BMIMMeSO4
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Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

401788-98-5
Record name 1-Butyl-3-methylimidazolium methylsulfate
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URL https://commonchemistry.cas.org/detail?cas_rn=401788-98-5
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Record name 1-Butyl-3-methylimidazolium methylsulfate
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Record name 1-Butyl-3-methylimidazolium methylsulfate
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Record name BMIMMeSO4
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Butyl-3-methylimidazolium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-3-methylimidazolium methyl sulfate, often abbreviated as [BMIM][MeSO₄], is an ionic liquid that has garnered significant attention across various scientific disciplines. Its unique set of properties, including low volatility, high thermal stability, and tunable solvency, makes it a compelling candidate for applications ranging from green chemistry and catalysis to drug delivery systems.[1] This technical guide provides an in-depth overview of the core physicochemical properties of [BMIM][MeSO₄], complete with experimental methodologies and structured data for ease of reference.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are crucial for understanding its behavior as a solvent, electrolyte, or medium for chemical reactions.

General and Molecular Properties
PropertyValueSource
Chemical Formula C₉H₁₈N₂O₄S[1][2]
Molecular Weight 250.31 g/mol [1][2]
CAS Number 401788-98-5[1][2]
Appearance Colorless to slightly yellow liquid[1]
Melting Point -4 °C to -20 °C[1][2]
Physical Properties as a Function of Temperature

The physical properties of [BMIM][MeSO₄] are highly dependent on temperature. The following table presents density and viscosity data at various temperatures, illustrating the typical behavior of this ionic liquid.

Temperature (°C)Density (g/cm³)Viscosity (cP)Source
201.21 - 1.22-[1]
211.22-[2]
25-163[2]
25.01.20959-
80.01.17-

Note: A comprehensive study has measured density, speed of sound, refractive index, and dynamic viscosity across a temperature range from (278.15 to 343.15) K (5°C to 70°C).[3][4]

Optical and Electrical Properties
PropertyValueConditionsSource
Refractive Index (n₂₀/D) 1.476 - 1.48220 °C[1]
Conductivity 2.20 mS/cm30 °C[2]
Electrochemical Window 4.3 V-[2]

Synthesis Pathway

The synthesis of this compound is a direct quaternization reaction. The following diagram illustrates the logical flow of this process.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 1-Methylimidazole P1 Mixing in Solvent (e.g., Toluene) R1->P1 R2 Dimethyl Sulfate R2->P1 P2 Exothermic Reaction (Cooling Required) P1->P2 P3 Purification P2->P3 Prod 1-Butyl-3-methylimidazolium Methyl Sulfate [BMIM][MeSO₄] P3->Prod

Synthesis of [BMIM][MeSO₄]

Experimental Protocols

The accurate determination of physicochemical properties is paramount for the reliable application of ionic liquids. Below are detailed methodologies for key experiments.

Synthesis of this compound

This protocol is based on a general and widely cited procedure for the synthesis of imidazolium-based ionic liquids.[4]

  • Reaction Setup : A three-necked round-bottomed flask is equipped with a dropping funnel, a thermometer, and a nitrogen inlet. The flask is charged with an equimolar amount of 1-methylimidazole dissolved in a suitable solvent like toluene.

  • Reactant Addition : The flask is cooled in an ice bath. An equimolar amount of dimethyl sulfate is added dropwise from the dropping funnel. The rate of addition is controlled to maintain the reaction temperature below a set point (e.g., 40°C) due to the highly exothermic nature of the reaction.[4]

  • Reaction : After the addition is complete, the mixture is stirred at room temperature for several hours to ensure the reaction goes to completion.

  • Purification : The solvent is removed under reduced pressure using a rotary evaporator. The resulting ionic liquid is then washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.

  • Drying : To remove any residual solvent and water, the final product is dried under high vacuum at a moderate temperature (e.g., 70°C) for an extended period (24-48 hours) until a constant weight is achieved.[4] The water content should be verified to be below 150 ppm using Karl Fischer titration.

Density Measurement

Density is typically measured using a vibrating tube densimeter.[5]

  • Calibration : The instrument is calibrated using two standards of known density, typically dry air and deionized, degassed water, at the desired measurement temperature.

  • Sample Preparation : The ionic liquid sample must be thoroughly dried under vacuum to minimize water content, as moisture can significantly affect density.[1]

  • Measurement : The sample is injected into the oscillating U-tube of the densimeter. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.

  • Temperature Control : The temperature of the sample cell is precisely controlled, often with a Peltier system, to an accuracy of ±0.01 K, as density is temperature-dependent.[1] Measurements are taken across a range of temperatures to determine the thermal expansion coefficient.[3]

Viscosity Measurement

Dynamic viscosity can be determined using a rotational viscometer or a capillary viscometer.

  • Instrument Setup : For a rotational viscometer, a specific spindle/cup geometry is selected based on the expected viscosity range. The instrument is calibrated with standard viscosity fluids.

  • Sample Loading : A precise volume of the dried ionic liquid is placed into the sample cup.

  • Temperature Equilibration : The sample is allowed to thermally equilibrate at the target temperature.

  • Measurement : The spindle is rotated at a series of defined shear rates, and the resulting torque is measured. The instrument's software calculates the dynamic viscosity. For ionic liquids, which are often Newtonian fluids, the viscosity should be independent of the shear rate.

  • Data Collection : Measurements are repeated at various temperatures to establish the temperature-viscosity profile.

Refractive Index Measurement

The refractive index is commonly measured using a digital Abbe refractometer.

  • Calibration : The refractometer is calibrated using a standard of known refractive index, such as distilled water.

  • Sample Application : A few drops of the ionic liquid are placed on the surface of the measurement prism.

  • Measurement : The prism is illuminated, and the instrument measures the critical angle of total internal reflection, from which it calculates the refractive index.

  • Temperature Control : The prism is connected to a water bath to maintain a constant temperature (e.g., 20.0 ± 0.1 °C), as the refractive index is sensitive to temperature changes.

Applications and Significance

The physicochemical properties of [BMIM][MeSO₄] make it a versatile compound. Its low viscosity compared to other ionic liquids is advantageous for use as a solvent in extraction processes.[3][4] In drug development, it is being explored for its potential to improve the solubility and bioavailability of active pharmaceutical ingredients.[1] Furthermore, its role as a "green" solvent is prominent in biomass processing for biofuel production and in electrochemical applications like batteries and supercapacitors.[1] The thermal stability of [BMIM][MeSO₄] is notably higher than its acetate and chloride analogues, making it more suitable for processes requiring elevated temperatures.

Conclusion

This compound presents a unique and advantageous profile of physicochemical properties. Its moderate viscosity, wide liquid range, and high thermal stability make it a subject of ongoing research and a practical choice for various industrial and pharmaceutical applications. A thorough understanding of the properties detailed in this guide is essential for leveraging its full potential in scientific innovation.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-butyl-3-methylimidazolium methyl sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification methods for 1-butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO4]), an ionic liquid of significant interest to researchers and professionals in drug development and various scientific fields. This document details the prevalent synthesis route, purification protocols, and characterization data, presented in a clear and accessible format for laboratory application.

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the quaternization of 1-butylimidazole with dimethyl sulfate. This reaction is a straightforward nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the methyl group of dimethyl sulfate.

A generalized reaction scheme is presented below:

1-butylimidazole + dimethyl sulfate → this compound

An alternative, though less direct, two-step synthesis involves the initial preparation of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) from 1-methylimidazole and 1-chlorobutane, followed by an anion exchange reaction with a methyl sulfate salt. However, the direct synthesis route is generally preferred for its efficiency.

Signaling Pathway of Direct Synthesis

The following diagram illustrates the direct synthesis pathway of this compound.

SynthesisPathway 1-Butylimidazole 1-Butylimidazole BMIM_MeSO4 1-Butyl-3-methylimidazolium methyl sulfate 1-Butylimidazole->BMIM_MeSO4 Quaternization Dimethyl_sulfate Dimethyl sulfate Dimethyl_sulfate->BMIM_MeSO4

Direct synthesis pathway for [BMIM][MeSO4].

Experimental Protocols

This section provides a detailed experimental protocol for the direct synthesis and subsequent purification of this compound.

Synthesis of this compound

Materials:

  • 1-butylimidazole (≥98%)

  • Dimethyl sulfate (≥99%)

  • Ethyl acetate (analytical grade)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dropping funnel, and condenser, add 1-butylimidazole. The reaction should be carried out under an inert atmosphere.

  • Begin stirring the 1-butylimidazole and slowly add an equimolar amount of dimethyl sulfate dropwise from the dropping funnel. The addition should be performed at room temperature or with gentle cooling to control the exothermic reaction.

  • After the complete addition of dimethyl sulfate, heat the reaction mixture to a temperature between 60-80°C and maintain it for a period of 2 to 24 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

  • Upon completion, the reaction mixture is cooled to room temperature, yielding the crude this compound as a viscous liquid.

Purification of this compound

Materials:

  • Crude this compound

  • Ethyl acetate (analytical grade)

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Transfer the crude product to a separatory funnel.

  • Add a sufficient volume of ethyl acetate to the separatory funnel to wash the crude product. The typical volume ratio of ethyl acetate to the ionic liquid is 2:1 or 3:1.

  • Shake the mixture vigorously for several minutes and then allow the layers to separate. The ionic liquid is typically the denser, lower layer.

  • Separate and discard the upper ethyl acetate layer, which contains unreacted starting materials and non-polar impurities.

  • Repeat the washing step two to three more times with fresh ethyl acetate to ensure high purity.

  • After the final wash, transfer the purified ionic liquid to a round-bottom flask.

  • Remove any residual ethyl acetate using a rotary evaporator.

  • For complete removal of volatile impurities and residual solvent, dry the product under high vacuum (e.g., <1 mbar) at an elevated temperature (e.g., 70-90°C) for several hours until a constant weight is achieved.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1-Butylimidazole + Dimethyl Sulfate Reaction Reaction at 60-80°C Reactants->Reaction Crude_Product Crude [BMIM][MeSO4] Reaction->Crude_Product Washing Wash with Ethyl Acetate Crude_Product->Washing Phase_Separation Phase Separation Washing->Phase_Separation Rotovap Rotary Evaporation Phase_Separation->Rotovap Drying High Vacuum Drying Rotovap->Drying Pure_Product Pure_Product Drying->Pure_Product Pure [BMIM][MeSO4]

Experimental workflow for [BMIM][MeSO4].

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Synthesis Parameters and Reported Yields
ParameterValue/RangeReference
Reactants 1-Butylimidazole, Dimethyl sulfateGeneral Knowledge
Stoichiometry ~1:1 molar ratioGeneral Knowledge
Reaction Temperature 60 - 80 °C[1]
Reaction Time 2 - 48 hours[1]
Reported Yield 75%General Knowledge
Table 2: Physicochemical and Purity Data
PropertyValueReference
Molecular Formula C₉H₁₈N₂O₄SGeneral Knowledge
Molecular Weight 250.32 g/mol General Knowledge
Appearance Colorless to pale yellow viscous liquidGeneral Knowledge
Purity (Commercial) ≥95%, ≥97%, >98%General Knowledge
Density ~1.21 g/mL at 20°CGeneral Knowledge
Refractive Index ~1.476 - 1.482 at 20°CGeneral Knowledge

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of ionic liquids.

¹H NMR (CDCl₃, ppm):

  • ~9.18 (s, 1H): Imidazolium ring proton (N-CH-N)

  • ~7.4-7.6 (m, 2H): Imidazolium ring protons (CH=CH)

  • ~4.1-4.3 (t, 2H): Methylene protons of the butyl group adjacent to the nitrogen (-N-CH₂-CH₂-)

  • ~3.9 (s, 3H): Methyl protons attached to the imidazolium nitrogen (-N-CH₃)

  • ~3.7 (s, 3H): Methyl protons of the methyl sulfate anion (CH₃-SO₄⁻)

  • ~1.8-2.0 (m, 2H): Methylene protons of the butyl group (-N-CH₂-CH₂-CH₂-)

  • ~1.3-1.5 (m, 2H): Methylene protons of the butyl group (-CH₂-CH₃)

  • ~0.9-1.0 (t, 3H): Methyl protons of the butyl group (-CH₂-CH₃)

¹³C NMR (CDCl₃, ppm):

  • ~136: Imidazolium ring carbon (N-C-N)

  • ~123, ~121: Imidazolium ring carbons (C=C)

  • ~50: Methylene carbon of the butyl group adjacent to the nitrogen (-N-CH₂)

  • ~36: Methyl carbon attached to the imidazolium nitrogen (-N-CH₃)

  • ~53: Methyl carbon of the methyl sulfate anion (CH₃-SO₄⁻)

  • ~32, ~19, ~13: Butyl group carbons

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

This guide provides a foundational understanding of the synthesis and purification of this compound. For specific applications, further optimization of reaction conditions and purification methods may be necessary. Always consult relevant safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before conducting any experimental work.

References

Unveiling the Thermal Stability of 1-Butyl-3-methylimidazolium Methyl Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals on the thermal characteristics of a widely used ionic liquid.

Introduction

1-Butyl-3-methylimidazolium methyl sulfate, often abbreviated as [BMIM][MeSO4], is a prominent room-temperature ionic liquid utilized in a diverse range of applications, including as a solvent in chemical reactions and separations.[1][2] Its efficacy in processes such as the dissolution of lignocellulosic biomass often necessitates prolonged exposure to elevated temperatures, making a thorough understanding of its thermal stability paramount.[3][4] This technical guide provides a comprehensive overview of the thermal stability of [BMIM][MeSO4], presenting key quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow.

Thermal Decomposition Profile

The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature window. For [BMIM][MeSO4], thermogravimetric analysis (TGA) is the primary technique employed to determine its decomposition temperature. The active thermal decomposition region for [BMIM][MeSO4] generally lies above 200°C.[3][5][6] However, it is crucial to note that slow degradation can occur at temperatures as low as 120-150°C, especially under isothermal conditions over extended periods.[3]

Prolonged thermal treatment, for instance at 150°C for 24 hours, can lead to the accumulation of degradation products, which in turn affects the physicochemical properties and lowers the decomposition temperature of the ionic liquid.[3][4]

Quantitative Thermal Stability Data

The following tables summarize the key quantitative data related to the thermal stability of this compound.

ParameterValueConditionsReference
Glass Transition Temperature (Tg)-91.9 °CDifferential Scanning Calorimetry (DSC)[7]
Crystallization Temperature-32.6 °CDifferential Scanning Calorimetry (DSC)[7]
Melting Temperature (Tm)-4.1 °CDifferential Scanning Calorimetry (DSC)[7]
Onset Decomposition Temperature (Tonset)342.14 °CThermogravimetric Analysis (TGA) at 10°C/min[8]
Maximum Decomposition Temperature (Tmax)390 °CInitial Sample[3]
Maximum Decomposition Temperature (Tmax)382 °CAfter 24-hour pre-heating at 150 °C[3]
Kinetic ParameterValueMethodReference
Average Activation Energy (Ea)7.92 kJ/moleOzawa Method[8]
Average Activation Energy (Ea)8.90 kJ/moleKissinger Method[8]

Experimental Protocols

A detailed understanding of the methodologies used to assess thermal stability is crucial for the replication and validation of experimental results.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of [BMIM][MeSO4].

Methodology:

  • A sample of [BMIM][MeSO4] (typically 10-20 mg) is placed in an aluminum or platinum pan.

  • The pan is placed in a thermogravimetric analyzer.

  • The sample is heated at a constant rate, for example, 10°C/min, 15°C/min, 20°C/min, or 25°C/min, under an inert atmosphere (e.g., nitrogen or helium) with a constant flow rate (e.g., 40 mL/min).[8][9][10][11]

  • The mass of the sample is continuously monitored as a function of temperature.

  • The onset decomposition temperature (Tonset) is determined as the temperature at which significant mass loss begins. The peak decomposition temperature (Tpeak) corresponds to the temperature of the maximum rate of mass loss.[7]

Differential Scanning Calorimetry (DSC)

Objective: To determine thermal transitions such as glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

Methodology:

  • A small sample of [BMIM][MeSO4] is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in a DSC instrument.

  • The sample is subjected to a controlled temperature program, which includes heating and cooling cycles at a specific rate (e.g., 1°C/min).[12]

  • The heat flow to or from the sample is measured relative to the reference as a function of temperature.

  • Thermal events are identified as endothermic or exothermic peaks or shifts in the baseline of the DSC curve.[3]

Isothermal Thermal Stability Analysis

Objective: To evaluate the long-term thermal stability at a specific temperature.

Methodology:

  • A sample of [BMIM][MeSO4] is placed in a TGA instrument.

  • The sample is heated to a specific isothermal temperature (e.g., 150°C) and held at that temperature for an extended period (e.g., 6 or 24 hours).[3][4]

  • The mass loss of the sample is monitored over time.

  • This method provides insight into slow degradation processes that may not be apparent in dynamic TGA scans.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of experiments to comprehensively assess the thermal stability of this compound.

Thermal_Stability_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_advanced Advanced Characterization Sample [BMIM][MeSO4] Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Isothermal Isothermal TGA (Long-term Stability) Sample->Isothermal Decomp_Temp Decomposition Temperature (Tonset, Tmax) TGA->Decomp_Temp Kinetics Decomposition Kinetics (Ea) TGA->Kinetics EGA Evolved Gas Analysis (EGA-MS) TGA->EGA Thermal_Trans Thermal Transitions (Tg, Tc, Tm) DSC->Thermal_Trans Isothermal->TGA Pre-treated sample Deg_Products Identification of Degradation Products EGA->Deg_Products

Caption: Experimental workflow for thermal stability analysis of [BMIM][MeSO4].

Decomposition Products

Upon thermal decomposition, this compound breaks down into various volatile and non-volatile products. Analysis of the evolved gases during thermogravimetric analysis reveals the formation of species such as 1-methylimidazole, 1-methoxybutane, and 1-butanol in the temperature range of 320–370 °C.[3] At higher temperatures (410–440 °C), further decomposition leads to the formation of water and methylamine.[3] Prolonged heating can also result in the formation of a carbon residue.[3]

Conclusion

This compound exhibits good thermal stability, with an onset of decomposition typically above 340°C in dynamic TGA scans. However, for applications requiring long-term exposure to heat, it is critical to consider the potential for slow degradation at more moderate temperatures. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile ionic liquid, enabling informed decisions regarding its application in thermally demanding processes. A thorough understanding of its thermal behavior is essential to ensure process efficiency, safety, and product purity.

References

Spectroscopic Characterization of 1-Butyl-3-methylimidazolium Methyl Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the ionic liquid 1-butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO₄]). The following sections detail the key spectroscopic data, experimental protocols for obtaining this information, and visual representations of the molecular structure and analytical workflow.

Core Spectroscopic Data

The unique chemical structure of this compound gives rise to a characteristic spectroscopic fingerprint. The following tables summarize the quantitative data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, as well as Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of [BMIM][MeSO₄]. The chemical shifts (δ) in parts per million (ppm) for the proton (¹H) and carbon-13 (¹³C) nuclei are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
0.84t3HCH₃ (butyl chain)
1.27m2HCH₂ (butyl chain)
1.74-1.85m2HCH₂ (butyl chain)
3.72s3HN-CH₃
4.02t2HN-CH₂ (butyl chain)
7.48t1HImidazolium ring H-5
7.61t1HImidazolium ring H-4
10.11s1HImidazolium ring H-2
3.55s3HO-CH₃ (methyl sulfate)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
13.29CH₃ (butyl chain)
19.21CH₂ (butyl chain)
31.95CH₂ (butyl chain)
36.57N-CH₃
49.29N-CH₂ (butyl chain)
52.5O-CH₃ (methyl sulfate)
122.17Imidazolium ring C-5
123.59Imidazolium ring C-4
136.31Imidazolium ring C-2

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Vibrational Spectroscopy

FTIR and Raman spectroscopy provide complementary information about the vibrational modes of the functional groups present in [BMIM][MeSO₄].

Table 3: FTIR and Raman Spectroscopic Data for this compound

FTIR Peak (cm⁻¹)Raman Peak (cm⁻¹)Assignment
3155, 31093175, 3100C-H stretching (imidazolium ring)
2960, 28732975, 2914, 2850C-H stretching (alkyl chains)
1571, 14611645, 1566C=C and C=N stretching (imidazolium ring)
1165-C-H in-plane bending (imidazolium ring)
1240-SO₃ asymmetric stretching
10601060SO₃ symmetric stretching
-729Ring puckering (imidazolium)
-624, 600Butyl chain conformers
Mass Spectrometry (MS)

Mass spectrometry of [BMIM][MeSO₄] typically involves electrospray ionization (ESI) to generate ions in the gas phase. The primary species observed is the 1-butyl-3-methylimidazolium cation ([BMIM]⁺) at a mass-to-charge ratio (m/z) of 139.1. The fragmentation of this cation provides further structural information.

Table 4: Mass Spectrometry Data for the 1-Butyl-3-methylimidazolium Cation

m/zAssignment
139.1[BMIM]⁺ (molecular ion)
111.1[M - C₂H₅]⁺
83.2[M - C₄H₉]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • The sample is vortexed to ensure homogeneity.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 seconds.

    • Spectral width: Appropriate for the chemical shift range of the sample.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or higher, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: Appropriate for the chemical shift range of the sample.

  • Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

FTIR Spectroscopy

Sample Preparation:

  • A small drop of neat this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Measurement Mode: Attenuated Total Reflectance.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32-64.

  • Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance spectrum.

Raman Spectroscopy

Sample Preparation:

  • A small aliquot of neat this compound is placed in a glass vial or on a microscope slide.

Instrumentation and Data Acquisition:

  • Spectrometer: A dispersive Raman spectrometer.

  • Excitation Source: A laser with a specific wavelength (e.g., 532 nm or 785 nm).

  • Laser Power: Adjusted to avoid sample degradation.

  • Spectral Range: Typically 3200-200 cm⁻¹.

  • Acquisition Time and Accumulations: Optimized to achieve a good signal-to-noise ratio.

Data Processing: The raw spectrum is corrected for baseline and cosmic rays.

Mass Spectrometry

Sample Preparation:

  • A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition:

  • Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode to detect the [BMIM]⁺ cation.

  • Mass Range: Scanned over a range appropriate to detect the parent ion and expected fragments.

  • Fragmentation (MS/MS): Collision-induced dissociation (CID) can be used to fragment the parent ion and obtain structural information.

Data Processing: The resulting mass spectrum is analyzed to identify the m/z values of the parent and fragment ions.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample [BMIM][MeSO₄] Sample NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification FTIR->Functional_Groups Raman->Functional_Groups MS->Structure Purity Purity Assessment MS->Purity

Caption: Workflow for the spectroscopic characterization of [BMIM][MeSO₄].

Caption: Key functional groups of [BMIM][MeSO₄] for spectroscopic analysis.

safety and handling of 1-butyl-3-methylimidazolium methyl sulfate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 1-Butyl-3-methylimidazolium Methyl Sulfate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for the ionic liquid this compound (BMIM MeSO₄). The following sections detail its physicochemical properties, toxicological data, and recommended laboratory procedures to ensure its safe use.

Chemical and Physical Properties

This compound is an ionic liquid with a range of properties that make it a versatile solvent in various chemical applications.[1] A summary of its key physical and chemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₈N₂O₄S
Molecular Weight 250.32 g/mol
CAS Number 401788-98-5[2]
Appearance Colorless to yellowish viscous liquid[3]
Melting Point -4 °C[4]
Density 1.21 g/mL at 20 °C[4]
Viscosity 163 cP at 25 °C[5]
Solubility Soluble in water and many organic solvents
Vapor Pressure Negligible

Hazard Identification and Toxicology

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Pictogram: GHS05 (Corrosion)

  • Signal Word: Danger

  • Hazard Statement: H314 - Causes severe skin burns and eye damage.[6]

  • Precautionary Statements: P260, P264, P280, P301+P330+P331, P302+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405.

Toxicological Data

Table 2: Acute Toxicity Data for 1-Butyl-3-methylimidazolium Chloride (BMIM Cl)

Route of ExposureSpeciesValueReference
Oral LD50 Rat (female)>50 - <300 mg/kg
Dermal LD50 Rat> 2,000 mg/kg[7]

Note: This data is for a structurally similar compound and should be used as an estimate of the potential toxicity of this compound.

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following are general recommendations:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[8]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[9] If there is a risk of inhalation, a respirator with an appropriate cartridge (e.g., type ABEK) should be used.

Detailed Methodologies

3.2.1. Weighing the Ionic Liquid

  • Ensure the analytical balance is clean and level.

  • Place a clean, dry weighing vessel (e.g., a beaker or vial) on the balance.

  • Tare the balance to zero.

  • Using a clean spatula or pipette, carefully transfer the desired amount of this compound into the weighing vessel.

  • Record the mass.

  • Clean any spills on the balance immediately.

3.2.2. Preparing a Solution

  • Weigh the required amount of this compound as described above.

  • Select an appropriate volumetric flask.

  • Add the solvent (e.g., deionized water, ethanol) to the flask until it is about half full.

  • Carefully transfer the weighed ionic liquid into the flask.

  • If necessary, use a small amount of the solvent to rinse the weighing vessel and add the rinsing to the flask to ensure a complete transfer.

  • Gently swirl the flask to dissolve the ionic liquid. A magnetic stirrer can be used for viscous solutions.

  • Once the ionic liquid is fully dissolved, add more solvent to the flask until the bottom of the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

3.2.3. Transferring the Ionic Liquid

  • For small volumes (<5 mL): Use a calibrated glass or plastic pipette.

  • For larger volumes: Pour directly from the source container into the receiving vessel. Use a funnel if the opening of the receiving vessel is narrow.[10] To avoid contamination, pour an estimated amount into a temporary container (e.g., a beaker) before measuring the exact volume.[11]

Spill and Disposal Procedures

3.3.1. Spill Response

  • Assess the spill: Determine the size and immediate risks. For large or unmanageable spills, evacuate the area and follow emergency procedures.

  • Protect yourself: Wear the appropriate PPE.

  • Contain the spill: Use chemical spill socks or other absorbent materials to create a dike around the spill.[12]

  • Absorb the spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter, working from the outside in.[12]

  • Clean up: Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate: Clean the spill area with soap and water.[2]

  • Dispose: Dispose of the waste according to local, state, and federal regulations.

3.3.2. Waste Disposal

Dispose of this compound and its contaminated materials as hazardous waste. Do not discharge into sewers or waterways.

Visualizations

Experimental Workflow: Safe Handling and Use

G Safe Handling and Use of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup risk_assessment 1. Conduct Risk Assessment ppe 2. Don Appropriate PPE risk_assessment->ppe weigh 3. Weigh Ionic Liquid ppe->weigh prepare_solution 4. Prepare Solution weigh->prepare_solution transfer 5. Transfer Ionic Liquid prepare_solution->transfer experiment 6. Perform Experiment transfer->experiment decontaminate 7. Decontaminate Glassware experiment->decontaminate dispose_waste 8. Dispose of Waste decontaminate->dispose_waste

Caption: Workflow for the safe handling and use of this compound.

Experimental Workflow: Spill Response

G Spill Response for this compound cluster_initial Initial Response cluster_contain Containment cluster_final Final Steps assess 1. Assess the Spill protect 2. Protect Yourself (PPE) assess->protect contain 3. Contain the Spill protect->contain absorb 4. Absorb the Spill contain->absorb cleanup 5. Clean Up absorb->cleanup decontaminate 6. Decontaminate Area cleanup->decontaminate dispose 7. Dispose of Waste decontaminate->dispose

Caption: Step-by-step workflow for responding to a spill of this compound.

References

An In-depth Technical Guide to the Solubility of 1-Butyl-3-methylimidazolium Methyl Sulfate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the ionic liquid 1-butyl-3-methylimidazolium methyl sulfate, commonly abbreviated as [BMIM][MeSO4], in various organic solvents. Understanding the solubility of this promising "green solvent" is crucial for its application in organic synthesis, catalysis, electrochemistry, and drug delivery, where it can serve as a sustainable alternative to volatile organic compounds.[1][2] This document compiles available quantitative solubility data, details the experimental protocols for its determination, and provides a visual representation of a common experimental workflow.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the organic solvent, particularly its polarity and ability to form hydrogen bonds. While a comprehensive dataset covering a wide range of organic solvents is not extensively available in the literature, key studies have determined the liquid-liquid equilibria of [BMIM][MeSO4] with several hydrocarbons.

The following table summarizes the available quantitative solubility data for [BMIM][MeSO4] in selected organic solvents. The data is presented as the mole fraction of [BMIM][MeSO4] (x1) at different temperatures.

Table 1: Solubility of this compound ([BMIM][MeSO4]) in Organic Solvents

Organic SolventTemperature (K)Solubility of [BMIM][MeSO4] (x1)Reference
n-Hexane291.550.0019Domańska et al., 2006
302.250.0028Domańska et al., 2006
312.850.0041Domańska et al., 2006
323.050.0060Domańska et al., 2006
n-Heptane292.150.0022Domańska et al., 2006
302.750.0033Domańska et al., 2006
313.150.0049Domańska et al., 2006
323.350.0071Domańska et al., 2006
n-Octane292.450.0026Domańska et al., 2006
302.850.0040Domańska et al., 2006
313.250.0059Domańska et al., 2006
323.450.0084Domańska et al., 2006
Cyclohexane291.250.0018Domańska et al., 2006
302.050.0027Domańska et al., 2006
312.650.0040Domańska et al., 2006
322.850.0058Domańska et al., 2006

Note: The data presented is for liquid-liquid equilibria, indicating partial miscibility. For many polar organic solvents, [BMIM][MeSO4] is reported to be fully miscible.

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of ionic liquids in organic solvents. The choice of method often depends on the nature of the system (e.g., solid-liquid or liquid-liquid equilibrium), the expected solubility range, and the available analytical equipment. Below are detailed methodologies for key experiments.

This method is particularly suitable for determining the temperature-dependent solubility and phase diagrams of liquid-liquid and solid-liquid equilibria.

Principle: A mixture of known composition is heated or cooled until a phase transition (dissolution or precipitation) is visually observed. The temperature at which the solution becomes clear upon heating or turbid upon cooling is recorded as the equilibrium temperature for that specific composition.

Detailed Methodology:

  • Sample Preparation: A precise amount of the ionic liquid, [BMIM][MeSO4], is weighed and placed in a sealed, temperature-controlled glass cell equipped with a magnetic stirrer. A known amount of the organic solvent is then added to the cell.

  • Heating and Cooling Cycles: The mixture is slowly heated while being continuously stirred until a single homogeneous phase is formed.

  • Observation: The clear solution is then slowly cooled at a controlled rate (e.g., 0.2 K/min). The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud point temperature.

  • Confirmation: To ensure accuracy, the process is repeated with heating and cooling cycles to check for reproducibility. The temperature at which the turbidity disappears upon heating is also recorded. The average of the cloud point temperature (on cooling) and the clear point temperature (on heating) is taken as the equilibrium temperature.

  • Varying Compositions: The procedure is repeated for different compositions of the ionic liquid and solvent to construct a phase diagram.

This is a widely used and reliable method for determining the equilibrium solubility of a solute in a solvent at a constant temperature.[3][4][5][6]

Principle: An excess amount of the solute is mixed with the solvent and agitated at a constant temperature for a sufficient time to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology:

  • Sample Preparation: An excess amount of [BMIM][MeSO4] is added to a known volume or mass of the organic solvent in a sealed vial or flask.

  • Equilibration: The vials are placed in a thermostated shaker or incubator and agitated at a constant temperature (e.g., 298.15 K) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the mixture is allowed to stand undisturbed at the same temperature to allow the undissolved solute to settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sampling: A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any undissolved particles from being collected.

  • Analysis: The concentration of [BMIM][MeSO4] in the filtered sample is determined using a suitable analytical technique. Common methods include:

    • UV-Vis Spectroscopy: If the ionic liquid has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

    • High-Performance Liquid Chromatography (HPLC): This method can be used to separate and quantify the ionic liquid in the solvent.

    • Gravimetric Analysis: A known volume of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining ionic liquid is then measured. This method is suitable for non-volatile ionic liquids and volatile solvents.

  • Data Reporting: The solubility is typically reported in units of grams per liter (g/L), moles per liter (mol/L), or as a mole fraction.

IGC is a powerful technique for determining thermodynamic properties of non-volatile materials like ionic liquids, including their interaction parameters with various volatile organic compounds, which can be related to solubility.[7][8][9][10][11][12]

Principle: The ionic liquid is used as the stationary phase in a gas chromatography column. Different volatile organic solvents (solutes) are injected into the column, and their retention times are measured. The retention time is related to the strength of the interaction between the solute and the ionic liquid.

Detailed Methodology:

  • Column Preparation: The ionic liquid, [BMIM][MeSO4], is coated onto an inert solid support (e.g., Chromosorb P). The coated support is then packed into a gas chromatography column.

  • Measurement: The column is placed in a gas chromatograph with a thermal conductivity detector (TCD). A carrier gas (e.g., helium) is passed through the column at a controlled flow rate and temperature.

  • Injection of Solutes: Small, known amounts of various volatile organic solvents are injected into the column.

  • Data Acquisition: The retention time for each solvent is recorded.

  • Calculation: From the retention data, various thermodynamic parameters can be calculated, including the activity coefficient at infinite dilution, the Flory-Huggins interaction parameter, and the Hildebrand solubility parameter. These parameters provide insights into the miscibility and solubility of the organic solvents in the ionic liquid.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an ionic liquid in an organic solvent using the Saturation Shake-Flask Method.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_samp 4. Sampling cluster_anal 5. Analysis cluster_report 6. Data Reporting prep1 Weigh excess [BMIM][MeSO4] prep2 Add to a known volume of organic solvent in a sealed vial prep1->prep2 equil1 Agitate at constant temperature (e.g., 298.15 K) for 24-72 hours prep2->equil1 sep1 Allow undissolved solute to settle equil1->sep1 sep2 Centrifuge to aid separation (optional) sep1->sep2 samp1 Withdraw supernatant using a syringe with a filter sep2->samp1 anal1 Determine concentration of [BMIM][MeSO4] using an analytical technique (e.g., HPLC, UV-Vis) samp1->anal1 report1 Express solubility in g/L, mol/L, or mole fraction anal1->report1

Caption: Workflow for the Shake-Flask Method.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective application in various scientific and industrial fields. This guide has provided the available quantitative data, detailed experimental protocols for its determination, and a visual workflow to aid researchers in their studies. While the existing data is limited, the methodologies described herein provide a solid foundation for further investigations into the solubility of this versatile ionic liquid. Future research should focus on expanding the solubility database to include a wider range of organic solvents to facilitate the broader adoption of [BMIM][MeSO4] as a green and tunable solvent.

References

An In-depth Technical Guide to the Electrochemical Window of 1-Butyl-3-methylimidazolium Methyl Sulfate ([BMIM][MeSO₄])

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Electrochemical Window

The electrochemical window (EW) is a crucial property of any electrolyte, defining the potential range within which the electrolyte is electrochemically stable. Beyond this window, the electrolyte will undergo oxidation at the anodic limit and reduction at the cathodic limit. For applications in electrochemistry, including batteries, capacitors, sensors, and electro-organic synthesis, a wide electrochemical window is highly desirable as it allows for a greater range of accessible redox potentials without solvent decomposition. Ionic liquids, such as [BMIM][MeSO₄], are known for their potentially wide electrochemical windows compared to traditional aqueous and organic electrolytes.

Quantitative Data on the Electrochemical Window of Imidazolium-Based Ionic Liquids

As of the latest literature review, specific, peer-reviewed quantitative data for the electrochemical window of neat 1-butyl-3-methylimidazolium methyl sulfate could not be located. However, for context and comparison, the electrochemical windows of other commonly studied 1-butyl-3-methylimidazolium ([BMIM])-based ionic liquids are presented below. It is important to note that these values are highly dependent on the experimental conditions, including the working and reference electrodes, the scan rate, the temperature, and the purity of the ionic liquid (especially the water content).

Ionic LiquidAnionWorking ElectrodeReference ElectrodeAnodic Limit (V)Cathodic Limit (V)Electrochemical Window (V)
[BMIM][BF₄]TetrafluoroboratePlatinumAg wire (quasi)Data not specifiedData not specified~2.5
[BMIM][OTf]TrifluoromethanesulfonateGoldAg/AgCl> +2.0< -2.0> 4.0
[BMIM][NTf₂]Bis(trifluoromethylsulfonyl)imideGlassy CarbonFc/Fc⁺+1.0-2.03.0

Note: The data presented are indicative and sourced from various studies with differing experimental setups. Direct comparison requires careful consideration of the experimental conditions.

Experimental Protocol for Determining the Electrochemical Window

The following is a detailed protocol for the determination of the electrochemical window of [BMIM][MeSO₄] using cyclic voltammetry (CV), based on established methodologies for similar ionic liquids.

Materials and Equipment
  • Ionic Liquid: High-purity this compound ([BMIM][MeSO₄]), dried under vacuum to minimize water content.

  • Electrochemical Cell: A three-electrode glass cell.

  • Working Electrode (WE): Glassy carbon (GC) or platinum (Pt) disk electrode.

  • Counter Electrode (CE): Platinum wire or mesh.

  • Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) electrode or a silver wire pseudo-reference electrode.

  • Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.

  • Inert Atmosphere: Glove box or Schlenk line with high-purity nitrogen or argon gas.

  • Polishing Materials: Alumina slurries of various particle sizes (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.

  • Solvents: Deionized water and acetone for electrode cleaning.

Experimental Procedure
  • Electrode Preparation:

    • Polish the working electrode with progressively finer alumina slurries on a polishing pad to obtain a mirror-like finish.

    • Rinse the electrode thoroughly with deionized water and then acetone to remove any residual polishing material.

    • Dry the electrode completely before introducing it into the electrochemical cell.

    • Clean the platinum counter electrode, for example, by flame annealing.

  • Cell Assembly:

    • Assemble the three-electrode cell inside an inert atmosphere glovebox to prevent contamination from air and moisture.

    • Add a sufficient amount of dried [BMIM][MeSO₄] to the cell to ensure that all three electrodes are properly immersed.

    • Position the reference electrode as close as possible to the working electrode to minimize iR drop.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the initial potential to the open-circuit potential (OCP) of the system.

    • Perform a cyclic voltammetry scan, starting from the OCP and sweeping towards positive potentials until a significant anodic current is observed.

    • Reverse the scan direction and sweep towards negative potentials until a significant cathodic current is observed.

    • Finally, sweep the potential back to the initial OCP.

    • Typical scan rates for determining the electrochemical window are between 10 and 100 mV/s.

Data Analysis

The anodic and cathodic limits of the electrochemical window are determined from the resulting cyclic voltammogram. A common method is to define the limits as the potentials at which the current density reaches a certain threshold value (e.g., 0.1, 0.5, or 1.0 mA/cm²).[1] The electrochemical window is then calculated as the difference between the anodic and cathodic potential limits.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis A Polish Working Electrode B Clean Electrodes A->B D Assemble Cell in Inert Atmosphere B->D C Dry Ionic Liquid E Add Ionic Liquid C->E D->E F Immerse Electrodes E->F G Connect to Potentiostat F->G H Set CV Parameters G->H I Run Cyclic Voltammetry H->I J Record Voltammogram I->J K Determine Anodic & Cathodic Limits J->K L Calculate Electrochemical Window K->L G cluster_system Electrochemical System cluster_cell Electrochemical Cell Potentiostat Potentiostat WE Working Electrode (Site of Interest) Potentiostat->WE Controls Potential CE Counter Electrode (Completes Circuit) Potentiostat->CE Passes Current WE->Potentiostat Measures Current IL [BMIM][MeSO₄] (Electrolyte) RE Reference Electrode (Stable Potential) RE->Potentiostat Measures Potential

References

The Ionic Nature and Physicochemical Profile of 1-Butyl-3-methylimidazolium Methyl Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-3-methylimidazolium methyl sulfate ([Bmim][MeSO4]) is a prominent ionic liquid (IL) recognized for its unique physicochemical properties, including its negligible vapor pressure, thermal stability, and tunable solvency. These characteristics have positioned it as a versatile compound in various scientific and industrial applications, from a "green" solvent in biomass processing to a potential component in electrochemical systems. This technical guide provides an in-depth exploration of the ionic nature of [Bmim][MeSO4], detailing its synthesis, physicochemical properties, and its interactions with biological systems. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development and other scientific fields, facilitating a deeper understanding and application of this ionic liquid.

Core Ionic Nature and Structure

This compound is an organic salt with a melting point below 100°C, classifying it as a room-temperature ionic liquid. Its structure consists of a bulky, asymmetric organic cation, 1-butyl-3-methylimidazolium ([Bmim]⁺), and an organic anion, methyl sulfate ([MeSO₄]⁻).

The 1-butyl-3-methylimidazolium cation is characterized by an imidazolium ring substituted with a butyl group and a methyl group at the 1 and 3 positions, respectively. This asymmetry is crucial in disrupting crystal lattice formation, which contributes to its low melting point. The delocalized positive charge on the imidazolium ring and the presence of both hydrophobic (butyl chain) and hydrophilic (imidazolium ring) regions impart an amphiphilic character to the cation.

The methyl sulfate anion is the conjugate base of methylsulfuric acid. Its presence influences the overall properties of the ionic liquid, such as its viscosity, conductivity, and thermal stability.

The ionic nature of [Bmim][MeSO4] is fundamental to its properties. The strong electrostatic interactions between the cation and anion are responsible for its negligible vapor pressure and high thermal stability. However, these ions are not rigidly fixed as in a crystalline solid, allowing for mobility and conferring its liquid state at or near room temperature.

Physicochemical Properties

The operational characteristics of this compound are defined by its physicochemical properties. The following table summarizes key quantitative data for this ionic liquid.

PropertyValueTemperature (°C)Reference(s)
Molecular Formula C₉H₁₈N₂O₄S-[1]
Molecular Weight 250.32 g/mol -[1]
Melting Point -20 °C-[2]
Density 1.22 g/cm³21[2]
Viscosity 163 cP25[2]
Conductivity 2.20 mS/cm30[2]
Electrochemical Window 4.3 V-[2]
Thermal Stability Thermally stable up to high temperatures, with decomposition influenced by the anion's basicity.[3]-[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a direct quaternization reaction.

Materials:

  • 1-methylimidazole

  • Dimethyl sulfate

  • An appropriate solvent (e.g., toluene or acetone)

Procedure:

  • In a reaction vessel, dissolve 1-methylimidazole in the chosen solvent.

  • Cool the solution in an ice bath to manage the exothermic nature of the reaction.

  • Slowly add an equimolar amount of dimethyl sulfate to the stirred solution.

  • Maintain the reaction at a low temperature (e.g., below 40°C) during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

  • The product, this compound, will typically separate as a denser liquid phase.

  • Isolate the ionic liquid layer.

  • Wash the product with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

  • Dry the final product under vacuum to remove any residual solvent.

Characterization: The purity and structure of the synthesized ionic liquid can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the cation and anion.

Determination of Physicochemical Properties
  • Density: Measured using a pycnometer or a vibrating tube densitometer.

  • Viscosity: Determined using a cone-and-plate rheometer or a capillary viscometer.

  • Conductivity: Measured using a conductivity meter with a suitable probe.

  • Thermal Stability: Assessed using thermogravimetric analysis (TGA) to determine the onset of decomposition temperature.

Biological Interactions and Potential Applications in Drug Development

While primarily known as a solvent, the amphiphilic nature of the [Bmim]⁺ cation facilitates its interaction with biological systems, particularly cell membranes.

Mechanism of Membrane Interaction: The interaction of imidazolium-based ionic liquids with cell membranes is a critical factor influencing their biological activity and potential toxicity. The proposed mechanism involves the insertion of the cation's hydrophobic alkyl chain into the lipid bilayer, while the charged imidazolium headgroup interacts with the polar headgroups of the phospholipids. This disruption of the membrane structure can lead to increased permeability and, at higher concentrations, cell lysis.[4][5][6] This membrane-destabilizing property has led to investigations into their potential as antimicrobial agents and as components in drug delivery systems to enhance the permeation of therapeutic agents across biological barriers.[7][8]

Toxicity Profile: The toxicity of 1-alkyl-3-methylimidazolium salts is generally correlated with the length of the alkyl chain; longer chains lead to greater membrane disruption and higher toxicity.[9] Studies on various cell lines, including bacteria, yeast, and mammalian cells, have demonstrated the cytotoxic effects of these ionic liquids.[7][10] It is crucial to consider this toxicity profile when evaluating their potential applications in drug development.

Visualizations

Synthesis of this compound

Synthesis_BMIM_MeSO4 reactant1 1-Methylimidazole process Quaternization Reaction (Stirring, Cooled) reactant1->process reactant2 Dimethyl Sulfate reactant2->process solvent Solvent (e.g., Toluene) solvent->process product 1-Butyl-3-methylimidazolium Methyl Sulfate process->product

Caption: Synthesis of [Bmim][MeSO4] via quaternization.

Experimental Workflow for Characterization

Characterization_Workflow start Synthesized [Bmim][MeSO4] purification Purification (Washing & Drying) start->purification structural Structural Analysis purification->structural physicochemical Physicochemical Property Measurement purification->physicochemical nmr NMR (1H, 13C) structural->nmr ftir FTIR structural->ftir ms Mass Spectrometry structural->ms end Characterized Ionic Liquid nmr->end ftir->end ms->end density Density physicochemical->density viscosity Viscosity physicochemical->viscosity conductivity Conductivity physicochemical->conductivity tga TGA physicochemical->tga density->end viscosity->end conductivity->end tga->end

Caption: Workflow for the characterization of [Bmim][MeSO4].

Conceptual Pathway of Membrane Interaction

Membrane_Interaction cluster_membrane Cell Membrane (Lipid Bilayer) membrane Polar Head Groups Hydrophobic Tails bmim [Bmim]⁺ Cation interaction Initial Electrostatic Interaction bmim->interaction interaction->membrane:head insertion Insertion of Butyl Chain into Bilayer Core interaction->insertion insertion->membrane:tail disruption Membrane Disruption & Increased Permeability insertion->disruption lysis Cell Lysis (at high concentrations) disruption->lysis

Caption: Conceptual model of [Bmim]⁺ interaction with a cell membrane.

Conclusion

This compound stands out as a multifaceted ionic liquid with a well-defined ionic nature that dictates its valuable physicochemical properties. Its utility as a solvent is well-established, and emerging research highlights its potential, albeit with cytotoxic considerations, in the realm of biological applications and drug development. A thorough understanding of its synthesis, properties, and biological interactions is paramount for its effective and safe utilization in advanced scientific research and industrial processes. This guide provides a foundational understanding for professionals seeking to leverage the unique characteristics of this ionic liquid.

References

1-butyl-3-methylimidazolium methyl sulfate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO₄]) is a versatile ionic liquid that has garnered significant attention across various scientific disciplines. Its unique physicochemical properties, including low volatility, high thermal stability, and tunable solubility, make it a compelling alternative to traditional organic solvents. This technical guide provides a comprehensive overview of [BMIM][MeSO₄], focusing on its fundamental chemical properties, detailed experimental protocols for its synthesis and application in biomass pretreatment, and a summary of its toxicological profile. This document is intended to serve as a valuable resource for researchers and professionals exploring the utility of this ionic liquid in their respective fields.

Core Chemical and Physical Properties

This compound is a salt that is liquid at or near room temperature. Its properties are defined by the structure of its constituent ions: the 1-butyl-3-methylimidazolium cation and the methyl sulfate anion.

Chemical Identifiers
IdentifierValue
CAS Number 401788-98-5
Molecular Formula C₉H₁₈N₂O₄S
Molecular Weight 250.32 g/mol [1]
IUPAC Name 1-butyl-3-methylimidazol-3-ium;methyl sulfate[1]
Physicochemical Data

The following table summarizes key physicochemical properties of this compound, compiled from various sources. These properties can vary slightly depending on the purity of the sample and the measurement conditions.

PropertyValueTemperature (K)
Density1.20959 g/cm³298[2]
1.17 g/cm³353[2]
Refractive Index (n_D)1.5628298[2]
Melting Point253 K (-20 °C)N/A[2]
Dynamic ViscositySee original research for temperature-dependent values293.15 - 343.15[3][4]
Surface TensionSee original research for temperature-dependent values288.15 - 313.15[3][4]
Speed of SoundSee original research for temperature-dependent values278.15 - 343.15[3][4]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound.

Materials:

  • 1-methylimidazole

  • Dimethyl sulfate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylimidazole. The flask should be under a nitrogen atmosphere to prevent moisture contamination.

  • Addition of Reagent: Slowly add dimethyl sulfate dropwise to the stirring 1-methylimidazole at room temperature. An exothermic reaction will occur. Maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to 60-70°C and stir for 12-24 hours. The reaction progress can be monitored by NMR spectroscopy.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the resulting viscous liquid with ethyl acetate multiple times to remove any unreacted starting materials.

    • Dry the product over anhydrous magnesium sulfate.

    • Remove any residual solvent under reduced pressure using a rotary evaporator.

  • Characterization: The final product, a colorless to pale yellow viscous liquid, should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.

Safety Precautions: Dimethyl sulfate is highly toxic and carcinogenic. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Pretreatment of Lignocellulosic Biomass

This protocol outlines a general procedure for the pretreatment of lignocellulosic biomass using this compound to enhance the efficiency of subsequent enzymatic hydrolysis.

Materials:

  • Lignocellulosic biomass (e.g., wood chips, straw), dried and milled

  • This compound

  • Deionized water

  • Temperature-controlled heating block or oil bath

  • Stirring apparatus

  • Centrifuge

Procedure:

  • Mixing: In a glass test tube or reaction vessel, add a known amount of dried, milled lignocellulosic biomass to this compound. A typical solid loading is 5-10% (w/w).

  • Heating and Stirring: Heat the mixture to 100-150°C with constant stirring for 2-6 hours. The optimal time and temperature will depend on the specific type of biomass.[5]

  • Regeneration of Cellulose: After the pretreatment, cool the mixture to room temperature. Add deionized water to precipitate the dissolved cellulose.

  • Separation: Separate the regenerated cellulose from the ionic liquid-water mixture by centrifugation.

  • Washing: Wash the solid cellulose pellet with deionized water several times to remove any residual ionic liquid.

  • Drying: Dry the regenerated cellulose in an oven at 60°C until a constant weight is achieved.

  • Analysis: The pretreated biomass can then be analyzed for its composition (e.g., cellulose, hemicellulose, lignin content) and subjected to enzymatic hydrolysis to determine the yield of fermentable sugars.

Signaling Pathways and Biological Interactions

A thorough review of the scientific literature did not yield any specific information regarding the direct involvement of this compound in biological signaling pathways. The primary applications and research focus of this ionic liquid are in the fields of "green" chemistry, materials science, and biocatalysis, where it functions as a solvent or catalyst.[6]

The toxicological studies conducted on imidazolium-based ionic liquids are generally focused on assessing their potential environmental impact and cytotoxic effects.[7][8][9][10][11] These studies investigate the mechanisms of toxicity, which often involve membrane disruption and oxidative stress, rather than specific interactions with signaling cascades. Therefore, the creation of a signaling pathway diagram as requested is not feasible based on the current body of scientific knowledge.

Mandatory Visualizations

Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 1-methylimidazole 1-methylimidazole Mixing Mixing and Reaction (Room Temp -> 60-70°C, 12-24h) 1-methylimidazole->Mixing Dimethyl sulfate Dimethyl sulfate Dimethyl sulfate->Mixing Purification Purification (Washing with Ethyl Acetate) Mixing->Purification Drying Drying (Anhydrous MgSO4, Rotary Evaporation) Purification->Drying Final_Product 1-Butyl-3-methylimidazolium Methyl Sulfate Drying->Final_Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biomass Pretreatment Workflow

G Lignocellulosic Biomass Pretreatment Workflow cluster_input Input Materials cluster_pretreatment Pretreatment cluster_separation Separation and Purification cluster_output Output Biomass Lignocellulosic Biomass (Milled and Dried) Heating Heating and Stirring (100-150°C, 2-6h) Biomass->Heating Ionic_Liquid [BMIM][MeSO4] Ionic_Liquid->Heating Regeneration Cellulose Regeneration (Addition of Water) Heating->Regeneration Centrifugation Centrifugation Regeneration->Centrifugation Washing Washing with Water Centrifugation->Washing Pretreated_Biomass Pretreated Biomass (Ready for Hydrolysis) Washing->Pretreated_Biomass

Caption: A workflow diagram outlining the process of pretreating lignocellulosic biomass using this compound.

References

The Genesis of a "Designer" Solvent: A Technical Guide to the Discovery and History of Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal moments and scientific advancements that have propelled imidazolium-based ionic liquids from laboratory curiosities to indispensable tools in modern chemistry and drug development. We delve into the core discoveries, detail key experimental protocols, and present quantitative data to provide a comprehensive resource for professionals in the field.

From a Forgotten Discovery to a New Class of Solvents

The concept of ionic liquids (ILs), salts that are liquid at or near room temperature, predates the widespread interest in imidazolium-based systems. The journey began in 1914 with the work of Paul Walden, who synthesized ethylammonium nitrate, [EtNH₃][NO₃], a salt with a melting point of just 12°C.[1][2][3] This discovery, however, remained largely a scientific curiosity for several decades.

The resurgence of interest in ionic liquids occurred in the 1970s and 1980s with the development of first-generation ILs based on alkyl-substituted pyridinium and imidazolium cations with halide or tetrahalogenoaluminate anions.[4] These early ionic liquids, while demonstrating unique properties, were often sensitive to air and water, limiting their practical applications.

A significant breakthrough came in 1992 when John Wilkes and Michael Zaworotko reported the synthesis of air and water-stable 1-ethyl-3-methylimidazolium ([C₂C₁im]⁺) based ionic liquids.[5][6][7][8] This development of "second-generation" ionic liquids, which were much more robust and easier to handle, opened the floodgates for their exploration in a vast array of applications.[1] The inherent tunability of the imidazolium cation and the wide range of possible anions allowed for the creation of "designer solvents" with specific physicochemical properties.[1][9]

A Timeline of Discovery and Key Developments

The historical progression of imidazolium-based ionic liquids can be visualized as a series of key milestones, each building upon the last to expand their utility and understanding.

G cluster_0 Early Discoveries cluster_1 First Generation Imidazolium ILs cluster_2 Second Generation: A Paradigm Shift cluster_3 Expansion and Application a 1914: Paul Walden discovers ethylammonium nitrate, the first ionic liquid. b 1980s: Introduction of 1,3-dialkylimidazolium cations with chloroaluminate anions. a->b Renewed Interest c 1992: Wilkes and Zaworotko synthesize air and water-stable imidazolium-based ILs. b->c Quest for Stability d Late 1990s - Present: Explosion of research into synthesis, characterization, and diverse applications. c->d Enabling Widespread Use e Focus on 'Green Chemistry' and task-specific ionic liquids. d->e Refining Applications G cluster_0 Reaction Setup cluster_1 Reaction and Purification cluster_2 Isolation A Combine 1-methylimidazole and alkyl halide in a round-bottom flask. B Reflux the mixture under an inert atmosphere (e.g., Argon). A->B C Monitor reaction completion (e.g., by TLC or NMR). B->C D Cool the reaction mixture to room temperature. C->D E Wash the resulting viscous liquid or solid with a non-polar solvent (e.g., ethyl acetate, diethyl ether) to remove unreacted starting materials. D->E F Decant the solvent. E->F G Dry the product under vacuum to remove residual solvent. F->G G cluster_0 Structural Elucidation cluster_1 Thermal Properties cluster_2 Physical Properties Start Synthesized Ionic Liquid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P) Start->NMR FTIR FTIR Spectroscopy Start->FTIR TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC Viscosity Viscometry Start->Viscosity Density Densitometry Start->Density Conductivity Conductivity Measurement Start->Conductivity G cluster_0 Core Properties cluster_1 Applications in Drug Development ILs Imidazolium-Based Ionic Liquids P1 Tunable Solubility ILs->P1 P2 Low Volatility ILs->P2 P3 High Thermal Stability ILs->P3 P4 Biocompatibility (in some cases) ILs->P4 A1 Solvents for API Synthesis and Crystallization P1->A1 A2 Drug Delivery Systems (e.g., nanoparticles, microemulsions) P1->A2 A3 Active Pharmaceutical Ingredient Ionic Liquids (API-ILs) P1->A3 P2->A1 P3->A1 P4->A2 P4->A3 A4 Permeation Enhancers P4->A4

References

Methodological & Application

Application Notes and Protocols for Cellulose Processing using 1-butyl-3-methylimidazolium methyl sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of the ionic liquid (IL) 1-butyl-3-methylimidazolium methyl sulfate, [BMIM][MeSO₄], in the context of cellulose processing. While many imidazolium-based ionic liquids are excellent solvents for cellulose, [BMIM][MeSO₄] exhibits limited capability for complete cellulose dissolution. Instead, its primary utility is in the pretreatment of lignocellulosic biomass for component fractionation, particularly for the selective dissolution of lignin. This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring alternative and greener solvents for biomass processing.

Introduction

Cellulose, the most abundant biopolymer, is a cornerstone of renewable materials research. Its highly crystalline structure, maintained by an extensive network of intra- and intermolecular hydrogen bonds, renders it insoluble in water and most common organic solvents. Ionic liquids (ILs), particularly those based on the 1,3-dialkylimidazolium cation, have emerged as powerful solvents capable of disrupting this hydrogen bond network and dissolving cellulose without derivatization.

This compound ([BMIM][MeSO₄]) is an imidazolium-based ionic liquid. However, unlike its counterparts with chloride ([BMIM]Cl) or acetate ([BMIM]OAc) anions, the methyl sulfate anion has a lower hydrogen bond basicity. Consequently, [BMIM][MeSO₄] is not an effective solvent for the complete dissolution of high-purity cellulose.[1][2] Its application is more suited for the pretreatment of raw lignocellulosic biomass, where it preferentially dissolves lignin over cellulose.[2] This selective action allows for the fractionation of biomass into a cellulose-rich pulp and a lignin stream.

Mechanism of Interaction

The dissolution of cellulose in imidazolium-based ionic liquids is primarily driven by the interaction of the IL's anion and cation with the hydroxyl groups of the cellulose polymer. The anions form hydrogen bonds with the hydroxyl protons, while the cations interact with the hydroxyl oxygens.[3] This dual interaction effectively breaks the existing hydrogen bonds between cellulose chains, leading to dissolution.

The efficacy of this process is strongly correlated with the hydrogen bond basicity (β) of the anion. Anions like acetate and chloride have high β values and are thus very effective. The methyl sulfate anion in [BMIM][MeSO₄] has a lower β value (β = 0.60), which explains its inability to fully dissolve crystalline cellulose but allows it to interact sufficiently to swell the biomass and dissolve the more amorphous lignin component.[2]

Cellulose_Dissolution_Mechanism cluster_Cellulose Cellulose Chains cluster_IL Ionic Liquid: [BMIM][MeSO4] cluster_Interaction Dissolution Interaction Cellulose1 Cellulose-OH Cellulose2 Cellulose-OH Cellulose1->Cellulose2 H-Bond Dissolved_Cellulose Cellulose-OH Cellulose1->Dissolved_Cellulose H-Bond Disruption BMIM [BMIM]⁺ MeSO4 [MeSO₄]⁻ MeSO4_ion [MeSO₄]⁻ MeSO4_ion->Dissolved_Cellulose H-bond formation BMIM_ion [BMIM]⁺ BMIM_ion->Dissolved_Cellulose Cation-Oxygen Interaction

Mechanism of cellulose interaction with [BMIM][MeSO₄].

Data Presentation

Quantitative data for [BMIM][MeSO₄] is summarized below, with comparative values for more effective cellulose-dissolving ionic liquids to provide context for researchers.

Table 1: Physical Properties of [BMIM][MeSO₄]
PropertyValueTemperature (°C)Reference
Molar Mass250.31 g/mol -[4]
Melting Point-20 °C-[4]
Density1.22 g/cm³21[4]
Viscosity163 cP25[4]
Conductivity2.20 mS/cm30[4]

Note: The viscosity of [BMIM][MeSO₄] has been measured over a range of temperatures (293.15 K to 343.15 K).[5][6]

Table 2: Comparative Efficacy in Lignocellulosic Biomass Pretreatment (Maple Wood Flour)
Ionic LiquidAnion H-Bond Basicity (β)Lignin RemovalCellulose Crystallinity ReductionGlucose Yield (Post-Enzymatic Saccharification)Reference
[BMIM][MeSO₄] 0.6019%Not ObservedNo Improvement[2]
[BMIM]OAc > 1.0>32%From 66% to 41%From 4.5% to 65%[2]

Experimental Protocols

Safety Precaution: Ionic liquids can be skin and eye irritants. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Protocol 1: Pretreatment of Lignocellulosic Biomass

This protocol is designed for the fractionation of biomass, such as wood flour or bagasse, to isolate a cellulose-rich pulp.

Materials:

  • This compound ([BMIM][MeSO₄])

  • Lignocellulosic biomass (e.g., maple wood flour), dried and milled

  • Anti-solvent (e.g., deionized water or acetone/water mixture)

  • High-temperature magnetic stirrer or oil bath

  • Round bottom flask with reflux condenser

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Drying oven

Procedure:

  • Drying: Dry the [BMIM][MeSO₄] under vacuum at a moderate temperature (e.g., 70-80°C) for several hours to remove residual water, as water content can negatively impact the process.

  • Mixing: In a round bottom flask, add the dried biomass to the [BMIM][MeSO₄]. A typical solid-to-liquid ratio is 1:10 (w/w).

  • Heating and Stirring: Heat the mixture to the desired pretreatment temperature (e.g., 120-150°C) with vigorous stirring. The optimal temperature and time will depend on the specific biomass.[7] A typical duration is 2-6 hours.

  • Precipitation: After heating, cool the mixture to approximately 60-70°C. Slowly add an anti-solvent (e.g., deionized water) with continuous stirring to precipitate the cellulose-rich pulp. The lignin fraction will remain partially or fully dissolved in the IL/anti-solvent mixture.

  • Filtration: Filter the suspension to separate the solid cellulose pulp from the liquid phase.

  • Washing: Wash the pulp thoroughly with the anti-solvent to remove any residual ionic liquid and dissolved lignin. Repeat the washing step 3-5 times.

  • Drying: Dry the resulting cellulose-rich pulp in an oven at 60°C until a constant weight is achieved.

  • Lignin Recovery (Optional): Lignin can be recovered from the filtrate by further addition of an acid to precipitate it, followed by centrifugation and washing.

  • IL Recovery (Optional): The ionic liquid can be recovered from the filtrate by evaporating the anti-solvent under reduced pressure.

Protocol 2: Characterization of Pretreated Cellulose

The properties of the resulting cellulose pulp should be characterized to assess the effectiveness of the pretreatment.

1. Crystallinity Analysis (XRD):

  • Method: X-ray Diffraction (XRD) is used to determine the crystallinity index (CrI) of the cellulose.

  • Procedure: Pack the dried cellulose sample into the sample holder of an X-ray diffractometer. Scan the sample over a 2θ range of 5° to 40°. The CrI can be calculated using the Segal method by comparing the height of the crystalline peak (I₂₀₀) and the amorphous trough (Iₐₘ).

2. Functional Group Analysis (FTIR):

  • Method: Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify chemical changes in the cellulose structure.

  • Procedure: Prepare a KBr pellet containing a small amount of the dried cellulose sample. Analyze the sample in the range of 4000-400 cm⁻¹. The absence of characteristic lignin peaks (e.g., around 1510 cm⁻¹) indicates successful delignification.

3. Thermal Stability Analysis (TGA):

  • Method: Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the cellulose.

  • Procedure: Place a small amount of the dried sample (5-10 mg) in the TGA crucible. Heat the sample under a nitrogen atmosphere from room temperature to 600°C at a constant heating rate (e.g., 10°C/min).

Visualized Workflows

Experimental_Workflow cluster_Pretreatment Biomass Pretreatment cluster_Products Product Streams cluster_Analysis Characterization Start Start: Dried Biomass + [BMIM][MeSO₄] Heat Heat & Stir (e.g., 130°C, 4h) Start->Heat Precipitate Add Anti-Solvent (e.g., Water) Heat->Precipitate Filter Filter Suspension Precipitate->Filter CellulosePulp Cellulose-Rich Pulp Filter->CellulosePulp Solid LigninSolution Lignin in IL/Water Filter->LigninSolution Liquid WashDry Wash & Dry Pulp CellulosePulp->WashDry XRD XRD (Crystallinity) WashDry->XRD FTIR FTIR (Functional Groups) WashDry->FTIR TGA TGA (Thermal Stability) WashDry->TGA

General workflow for biomass pretreatment and analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Lignin Removal Insufficient temperature or time.Increase the pretreatment temperature or duration. Optimize the biomass particle size for better solvent penetration.
High water content in IL.Ensure the ionic liquid is properly dried before use.
Low Cellulose Yield Cellulose degradation.Reduce the pretreatment temperature or time. Ensure an inert atmosphere if operating at very high temperatures.
Loss during washing.Use a finer filter paper or a centrifugation step to recover fine particles.
Difficulty Filtering High viscosity of the solution.Ensure the solution is cooled but still warm (~60°C) before filtration. Use a larger volume of anti-solvent.

Conclusion

This compound is a specialized ionic liquid with limited applicability for the complete dissolution of pure cellulose. Its primary strength lies in the pretreatment of lignocellulosic biomass, where it acts as a selective solvent for lignin. The protocols and data provided herein offer a foundational guide for researchers to explore the use of [BMIM][MeSO₄] in biomass fractionation and the development of integrated biorefinery processes. For applications requiring complete cellulose dissolution, ionic liquids with higher hydrogen bond basicity, such as [BMIM]Cl or [BMIM]OAc, are recommended.

References

Application Notes and Protocols for Biomass Fractionation using 1-butyl-3-methylimidazolium methyl sulfate ([Bmim][MeSO₄])

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-butyl-3-methylimidazolium methyl sulfate ([Bmim][MeSO₄]) is an ionic liquid that has shown considerable promise as a solvent for the fractionation of lignocellulosic biomass. Its ability to dissolve biomass components, particularly lignin, allows for the separation of cellulose, hemicellulose, and lignin, which can then be further processed into biofuels, biochemicals, and other value-added products. This document provides detailed application notes and experimental protocols for the use of [Bmim][MeSO₄] in biomass fractionation.

The fractionation process generally involves the dissolution of biomass in [Bmim][MeSO₄] at elevated temperatures, followed by the sequential precipitation of the components. Lignin can be precipitated by the addition of an anti-solvent such as acidified water, while the polysaccharide fraction (cellulose and hemicellulose) can be recovered through the addition of a different anti-solvent, such as acetone. The efficiency of this process is influenced by factors including temperature, reaction time, and the type of biomass being processed.

Data Presentation

The following tables summarize quantitative data from various studies on the fractionation of different biomass types using imidazolium-based ionic liquids, including [Bmim][MeSO₄].

Table 1: Lignin Yields from Various Biomass Sources using Imidazolium-Based Ionic Liquids

Biomass TypeIonic LiquidCo-solventTemperature (°C)Time (h)Lignin Yield (%)Reference
Spruce Wood[Bmim][MeSO₄]DMSO150-High[1]
Eucalyptus[Bmim][Ace]DMSO120314.1[2]
Softwood[Bmim][OAc]DMSO1206~55 (of Klason lignin)[3][4]
Arctic Brown Algae[Bmim][MeSO₄]None80-~10[5]
Malus domestica[Bmim][MeSO₄]None506~90 (purity)[6]

Table 2: Cellulose Recovery from Various Biomass Sources using Imidazolium-Based Ionic Liquids

Biomass TypeIonic LiquidCo-solventTemperature (°C)Time (h)Cellulose Recovery (%)Reference
Oil Palm TrunkASTM method---61.21[7]
Oil Palm FrondASTM method---59.86[7]
Oil Palm Empty Fruit BunchASTM method---57.18[7]
Kempas & Jelutong[Bmim][Cl]None12024High TRS yields[2]
Corncob[Bmim][HSO₄]None1001.540.13 (as CNCs)[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in biomass fractionation using [Bmim][MeSO₄].

Protocol 1: Pretreatment and Dissolution of Lignocellulosic Biomass

Objective: To dissolve lignocellulosic biomass in [Bmim][MeSO₄] to enable the separation of its components.

Materials:

  • Dried lignocellulosic biomass (e.g., wood chips, agricultural residues), ground to a fine powder (40-60 mesh)

  • This compound ([Bmim][MeSO₄])

  • Nitrogen gas supply

  • Heating block or oil bath with magnetic stirring

  • Reaction vessel (e.g., three-necked flask) with a condenser

Procedure:

  • Dry the ground biomass in an oven at 60°C for 16-24 hours to remove moisture.

  • Weigh a specific amount of the dried biomass and place it into the reaction vessel.

  • Add [Bmim][MeSO₄] to the reaction vessel. A typical solid-to-liquid ratio is 1:10 to 1:25 (w/w).

  • If using a co-solvent like DMSO, add it to the mixture. A common ratio is 80:20 ([Bmim][MeSO₄]:DMSO).

  • Purge the reaction vessel with nitrogen gas to create an inert atmosphere.

  • Heat the mixture to the desired temperature (typically between 80°C and 150°C) while stirring continuously (e.g., 500 rpm).[1][5]

  • Maintain the temperature and stirring for the desired reaction time (typically 3 to 24 hours).[2][2]

  • After the reaction time, cool the mixture to room temperature.

Protocol 2: Sequential Precipitation of Lignin and Polysaccharides

Objective: To separate the dissolved lignin and polysaccharides from the [Bmim][MeSO₄] solution.

Materials:

  • Biomass-[Bmim][MeSO₄] solution from Protocol 1

  • Acidified water (pH 2, adjusted with sulfuric acid)

  • Acetone

  • Centrifuge

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Drying oven

Procedure:

  • Lignin Precipitation:

    • Slowly add acidified water to the biomass-[Bmim][MeSO₄] solution while stirring. This will cause the lignin to precipitate.

    • Continue adding the acidified water until no more precipitate is formed.

    • Separate the precipitated lignin from the solution by centrifugation (e.g., 4000 rpm for 15 minutes) or filtration.[3]

    • Wash the collected lignin with deionized water to remove any residual ionic liquid and acid.

    • Dry the purified lignin in an oven at 50°C.[3]

  • Polysaccharide (Cellulose and Hemicellulose) Precipitation:

    • To the remaining solution (after lignin removal), add acetone as an anti-solvent to precipitate the polysaccharides.

    • Separate the precipitated polysaccharides by filtration.

    • Wash the polysaccharide fraction with acetone to remove residual ionic liquid.

    • Dry the recovered polysaccharide fraction in a vacuum oven at a suitable temperature.

Protocol 3: Characterization of Fractionated Biomass Components

Objective: To analyze the purity and chemical characteristics of the isolated lignin and polysaccharide fractions.

Analytical Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the lignin and cellulose fractions and confirm the removal of other components.[7]

  • X-ray Diffraction (XRD): To determine the crystallinity of the recovered cellulose. A decrease in crystallinity after ionic liquid treatment can indicate successful disruption of the biomass structure.[2]

  • Scanning Electron Microscopy (SEM): To observe the morphological changes in the biomass before and after treatment.[7]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the recovered fractions.[7]

  • High-Performance Anion-Exchange Chromatography (HPAEC): To quantify the sugar content in the polysaccharide fraction.[2]

  • Size-Exclusion Chromatography (SEC): To determine the molecular weight distribution of the isolated lignin.[1]

Visualizations

Experimental_Workflow A Biomass Preparation (Drying and Grinding) B Dissolution in [Bmim][MeSO₄] (Heating and Stirring) A->B Biomass C Lignin Precipitation (Addition of Acidified Water) B->C Biomass Solution D Lignin Separation (Centrifugation/Filtration) C->D F Polysaccharide Precipitation (Addition of Acetone) C->F Supernatant E Lignin Washing and Drying D->E Precipitated Lignin I Characterization of Fractions (FTIR, XRD, SEM, etc.) E->I G Polysaccharide Separation (Filtration) F->G H Polysaccharide Washing and Drying G->H Precipitated Polysaccharides H->I Logical_Relationship Biomass Lignocellulosic Biomass Process Fractionation Process Biomass->Process IL [Bmim][MeSO₄] Solvent IL->Process Lignin Lignin Fraction Process->Lignin Cellulose Cellulose-rich Fraction Process->Cellulose Products Value-added Products Lignin->Products Cellulose->Products

References

Application Notes and Protocols for CO2 Capture and Utilization using 1-butyl-3-methylimidazolium methyl sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-butyl-3-methylimidazolium methyl sulfate ([Bmim][MeSO4]) is a promising ionic liquid for carbon dioxide (CO2) capture and utilization due to its favorable physicochemical properties, including low vapor pressure, high thermal stability, and good CO2 solubility. This document provides detailed application notes and experimental protocols for the use of [Bmim][MeSO4] in CO2 capture via absorption and its subsequent catalytic conversion into valuable chemicals, such as cyclic carbonates.

CO2 Capture by Absorption

The capture of CO2 using [Bmim][MeSO4] is primarily a physical absorption process, where the CO2 molecules dissolve in the ionic liquid. The efficiency of this process is influenced by factors such as temperature, pressure, and the purity of the ionic liquid.

Quantitative Data for CO2 Solubility in Imidazolium-Based Ionic Liquids

The following table summarizes the CO2 solubility in [Bmim][MeSO4] and related imidazolium-based ionic liquids under various conditions. This data is crucial for designing and optimizing CO2 capture processes.

Ionic LiquidTemperature (K)Pressure (MPa)CO2 Solubility (mole fraction)Reference
This compound303.15~1.0~0.25[1]
This compound323.15~1.0~0.18[1]
This compound343.15~1.0~0.12[1]
1-ethyl-3-methylimidazolium methyl sulfate303.15~1.0~0.22[1]
1-ethyl-3-methylimidazolium methyl sulfate323.15~1.0~0.16[1]
1-ethyl-3-methylimidazolium methyl sulfate343.15~1.0~0.11[1]
1-butyl-3-methylimidazolium tetrafluoroborate323.153.970.444
Experimental Protocol: CO2 Absorption

This protocol describes the determination of CO2 absorption capacity of [Bmim][MeSO4] using a gravimetric method with a magnetic suspension balance.

Materials:

  • This compound ([Bmim][MeSO4]), high purity (>99%)

  • Carbon dioxide (CO2), high purity (>99.99%)

  • Nitrogen (N2) or Argon (Ar) for purging

  • Magnetic suspension balance

  • High-pressure view-cell

  • Temperature controller

  • Pressure transducer

Procedure:

  • Sample Preparation: Accurately weigh a sample of [Bmim][MeSO4] (typically 100-200 mg) into the sample container of the magnetic suspension balance.

  • Degassing: Heat the sample under vacuum at a temperature of 353 K for at least 12 hours to remove any absorbed water or other volatile impurities.

  • System Purge: Purge the system with an inert gas (N2 or Ar) to remove any residual air.

  • CO2 Introduction: Introduce CO2 into the system at the desired pressure.

  • Equilibration: Allow the system to equilibrate at a constant temperature and pressure. The weight of the sample will increase as it absorbs CO2. Equilibrium is reached when the weight reading stabilizes.

  • Data Recording: Record the final weight of the sample. The amount of CO2 absorbed is the difference between the final and initial weights.

  • Repeatability: Repeat the measurement at different pressures and temperatures to determine the CO2 solubility under various conditions.

Experimental Protocol: Regeneration of [Bmim][MeSO4]

The absorbed CO2 can be released from the ionic liquid, allowing for its regeneration and reuse. This is typically achieved by increasing the temperature and/or decreasing the pressure.

Materials:

  • CO2-rich [Bmim][MeSO4]

  • Heating mantle or oil bath

  • Vacuum pump

  • Temperature and pressure sensors

Procedure:

  • Heating: Heat the CO2-rich [Bmim][MeSO4] to a temperature between 333 K and 373 K.

  • Pressure Reduction: Simultaneously, reduce the pressure by applying a vacuum.

  • CO2 Release: The combination of increased temperature and reduced pressure will cause the dissolved CO2 to be released from the ionic liquid.

  • Monitoring: Monitor the weight of the ionic liquid. The regeneration is complete when the weight returns to its initial, CO2-free value.

  • Cooling and Reuse: Once regenerated, the [Bmim][MeSO4] can be cooled and reused for another CO2 absorption cycle.

CO2 Utilization: Synthesis of Cyclic Carbonates

Captured CO2 can be utilized as a C1 feedstock for the synthesis of valuable chemicals. One of the most promising applications is the cycloaddition of CO2 to epoxides to produce cyclic carbonates, which are used as green solvents and electrolytes in batteries. [Bmim][MeSO4] can act as a catalyst in this reaction.

Quantitative Data for Catalytic Conversion of Epoxides

The following table presents data on the conversion of various epoxides to their corresponding cyclic carbonates using imidazolium-based ionic liquids as catalysts.

EpoxideCatalystTemperature (°C)Pressure (bar)Time (h)Conversion (%)Selectivity (%)Reference
Propylene Oxide[Bmim][Cl]100102>99>99
Styrene Oxide[Bmim][Br]1203069598
Epichlorohydrin[Bmim][I]802049899
1,2-Butylene Oxide1-Butyl-3-methylimidazolium acetate1104089295
Experimental Protocol: Synthesis of Propylene Carbonate

This protocol details the synthesis of propylene carbonate from propylene oxide and CO2 using [Bmim][MeSO4] as a catalyst.

Materials:

  • This compound ([Bmim][MeSO4])

  • Propylene oxide

  • Carbon dioxide (CO2)

  • High-pressure autoclave reactor with magnetic stirring

  • Temperature controller

  • Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for analysis

Procedure:

  • Reactor Setup: Place a known amount of [Bmim][MeSO4] (e.g., 5 mol% relative to the epoxide) and propylene oxide into the autoclave reactor.

  • Purging: Seal the reactor and purge it with low-pressure CO2 several times to remove the air.

  • Pressurization: Pressurize the reactor with CO2 to the desired reaction pressure (e.g., 2 MPa).

  • Reaction: Heat the reactor to the desired temperature (e.g., 120 °C) and stir the mixture for a specified time (e.g., 4 hours).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO2.

  • Product Isolation: The product, propylene carbonate, can be separated from the ionic liquid catalyst by vacuum distillation or extraction with a suitable solvent (e.g., diethyl ether). The ionic liquid can be recovered and reused.

  • Analysis: Analyze the product using GC or NMR to determine the conversion of propylene oxide and the selectivity to propylene carbonate.

Visualizations

Experimental Workflow for CO2 Capture and Regeneration

CO2_Capture_Workflow cluster_capture CO2 Capture cluster_regeneration Regeneration CO2_Source CO2 Gas Stream Absorption_Column Absorption Column ([Bmim][MeSO4]) CO2_Source->Absorption_Column CO2_Rich_IL CO2-Rich [Bmim][MeSO4] Absorption_Column->CO2_Rich_IL Clean_Gas Clean Gas Stream Absorption_Column->Clean_Gas Regeneration_Unit Regeneration Unit (Heating & Vacuum) CO2_Rich_IL->Regeneration_Unit Pure_CO2 Pure CO2 Stream Regeneration_Unit->Pure_CO2 Regenerated_IL Regenerated [Bmim][MeSO4] Regeneration_Unit->Regenerated_IL Regenerated_IL->Absorption_Column Recycle

Caption: Workflow for CO2 capture using [Bmim][MeSO4] and subsequent regeneration.

Logical Relationship for CO2 Utilization

CO2_Utilization_Pathway CO2 Captured CO2 Reaction Cycloaddition Reaction CO2->Reaction Epoxide Epoxide (e.g., Propylene Oxide) Epoxide->Reaction Catalyst [Bmim][MeSO4] (Catalyst) Catalyst->Reaction Separation Product Separation (Distillation/Extraction) Reaction->Separation Product Cyclic Carbonate (e.g., Propylene Carbonate) Separation->Product Recycled_Catalyst Recycled [Bmim][MeSO4] Separation->Recycled_Catalyst Recycled_Catalyst->Reaction

Caption: Pathway for the catalytic conversion of CO2 and epoxides to cyclic carbonates.

References

Application Notes and Protocols: The Use of 1-Butyl-3-methylimidazolium Methyl Sulfate in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Butyl-3-methylimidazolium methyl sulfate, often abbreviated as [BMIM][MeSO4], is a room-temperature ionic liquid (RTIL) that has garnered significant attention as a versatile and environmentally benign catalyst and solvent in a variety of organic transformations. Its unique properties, including negligible vapor pressure, high thermal stability, and recyclability, make it a compelling alternative to traditional volatile organic solvents and corrosive acid catalysts. [BMIM][MeSO4] can act as an organocatalyst, often playing a dual role in activating reactants through hydrogen bonding and electrostatic interactions. This document provides detailed protocols for its application in two key synthetic reactions: the synthesis of bis(indolyl)methanes and the Biginelli reaction for producing dihydropyrimidinones.

Application 1: Synthesis of Bis(indolyl)methanes

[BMIM][MeSO4] serves as a highly efficient and recyclable catalyst for the electrophilic substitution reaction of indoles with various aldehydes to produce bis(indolyl)methanes, a class of compounds with significant biological activity. The ionic liquid's role is proposed to be one of ambiphilic dual activation, utilizing both the imidazolium cation and the methyl sulfate anion to facilitate the reaction.[1] This method is noted for its simplicity, excellent yields, and short reaction times under solvent-free conditions.[1][2]

Experimental Protocol
  • Reagent Preparation: In a round-bottom flask, add indole (2 mmol) and the desired aldehyde (1 mmol).

  • Catalyst Addition: Add this compound ([BMIM][MeSO4]) (1 mL).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 5-40 minutes.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, add water to the reaction mixture. The product, being insoluble in water, will precipitate.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. If necessary, the crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

  • Catalyst Recycling: The aqueous filtrate containing the ionic liquid can be concentrated under reduced pressure to remove water. The recovered [BMIM][MeSO4] can be dried and reused for subsequent reactions for up to three consecutive uses without significant loss of activity.[1]

Data Presentation: Synthesis of Bis(indolyl)methanes

The following table summarizes the catalytic efficiency of [BMIM][MeSO4] in the synthesis of various bis(indolyl)methane derivatives.

AldehydeTime (min)Yield (%)
Benzaldehyde595%
4-Chlorobenzaldehyde594%
4-Methoxybenzaldehyde1095%
4-Nitrobenzaldehyde4085%
2-Chlorobenzaldehyde1592%
Furfural1090%

(Data sourced from Chakraborti et al.[1][2])

Visualization: Experimental Workflow

G cluster_workflow Workflow: Synthesis of Bis(indolyl)methanes A Mix Indole and Aldehyde B Add [BMIM][MeSO4] Catalyst A->B C Stir at Room Temperature (5-40 min) B->C D Precipitate Product with Water C->D E Filter and Purify Product D->E F Recover Aqueous IL Phase D->F G Dry and Reuse [BMIM][MeSO4] F->G G->B Recycle

Caption: General experimental workflow for the synthesis of bis(indolyl)methanes.

Application 2: Biginelli Multicomponent Reaction

[BMIM][MeSO4] has proven to be an effective recyclable organocatalyst for the one-pot, three-component synthesis of dihydropyrimidinones and -thiones (the Biginelli reaction).[3] This reaction is of great importance in medicinal chemistry for creating pharmacologically relevant molecules, including monastrol. The methodology is efficient, providing excellent yields in short reaction times. The ionic liquid's catalytic activity is attributed to the interplay between the imidazolium cation (specifically the C2 hydrogen) and the alkyl sulfate anion.[3]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, create a mixture of an aldehyde (1 mmol), a β-keto ester or β-diketone (1 mmol), and urea or thiourea (1.5 mmol).

  • Catalyst Addition: Add [BMIM][MeSO4] (20 mol%) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for the specified time (typically 25-45 minutes).[3]

  • Work-up: After cooling the reaction mixture to room temperature, add cold water. A solid product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be recrystallized from ethanol to achieve high purity.

  • Catalyst Recycling: The ionic liquid remains in the aqueous filtrate. Remove the water under reduced pressure and dry the recovered [BMIM][MeSO4] in a vacuum oven. It can be reused for at least five consecutive cycles with minimal loss of catalytic efficiency.[3][4]

Data Presentation: Synthesis of Dihydropyrimidinones

The table below illustrates the versatility of the [BMIM][MeSO4] catalyzed Biginelli reaction with various substrates.

Aldehydeβ-DicarbonylUrea/ThioureaTime (min)Yield (%)
4-Cl-BenzaldehydeEthyl acetoacetateUrea2591%
BenzaldehydeEthyl acetoacetateUrea3088%
4-MeO-BenzaldehydeEthyl acetoacetateUrea3090%
BenzaldehydeEthyl acetoacetateThiourea3085%
3-OH-BenzaldehydeMethyl acetoacetateUrea4580%

(Data sourced from Roy et al.[3])

Visualization: Reaction Logic

G cluster_reaction Logical Flow: Biginelli Multicomponent Reaction Aldehyde Aldehyde Reaction One-Pot Reaction (100 °C, 25-45 min) Aldehyde->Reaction BetaKeto β-Dicarbonyl Compound BetaKeto->Reaction Urea Urea or Thiourea Urea->Reaction Catalyst [BMIM][MeSO4] (Catalyst) Catalyst->Reaction Activates Product Dihydropyrimidinone (Product) Reaction->Product

Caption: Logical flow of the one-pot, three-component Biginelli reaction.

References

electrochemical applications of 1-butyl-3-methylimidazolium methyl sulfate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Electrochemical Uses of 1-Butyl-3-methylimidazolium Methyl Sulfate

Introduction

This compound, often abbreviated as [Bmim][MeSO4], is a room-temperature ionic liquid (IL) belonging to the imidazolium class. Like many ionic liquids, it possesses a unique combination of properties including low vapor pressure, high thermal stability, and a wide electrochemical window, making it a subject of interest for various electrochemical applications.[1][2] Its utility stems from its ability to dissolve a wide range of organic and inorganic compounds, its intrinsic ionic conductivity, and its stability under electrochemical stress.[3] This document provides an overview of its applications, relevant physicochemical data, and detailed protocols for its use in electrochemical research.

Physicochemical Properties

The fundamental properties of [Bmim][MeSO4] are crucial for its application as an electrolyte or solvent in electrochemical systems. A summary of these properties is presented below.

Table 1: Physicochemical Properties of this compound ([Bmim][MeSO4])

PropertyValueConditionsReference
CAS Number 401788-98-5-[4][5]
Molecular Formula C₉H₁₈N₂O₄S-[4]
Molecular Weight 250.31 g/mol -[4]
Melting Point -20 °C-[4]
Density 1.22 g/cm³21 °C[4]
Viscosity 163 cP25 °C[4]
Ionic Conductivity 2.20 mS/cm30 °C[4]
Electrochemical Window 4.3 V-[4]
Thermal Stability HighMore stable than [bmim]Cl and [bmim]OAc[6]

Application 1: Electrodeposition

Ionic liquids like [Bmim][MeSO4] serve as effective media for the electrodeposition of metals and alloys, particularly for reactive metals that are difficult to deposit from aqueous solutions. The wide electrochemical window prevents the decomposition of the solvent during the reduction of metal ions. While specific studies on [Bmim][MeSO4] are limited, protocols using structurally similar ionic liquids such as 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM]HSO₄) provide a strong basis for its use.[7]

Logical Workflow for Electrodeposition

cluster_prep Preparation cluster_electrochem Electrochemical Analysis & Deposition cluster_char Characterization prep_il Prepare Electrolyte ([Bmim][MeSO4] + Metal Salts) prep_cell Assemble 3-Electrode Cell (Working, Counter, Reference) prep_il->prep_cell cv_analysis Cyclic Voltammetry (CV) (Determine Deposition Potential) prep_cell->cv_analysis ca_deposit Chronoamperometry (CA) (Deposit Film at Fixed Potential) cv_analysis->ca_deposit sem SEM (Morphology) ca_deposit->sem xrd XRD (Crystalline Structure) ca_deposit->xrd eds EDS (Composition) ca_deposit->eds

Caption: Experimental workflow for metal electrodeposition using an ionic liquid electrolyte.

Protocol 1: Electrodeposition of Ni-Fe Alloy (Representative Protocol)

This protocol is adapted from a study on Ni-Fe alloy electrodeposition in [BMIM]HSO₄ and can be used as a starting point for experiments with [Bmim][MeSO4].[7]

1. Electrolyte Preparation:

  • Prepare the electrolyte by dissolving appropriate concentrations of nickel and iron salts (e.g., NiCl₂ and FeCl₂) into pure [Bmim][MeSO4]. For example, 0.1 M NiCl₂ and 0.05 M FeCl₂.

  • Stir the mixture at a slightly elevated temperature (e.g., 60 °C) until the salts are completely dissolved, ensuring a homogenous solution. The electrolyte should be protected from moisture.

2. Electrochemical Cell Setup:

  • Use a three-electrode configuration.

  • Working Electrode: A glassy carbon (GC) or copper (Cu) substrate.[7]

  • Counter Electrode: A platinum or graphite rod.

  • Reference Electrode: A silver wire (Ag) can be used as a quasi-reference electrode.

3. Electrochemical Deposition:

  • Cyclic Voltammetry (CV): Perform CV scans to determine the co-deposition potential range for the Ni-Fe alloy. Scan from a potential where no reaction occurs towards negative potentials to observe the reduction peaks of Ni(II) and Fe(II).

  • Chronoamperometry (CA): Apply a constant potential (selected from the CV results) to the working electrode for a specific duration to grow the Ni-Fe alloy film. The deposition process is typically diffusion-controlled.[7]

4. Characterization of the Deposit:

  • After deposition, rinse the electrode with a suitable solvent (e.g., acetone) to remove residual ionic liquid and dry it.

  • Analyze the surface morphology using Scanning Electron Microscopy (SEM).

  • Determine the elemental composition using Energy-Dispersive X-ray Spectroscopy (EDS).

  • Identify the crystalline structure and phase of the alloy using X-ray Diffraction (XRD).[7]

Application 2: Corrosion Inhibition

Imidazolium-based ionic liquids have been investigated as effective corrosion inhibitors for metals like mild steel in acidic environments. The inhibitor molecules adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion. A study on 1-butyl-3-methylimidazolium methane sulfonate ([C4MIM][OMs]), a compound structurally similar to [Bmim][MeSO4], demonstrated excellent inhibition efficiency.[8]

Logical Workflow for Corrosion Inhibition Study

cluster_prep Sample Preparation cluster_tests Inhibition Tests prep_coupon Prepare & Weigh Metal Coupons wl_test Weight Loss Measurement prep_coupon->wl_test prep_sol Prepare Corrosive Media (e.g., 1 M H2SO4) with varying [Bmim][MeSO4] conc. prep_sol->wl_test eis_test Electrochemical Impedance Spectroscopy (EIS) prep_sol->eis_test pp_test Potentiodynamic Polarization (Tafel) prep_sol->pp_test result Calculate Inhibition Efficiency (IE%) wl_test->result eis_test->result pp_test->result

Caption: Workflow for evaluating the performance of a corrosion inhibitor.

Protocol 2: Evaluation of Corrosion Inhibition on Mild Steel

This protocol is based on the methodology used for evaluating [C4MIM][OMs] as a corrosion inhibitor.[8]

1. Materials and Preparation:

  • Metal Specimen: Mild steel coupons with a known composition and surface area.[8] Polish the coupons with different grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

  • Corrosive Medium: Prepare a 1 M H₂SO₄ solution.

  • Inhibitor Solutions: Prepare several concentrations of [Bmim][MeSO4] in the 1 M H₂SO₄ solution (e.g., 0.1 g/L to 0.8 g/L).

2. Weight Loss Method:

  • Weigh the polished mild steel coupons accurately.

  • Immerse the coupons in the corrosive solutions with and without the inhibitor for a set period (e.g., 24 hours) at a constant temperature.

  • After immersion, remove the coupons, clean them to remove corrosion products, rinse, dry, and re-weigh.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the weight loss data.

3. Electrochemical Measurements:

  • Use a three-electrode cell with the mild steel coupon as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Allow the working electrode to reach a stable open-circuit potential (OCP).

  • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP. Use the data to determine the charge transfer resistance (Rct) and calculate IE%.

  • Potentiodynamic Polarization (Tafel Plots): Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s). Extrapolate the Tafel plots to obtain the corrosion current density (Icorr) and calculate IE%.

Table 2: Representative Corrosion Inhibition Data (Adapted from [C4MIM][OMs] study)

MethodInhibitor Conc. (g/L)Inhibition Efficiency (IE%)Reference
Weight Loss0.885.71%[8]
Potentiodynamic Polarization0.892.5%[8]
Electrochemical Impedance0.891.1%[8]

Application 3: Energy Storage (Supercapacitors)

Imidazolium-based ionic liquids are promising electrolytes for high-voltage electrochemical double-layer capacitors (EDLCs), or supercapacitors, due to their wide electrochemical stability window, non-flammability, and good ionic conductivity.[1][9] [Bmim][MeSO4], with an electrochemical window of 4.3 V, is a suitable candidate for this application, offering the potential for higher operating voltages and energy densities compared to aqueous electrolytes.

Protocol 3: Fabrication and Testing of a Symmetric Supercapacitor

This is a general protocol for assembling and testing a symmetric EDLC using [Bmim][MeSO4] as the electrolyte.

1. Electrode Preparation:

  • Create a slurry by mixing an active material (e.g., activated carbon), a conductive additive (e.g., carbon black), and a binder (e.g., PVDF) in a solvent (e.g., NMP). A typical weight ratio is 80:10:10.

  • Coat the slurry onto a current collector (e.g., aluminum foil) and dry it in a vacuum oven to remove the solvent.

  • Cut two identical electrodes of a specific size from the coated foil.

2. Supercapacitor Assembly:

  • Assemble a symmetric two-electrode cell (e.g., a coin cell) inside a glovebox under an inert atmosphere (argon) to prevent moisture contamination.

  • Place a separator (e.g., Celgard) between the two identical activated carbon electrodes.

  • Add a few drops of [Bmim][MeSO4] electrolyte to saturate the electrodes and the separator.

  • Seal the cell.

3. Electrochemical Characterization:

  • Cyclic Voltammetry (CV): Perform CV scans at various scan rates (e.g., 5 to 100 mV/s) within the stable voltage window of the electrolyte (e.g., 0 to 3.5 V) to evaluate the capacitive behavior. The CV curve should be close to a rectangular shape for an ideal capacitor.

  • Galvanostatic Charge-Discharge (GCD): Cycle the cell between the voltage limits at different constant current densities. The charge-discharge curves should be nearly linear (triangular shape). Calculate the specific capacitance from the discharge slope.

  • Electrochemical Impedance Spectroscopy (EIS): Analyze the frequency response to determine the equivalent series resistance (ESR) and ion diffusion characteristics.

  • Cycle Life Test: Perform thousands of GCD cycles at a high current density to evaluate the long-term stability and capacitance retention of the device.

Synthesis Pathway

A common route for synthesizing imidazolium-based ionic liquids involves the quaternization of an N-substituted imidazole.

cluster_react Reaction cluster_purify Purification r1 1-Methylimidazole proc Mix & Stir (e.g., 110-115 °C) r1->proc r2 1-Butyl Methanesulfonate r2->proc wash Wash with Ethyl Acetate proc->wash dry Dry under Vacuum wash->dry product Product: [Bmim][MeSO4] dry->product

References

Application Notes and Protocols for NMR Spectroscopic Analysis of Reactions in 1-butyl-3-methylimidazolium methyl sulfate ([Bmim][MeSO₄])

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the real-time analysis of chemical reactions conducted in the ionic liquid 1-butyl-3-methylimidazolium methyl sulfate ([Bmim][MeSO₄]). The protocols outlined below cover sample preparation, NMR data acquisition for kinetic and mechanistic studies, and advanced 2D NMR techniques.

Introduction to NMR Analysis in [Bmim][MeSO₄]

This compound is a versatile ionic liquid (IL) increasingly used as a recyclable catalyst and reaction medium.[1][2] Its non-volatile nature makes it ideal for in situ reaction monitoring by NMR, allowing for direct observation of reactant consumption, intermediate formation, and product generation without the need for sample workup.[3]

NMR spectroscopy offers a powerful, non-invasive window into these reactions, providing both qualitative and quantitative data.[4][5] Techniques range from standard ¹H and ¹³C NMR for structural confirmation to advanced methods like Diffusion-Ordered Spectroscopy (DOSY) for analyzing species of different sizes.

Key Advantages of in situ NMR in [Bmim][MeSO₄]:

  • Quantitative Monitoring: Track the concentration of reactants and products over time to determine reaction kinetics.[6]

  • Mechanistic Insights: Identify and characterize transient intermediates.

  • Catalyst Behavior: Observe the role and stability of the ionic liquid during the reaction.[1]

  • Green Chemistry: Facilitates the study of reactions in a recyclable, non-volatile medium.[1][2]

Experimental Protocols

Protocol for in situ ¹H NMR Monitoring of a Catalytic Reaction

This protocol is based on the [Bmim][MeSO₄]-catalyzed synthesis of bis(indolyl)methanes, a reaction where the IL acts as a dual-activation catalyst.[1][7]

Materials:

  • This compound ([Bmim][MeSO₄]), dried under vacuum.

  • Indole

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Internal Standard (IS) (e.g., 1,3,5-trimethoxybenzene or another inert compound with a singlet in a clear spectral region)

  • Deuterated solvent for locking (e.g., DMSO-d₆) in a sealed capillary

  • 5 mm NMR tubes

Instrumentation:

  • NMR Spectrometer (≥400 MHz recommended for better resolution)

  • Variable temperature control unit

Procedure:

  • Sample Preparation:

    • Place a sealed capillary containing DMSO-d₆ into a clean, dry 5 mm NMR tube. This provides an external lock and shim reference without contaminating the reaction mixture.

    • Accurately weigh the internal standard and add it to the NMR tube.

    • Add a known quantity of [Bmim][MeSO₄] (e.g., 20 mol%) to the tube.

    • Add indole (2 equivalents) to the tube.

    • Dissolve the solids in the IL. Gentle heating may be required to reduce viscosity.

    • Acquire an initial ¹H NMR spectrum (t=0) to ensure all starting materials are present and to record the initial integral of the internal standard and indole.

    • Carefully add the aldehyde (1 equivalent) to the NMR tube, cap it, and mix thoroughly by gentle inversion.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 100 °C).[8]

    • Lock onto the deuterium signal from the capillary and perform shimming. For neat or highly concentrated IL samples, automated gradient shimming on the proton signal can be effective.[9]

    • Acquire a series of ¹H NMR spectra over time. For quantitative analysis, it is crucial that the relaxation delay (d1) is at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated.[6] A typical starting point is a d1 of 30 seconds.

    • Acquisition Parameters (Example):

      • Pulse Program: zg30 or zg_d1 (for quantitative measurements)

      • Number of Scans (ns): 4-8 (balance between signal-to-noise and time resolution)[6]

      • Acquisition Time (aq): ~2-4 s

      • Relaxation Delay (d1): 30 s

      • Temperature: 100 °C

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signal of the internal standard. This integral should remain constant throughout the experiment.

    • Integrate a characteristic, well-resolved signal for one of the reactants (e.g., the aldehyde proton) and a signal for the product (e.g., the methine proton of the bis(indolyl)methane).

    • Calculate the concentration or mole fraction of the reactant and product at each time point relative to the constant integral of the internal standard.

    • Plot the concentration/conversion versus time to determine the reaction rate.

Protocol for 2D DOSY NMR to Analyze Reaction Components

DOSY (Diffusion-Ordered Spectroscopy) is a powerful technique for distinguishing different species in a mixture based on their diffusion coefficients, which correlate with their size and shape.[10] This is particularly useful for confirming the formation of larger product molecules and observing any aggregation or complex formation.

Procedure:

  • Sample Preparation: Prepare the reaction mixture in an NMR tube as described in Protocol 2.1. The reaction can be run to a specific conversion percentage and then analyzed, or a final reaction mixture can be used. High sample viscosity can be a challenge; diluting slightly with a deuterated solvent or increasing the temperature can improve results.[11]

  • NMR Data Acquisition:

    • Use a pulsed-field gradient (PFG) probe.

    • Acquire a 2D DOSY experiment (e.g., using a stimulated echo sequence with bipolar gradients).

    • The experiment involves acquiring a series of ¹H spectra with increasing gradient strength.

    • Optimize the diffusion time (Δ) and gradient pulse duration (δ) to ensure a significant signal decay for the species of interest.

  • Data Processing:

    • Process the 2D data using specialized software (e.g., Bruker TopSpin's DOSY processing routine, Mnova).

    • The software fits the signal decay for each chemical shift to extract a diffusion coefficient.

    • The final 2D spectrum will have the chemical shift on one axis and the diffusion coefficient on the other.

Data Presentation

Quantitative data from reaction monitoring should be summarized for clarity.

Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) in [Bmim][MeSO₄] (Note: Shifts can vary with concentration, temperature, and reactants. These are approximate values.)

AssignmentApproximate Chemical Shift (ppm)
[Bmim]⁺ Cation
Imidazolium C2-H9.0 - 9.8
Imidazolium C4-H, C5-H7.6 - 7.8
N-CH₂ (butyl)~4.2
N-CH₃~3.9
CH₂ (butyl, adjacent to N-CH₂)~1.8
CH₂ (butyl, middle)~1.3
CH₃ (butyl)~0.9
[MeSO₄]⁻ Anion
O-CH₃~3.5

(Reference data compiled from multiple sources.[12][13][14])

Table 2: Hypothetical Kinetic Data for the Synthesis of Bis(indolyl)methane *

Time (minutes)Benzaldehyde Conversion (%)
00
535
1062
2085
3094
45>98

*This is representative data based on reported reaction times to illustrate data presentation.[2][8]

Visualization of Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and proposed reaction pathways.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing prep1 Insert DMSO-d6 capillary into NMR tube prep2 Add Internal Standard, [Bmim][MeSO4], and Indole prep1->prep2 prep3 Acquire t=0 Spectrum prep2->prep3 prep4 Add Aldehyde and Mix prep3->prep4 acq1 Insert sample into pre-heated spectrometer prep4->acq1 Start Reaction acq2 Lock and Shim acq1->acq2 acq3 Acquire series of 1H spectra (Quantitative Parameters) acq2->acq3 proc1 Process Spectra (FT, Phase, Baseline) acq3->proc1 proc2 Integrate signals relative to Internal Standard proc1->proc2 proc3 Calculate Conversion proc2->proc3 proc4 Plot Kinetics (Conversion vs. Time) proc3->proc4

Caption: Workflow for in situ NMR reaction monitoring.

G cluster_activation Dual Activation by Ionic Liquid cluster_reaction Reaction Pathway IL [Bmim]+[MeSO4]- Activated_Ald Activated Aldehyde {R-CH=O---H-[Bmim]+} IL->Activated_Ald H-bond to C2-H (Electrophile Activation) Activated_Ind Activated Indole {Ind-N-H---[MeSO4]-} IL->Activated_Ind H-bond to Anion (Nucleophile Activation) Intermediate1 Indolylcarbinol Intermediate IL->Intermediate1 Ald R-CHO (Aldehyde) Ald->Activated_Ald Ind1 Indole Ind1->Activated_Ind Ind2 Indole Product Bis(indolyl)methane Ind2->Product Product->IL Catalyst Regeneration Activated_Ald->Intermediate1 Activated_Ind->Intermediate1 Intermediate2 Azafulvenium Ion (Electrophile) Intermediate1->Intermediate2 Dehydration (IL assisted) Intermediate2->Product Electrophilic Attack

Caption: Proposed catalytic cycle for bis(indolyl)methane synthesis.

References

Application of 1-Butyl-3-methylimidazolium Methyl Sulfate in Natural Product Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The ionic liquid 1-butyl-3-methylimidazolium methyl sulfate, [BMIM][MeSO₄], is emerging as a versatile and efficient solvent for the extraction of natural products from various biological matrices. Its favorable physicochemical properties, such as high thermal stability, negligible vapor pressure, and tunable solubility, position it as a "green" alternative to conventional volatile organic solvents.[1][2] Studies have demonstrated its effectiveness in enhancing extraction yields and its compatibility with modern extraction techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE).[1][3] The unique interactions of [BMIM][MeSO₄] with plant cell structures can facilitate the release of bioactive compounds, leading to improved extraction efficiency.

Key Applications and Advantages:
  • Enhanced Extraction Efficiency: [BMIM][MeSO₄] has been shown to provide higher extraction yields compared to traditional solvents like methanol and even other ionic liquids. In the microwave-assisted extraction of metabolites from the lichen Stereocaulon glareosum, [BMIM][MeSO₄] yielded a greater number of identified compounds than methanol and other imidazolium-based ionic liquids with different anions (BF₄⁻, Br⁻, Cl⁻).[1]

  • Extraction of Lipids: In the ultrasound-assisted extraction of lipids from the microalga Chlorella vulgaris, [BMIM][MeSO₄] demonstrated significantly superior performance, yielding 47 mg/g of dry cell weight, compared to 21 mg/g and 29 mg/g for conventional Soxhlet and Bligh and Dyer methods, respectively.[3]

  • Thermal Stability: A notable advantage of [BMIM][MeSO₄] is its high thermal stability, which is superior to other common 1-butyl-3-methylimidazolium salts like those with acetate ([OAc]) or chloride ([Cl]) anions.[4] This property is particularly beneficial for extraction methods that require elevated temperatures, as it minimizes solvent degradation.

  • Green Solvent Properties: As an ionic liquid, [BMIM][MeSO₄] has a negligible vapor pressure, which reduces air pollution and exposure risks for researchers, aligning with the principles of green chemistry.[2]

Quantitative Data Summary

The following tables summarize the quantitative results from studies utilizing [BMIM][MeSO₄] and related ionic liquids for natural product extraction.

Table 1: Comparison of Extraction Solvents for Lipids from Chlorella vulgaris (Ultrasound-Assisted)

Extraction Method/SolventLipid Yield (mg/g dry cell weight)Reference
[BMIM][MeSO₄] with Ultrasound47[3]
Soxhlet (conventional)21[3]
Bligh and Dyer's Method (conventional)29[3]

Table 2: Metabolite Identification from Stereocaulon glareosum using Different Solvents (Microwave-Assisted)

Extraction SolventNumber of Tentatively Identified MetabolitesReference
[BMIM][MeSO₄]89[1]
[BMIM][BF₄]89[1]
[BMIM][Br]81[1]
[BMIM][Cl]84[1]
Methanol49[1]

Table 3: Yields of Flavonoids from Bauhinia championii using Various Imidazolium-Based Ionic Liquids (Microwave-Assisted) *

Ionic Liquid Solvent (1.5 M)Myricetin Yield (mg/g)Quercetin Yield (mg/g)Kaempferol Yield (mg/g)Reference
[bmim]Br0.04970.23750.0305[5]
[bmim]Cl0.01030.12570.0211[5]
[bmim][BF₄]0.04110.10650.0190[5]
[bmim]₂[SO₄]0.01100.09530.0114[5]
[bmim][HSO₄]0.02000.14530.0274[5]

*Note: This table shows data for related imidazolium ionic liquids to provide context on the effect of the anion on flavonoid extraction. [BMIM][MeSO₄] would be expected to show comparable or potentially superior performance due to its properties.

Experimental Protocols & Methodologies

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Lipids from Microalgae

This protocol is based on the methodology for extracting lipids from Chlorella vulgaris using [BMIM][MeSO₄].[3]

1. Materials and Equipment:

  • Dried microalgae powder (Chlorella vulgaris)

  • This compound ([BMIM][MeSO₄])

  • Deionized water

  • Hexane

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Glass vials and standard lab glassware

2. Procedure:

  • Sample Preparation: Weigh 1.0 g of dried microalgae powder and place it into a suitable extraction vessel (e.g., a 50 mL flask).

  • Solvent Addition: Add 10 mL of [BMIM][MeSO₄] to the biomass.

  • Ultrasonication: Place the vessel in an ultrasonic bath. Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) and power for 60 minutes. Maintain a constant temperature (e.g., 25°C) throughout the process.

  • Phase Separation: After sonication, add 10 mL of deionized water to the mixture to facilitate phase separation.

  • Lipid Extraction: Add 10 mL of hexane to the mixture, vortex thoroughly for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to separate the layers.

  • Collection: Carefully collect the upper hexane layer containing the extracted lipids using a pipette.

  • Solvent Evaporation: Evaporate the hexane from the collected fraction using a rotary evaporator or under a gentle stream of nitrogen to obtain the purified lipid extract.

  • Quantification: Determine the weight of the extracted lipids and express the yield as mg per gram of dry cell weight.

UAE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_recovery Recovery start Weigh 1.0g of Dried Microalgae add_il Add 10mL of [BMIM][MeSO4] start->add_il ultrasound Ultrasonication (e.g., 40 kHz, 60 min) add_il->ultrasound add_water Add 10mL of Deionized Water ultrasound->add_water add_hexane Add 10mL of Hexane & Vortex add_water->add_hexane centrifuge Centrifuge (4000 rpm, 15 min) add_hexane->centrifuge collect Collect Hexane Layer centrifuge->collect evaporate Evaporate Hexane collect->evaporate end Quantify Lipid Yield evaporate->end

Caption: Workflow for Ultrasound-Assisted Extraction of Lipids.

Protocol 2: Microwave-Assisted Extraction (MAE) of Plant Metabolites

This protocol is a generalized procedure based on the extraction of metabolites from lichen and flavonoids from plant leaves, adaptable for use with [BMIM][MeSO₄].[1][6]

1. Materials and Equipment:

  • Dried and powdered plant material (e.g., leaves, bark)

  • This compound ([BMIM][MeSO₄]) aqueous solution (e.g., 1.0 - 2.0 M)

  • Microwave extraction system (with temperature and power control)

  • Extraction vessels (microwave-safe)

  • Filtration apparatus (e.g., 0.45 µm syringe filter)

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC)

2. Procedure:

  • Sample Preparation: Weigh 0.5 g of finely powdered plant material into a microwave extraction vessel.

  • Solvent Addition: Add 15 mL of the aqueous [BMIM][MeSO₄] solution to the vessel (achieving a solid-to-liquid ratio of 1:30 g/mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Set the extraction parameters:

    • Microwave Power: 400 W

    • Temperature: 80°C

    • Extraction Time: 15 minutes

  • Cooling: After irradiation, allow the vessel to cool to room temperature.

  • Separation: Centrifuge the resulting mixture at 5000 rpm for 10 minutes to pellet the solid plant debris.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining fine particles.

  • Analysis: The resulting filtrate is the crude extract. Dilute an aliquot with a suitable solvent (e.g., methanol) for subsequent analysis by HPLC or other chromatographic techniques to identify and quantify the target natural products.

MAE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_recovery Recovery & Analysis start Weigh 0.5g of Powdered Plant Material add_il Add 15mL of [BMIM][MeSO4] Solution start->add_il microwave Microwave Irradiation (e.g., 400W, 80°C, 15 min) add_il->microwave cool Cool to Room Temperature microwave->cool centrifuge Centrifuge (5000 rpm, 10 min) cool->centrifuge filtrate Filter Supernatant (0.45 µm) centrifuge->filtrate end Analyze Extract (HPLC) filtrate->end

Caption: Workflow for Microwave-Assisted Extraction of Metabolites.

References

Application Notes and Protocols for Nanoparticle Synthesis Using 1-Butyl-3-methylimidazolium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of ionic liquids (ILs) as media for nanoparticle synthesis has garnered significant attention due to their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvent properties.[1][2] Among these, 1-butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO4]) presents a promising "green" alternative to conventional organic solvents. Its ability to act as both a solvent and a stabilizer simplifies the synthesis process and can influence the morphology and stability of the resulting nanoparticles.[3][4] This document provides detailed application notes and generalized protocols for the synthesis of nanoparticles using [BMIM][MeSO4], with a focus on their potential applications in drug delivery.

Application Notes

Role of this compound in Nanoparticle Synthesis

This compound serves multiple roles in the synthesis of nanoparticles:

  • Solvent Medium: Its liquid state over a wide range of temperatures allows for controlled reaction kinetics.

  • Stabilizing Agent: The imidazolium cation and the methyl sulfate anion can interact with the nanoparticle surface, providing electrostatic and steric stabilization that prevents agglomeration.[4][5]

  • Morphology Directing Agent: The structured nature of the ionic liquid can influence the growth and final shape of the nanoparticles. For instance, the formation of silver nanowires has been observed in this compound.[2]

Potential Applications in Drug Delivery

Nanoparticles synthesized in ionic liquids like [BMIM][MeSO4] are promising candidates for advanced drug delivery systems.[6] While specific applications using nanoparticles synthesized in [BMIM][MeSO4] are still emerging, the general advantages include:

  • Enhanced Solubility of Poorly Soluble Drugs: Ionic liquids can improve the solubility of hydrophobic drugs, which can then be encapsulated within or adsorbed onto the nanoparticles.[7]

  • Controlled Release: Polymeric nanoparticles combined with ionic liquids can provide sustained drug release profiles.[7]

  • Targeted Delivery: The surface of the nanoparticles can be functionalized with targeting ligands to direct them to specific cells or tissues.

  • Biocompatibility: Imidazolium-based ionic liquids have been explored for biomedical applications, with some showing marginal toxicity, making them suitable for developing drug carriers.[8]

Experimental Protocols

The following are generalized protocols for the synthesis of gold (Au) and silver (Ag) nanoparticles using this compound. These protocols are based on established methods for nanoparticle synthesis in similar imidazolium-based ionic liquids. Researchers should optimize the parameters for their specific requirements.

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)

This protocol is adapted from methods using other [BMIM]-based ionic liquids.

Materials:

  • This compound ([BMIM][MeSO4])

  • Tetrachloroauric(III) acid (HAuCl₄)

  • Reducing agent (e.g., sodium borohydride (NaBH₄) or sodium citrate)

  • Deionized water

Procedure:

  • Preparation of Precursor Solution: Dissolve a specific amount of HAuCl₄ in [BMIM][MeSO4] to achieve the desired concentration (e.g., 0.25 mmol L⁻¹). Stir the solution until the gold salt is completely dissolved.

  • Reduction:

    • For Sodium Borohydride Reduction (typically yields smaller nanoparticles): While vigorously stirring the gold precursor solution at room temperature, rapidly inject a freshly prepared, ice-cold aqueous solution of NaBH₄ (e.g., 100 mmol L⁻¹). An immediate color change to deep red or orange indicates the formation of AuNPs.

    • For Sodium Citrate Reduction (typically yields larger nanoparticles): Heat the gold precursor solution to a rolling boil under vigorous stirring. Quickly add a solution of trisodium citrate (e.g., 1% w/v). The solution color will gradually change, indicating the formation of AuNPs. Continue heating and stirring for approximately 10-15 minutes.

  • Purification: The nanoparticle dispersion can be purified by repeated centrifugation and redispersion in a suitable solvent like ethanol to remove unreacted reagents.

  • Characterization: Characterize the synthesized AuNPs using UV-Vis spectroscopy (for surface plasmon resonance peak), transmission electron microscopy (TEM) for size and morphology, and dynamic light scattering (DLS) for size distribution and zeta potential.

Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)

This protocol is based on the chemical reduction of silver salts in imidazolium-based ionic liquids.

Materials:

  • This compound ([BMIM][MeSO4])

  • Silver nitrate (AgNO₃)

  • Reducing agent (e.g., sodium borohydride (NaBH₄) or glucose)

  • Deionized water

Procedure:

  • Preparation of Precursor Solution: Dissolve AgNO₃ in [BMIM][MeSO4] to the desired concentration (e.g., 0.05 M).

  • Reduction:

    • Using Sodium Borohydride: While stirring the silver precursor solution, add a freshly prepared aqueous solution of NaBH₄ dropwise. A color change to yellow or brown will signify the formation of AgNPs.[9]

    • Using Glucose (a "greener" reducing agent): Add an aqueous solution of glucose (e.g., 0.1 M) to the silver precursor solution. Heat the mixture at a controlled temperature (e.g., 80°C) with continuous stirring for about 15-30 minutes.[5]

  • Purification: Similar to AuNPs, purify the AgNPs by centrifugation and redispersion.

  • Characterization: Analyze the synthesized AgNPs using UV-Vis spectroscopy, TEM, and DLS to determine their optical properties, size, morphology, and stability.

Data Presentation

The following tables summarize quantitative data from the literature on nanoparticles synthesized in various 1-butyl-3-methylimidazolium-based ionic liquids. This data can serve as a reference for expected outcomes.

Table 1: Characterization of Gold Nanoparticles in [BMIM]-based Ionic Liquids

Ionic LiquidPrecursorReducing AgentSynthesis MethodAverage Size (nm)Reference
[BMIM][BF₄]KAuCl₄-Sputtering~2[10]
[BMIM][BF₄]HAuCl₄Sodium CitrateThermal~10-20[11]

Table 2: Characterization of Silver Nanoparticles in [BMIM]-based Ionic Liquids

Ionic LiquidPrecursorReducing AgentSynthesis MethodAverage Size (nm)Zeta Potential (mV)Reference
[BMIM][BF₄]AgNO₃GlucoseThermalNot SpecifiedNot Specified[5]
[BMIM][OTf]AgNO₃Sodium CitrateThermal316Negative[1]
[BMIM][TFSI]AgNO₃Sodium CitrateThermal279Negative[1]
[BMIM][MS]AgNO₃NaBH₄ThermalNot SpecifiedNot Specified[3]

Visualizations

Experimental Workflow

experimental_workflow Generalized Workflow for Nanoparticle Synthesis in [BMIM][MeSO4] cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Dissolve Metal Precursor (e.g., HAuCl4 or AgNO3) in [BMIM][MeSO4] C Mix Precursor and Reducing Agent under controlled conditions (Temperature, Stirring) A->C B Prepare Reducing Agent Solution (e.g., NaBH4 or Glucose) B->C D Centrifugation C->D Nanoparticle Dispersion E Redispersion in Solvent D->E F UV-Vis Spectroscopy E->F G Transmission Electron Microscopy (TEM) E->G H Dynamic Light Scattering (DLS) E->H

Caption: Generalized workflow for nanoparticle synthesis.

Conceptual Diagram of Nanoparticle-Cell Interaction for Drug Delivery

nanoparticle_cell_interaction Conceptual Diagram of Nanoparticle-Mediated Drug Delivery cluster_extracellular Extracellular Space cluster_cell Target Cell NP Drug-Loaded Nanoparticle (Synthesized in [BMIM][MeSO4]) with Targeting Ligands Membrane Cell Membrane with Receptors NP->Membrane Binding Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease Escape/Degradation Target Intracellular Target (e.g., Nucleus, Ribosomes) DrugRelease->Target Therapeutic Action

Caption: Nanoparticle-cell interaction for drug delivery.

Conclusion

This compound holds considerable promise as a versatile and environmentally benign medium for the synthesis of nanoparticles. While specific, detailed protocols for its use are still emerging in the scientific literature, the generalized procedures provided here, based on similar ionic liquid systems, offer a solid starting point for researchers. The unique properties of nanoparticles synthesized in this ionic liquid could lead to significant advancements in drug delivery and other biomedical applications. Further research is needed to fully elucidate the structure-property relationships of these nanomaterials and to explore their efficacy and safety in biological systems.

References

Enzymatic Reactions in 1-Butyl-3-methylimidazolium Methyl Sulfate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of non-aqueous media for enzymatic reactions has garnered significant interest in biotechnology and pharmaceutical development. Ionic liquids (ILs), particularly 1-butyl-3-methylimidazolium methyl sulfate ([Bmim][MeSO4]), have emerged as promising "green" solvents due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1] This document provides detailed application notes and experimental protocols for conducting enzymatic reactions in [Bmim][MeSO4], a water-miscible ionic liquid.[2] The information is tailored for researchers and professionals in drug development and biocatalysis, focusing on the practical application of this unique solvent system.

The choice of solvent can profoundly influence enzyme activity, stability, and selectivity.[3] Ionic liquids like [Bmim][MeSO4] can offer advantages over traditional organic solvents, including enhanced enzyme stability and improved solubility of non-polar substrates.[4] However, the interactions between the ionic liquid and the enzyme can be complex, leading to activation, inhibition, or no significant effect, depending on the enzyme and reaction conditions.[5] Understanding these interactions is crucial for the successful design of biocatalytic processes.

Physicochemical Properties of [Bmim][MeSO4]

A thorough understanding of the solvent's properties is essential for designing and optimizing enzymatic reactions. The physicochemical properties of [Bmim][MeSO4] have been well-characterized and are summarized below.

PropertyValueTemperature (K)Reference
Molecular Formula C₉H₁₈N₂O₄S-[6]
Molecular Weight 250.32 g/mol -[6]
Density 1.20959 g/cm³298[7]
1.17 g/cm³353[7]
Dynamic Viscosity 103.9 mPa·s293.15[8]
20.9 mPa·s343.15[8]
Refractive Index (n_D) 1.4728293.15[8]
1.4608343.15[8]
Surface Tension 48.98 mN·m⁻¹288.15[8]
45.98 mN·m⁻¹313.15[8]
Thermal Stability High, with degradation starting at elevated temperatures. The anion basicity affects thermal lability: [bmim]OAc > [bmim]Cl > [bmim]MeSO4.>150 °C[1][9]

Application Note 1: Lipase-Catalyzed Reactions

Enzyme: Candida rugosa Lipase (CRL)

Reaction Type: Esterification and Hydrolysis

Overview: Lipases are widely used biocatalysts in the synthesis of chiral compounds and esters. In the presence of [Bmim][MeSO4], Candida rugosa lipase has shown enhanced enantioselectivity in the hydrolysis of racemic esters. This makes [Bmim][MeSO4] an attractive co-solvent for kinetic resolutions.

Key Considerations:

  • Water Content: While a non-aqueous medium is desired for esterification, a small amount of water is essential for maintaining the enzyme's active conformation. The optimal water activity needs to be determined empirically for each reaction.

  • Substrate Solubility: The solubility of both polar and non-polar substrates can be enhanced in [Bmim][MeSO4], potentially increasing reaction rates.[4]

  • Enzyme Immobilization: Immobilization of the lipase can improve its stability and facilitate its recovery and reuse.

Experimental Protocol: Kinetic Resolution of a Racemic Ester

This protocol describes a general procedure for the kinetic resolution of a racemic ester using Candida rugosa lipase in a [Bmim][MeSO4]-containing medium.

Materials:

  • Candida rugosa lipase (lyophilized powder)

  • This compound ([Bmim][MeSO4])

  • Racemic ester substrate (e.g., (R,S)-1-phenylethyl acetate)

  • Buffer solution (e.g., 50 mM phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Analytical standards of the substrate and product

Equipment:

  • Thermostatted shaker incubator

  • pH meter

  • Centrifuge

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a chiral column

Procedure:

  • Enzyme Preparation: Dissolve Candida rugosa lipase in the phosphate buffer to a final concentration of 10 mg/mL.

  • Reaction Mixture Preparation: In a sealed vial, prepare the reaction mixture containing:

    • [Bmim][MeSO4] (e.g., 5-50% v/v)

    • Phosphate buffer (to make up the desired aqueous phase volume)

    • Racemic ester substrate (e.g., 10-50 mM)

  • Initiation of Reaction: Add the enzyme solution to the reaction mixture to initiate the reaction. The final enzyme concentration should be optimized (e.g., 1 mg/mL).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-50 °C) with constant shaking (e.g., 200 rpm).

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Sample Preparation for Analysis:

    • Add an equal volume of ethyl acetate to the aliquot to extract the substrate and product.

    • Vortex the mixture vigorously and then centrifuge to separate the phases.

    • Collect the organic phase and dry it over anhydrous sodium sulfate.

  • Analysis: Analyze the organic phase by chiral GC or HPLC to determine the concentrations of the remaining substrate enantiomers and the product.

  • Calculations: Determine the enantiomeric excess (ee) of the substrate and product, and the conversion rate.

experimental_workflow_lipase cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme_prep Enzyme Solution (CRL in Buffer) initiation Initiate Reaction (Add Enzyme) enzyme_prep->initiation reaction_mix Reaction Mixture ([Bmim][MeSO4], Buffer, Substrate) reaction_mix->initiation incubation Incubate (Temp & Shaking) initiation->incubation sampling Take Aliquots incubation->sampling extraction Liquid-Liquid Extraction sampling->extraction analysis Chiral GC/HPLC extraction->analysis calculation Calculate ee & Conversion analysis->calculation

Caption: Workflow for lipase-catalyzed kinetic resolution.

Application Note 2: Peroxidase-Catalyzed Reactions

Enzyme: Horseradish Peroxidase (HRP)

Reaction Type: Oxidation

Overview: Horseradish peroxidase is a robust enzyme used in various diagnostic assays and biocatalytic oxidations. Studies have shown that [Bmim][MeSO4] acts as a partial uncompetitive inhibitor of HRP in the oxidation of guaiacol.[2] This means that the ionic liquid binds to the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the catalytic rate (kcat).

Key Findings:

  • Inhibition: [Bmim][MeSO4] decreases both the Km and kcat values for the HRP-catalyzed oxidation of guaiacol.[2]

  • Inhibition Constant (Ki): The inhibition constant for [Bmim][MeSO4] has been determined to be 0.051 M.[2]

  • Mechanism: The inhibition is partial and uncompetitive, indicating that [Bmim][MeSO4] does not form a dead-end complex with HRP.[2]

Quantitative Data on HRP Inhibition by [Bmim][MeSO4] [2]

[Bmim][MeSO4] (M)Km (mM) for Guaiacolkcat (s⁻¹)
010.5 ± 0.8250 ± 10
0.057.1 ± 0.5167 ± 8
0.105.6 ± 0.4125 ± 6
0.204.0 ± 0.383 ± 4
Experimental Protocol: HRP Activity Assay and Inhibition Study

This protocol outlines a method to determine the activity of HRP and study the inhibitory effects of [Bmim][MeSO4].

Materials:

  • Horseradish peroxidase (HRP)

  • This compound ([Bmim][MeSO4])

  • Guaiacol (2-methoxyphenol)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

Equipment:

  • UV-Vis spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HRP in phosphate buffer (e.g., 1 µM).

    • Prepare a stock solution of guaiacol in phosphate buffer (e.g., 100 mM).

    • Prepare a stock solution of H₂O₂ in phosphate buffer (e.g., 10 mM). Prepare this solution fresh daily.

    • Prepare various concentrations of [Bmim][MeSO4] in phosphate buffer.

  • Enzyme Activity Assay:

    • In a cuvette, mix phosphate buffer, guaiacol solution, and H₂O₂ solution.

    • Equilibrate the mixture to the desired temperature (e.g., 25 °C) in the spectrophotometer.

    • Initiate the reaction by adding a small volume of the HRP stock solution and mix quickly.

    • Monitor the increase in absorbance at 470 nm for 3-5 minutes. The product of guaiacol oxidation, tetraguaiacol, has a high extinction coefficient at this wavelength.

    • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • Inhibition Study:

    • Repeat the activity assay in the presence of different concentrations of [Bmim][MeSO4].

    • Ensure the final volume and concentrations of HRP, guaiacol, and H₂O₂ are constant across all experiments.

  • Data Analysis:

    • Determine the initial reaction rates at various substrate (guaiacol) concentrations, both in the absence and presence of the inhibitor ([Bmim][MeSO4]).

    • Generate Lineweaver-Burk plots (1/rate vs. 1/[Substrate]) to determine the apparent Km and Vmax values.

    • Analyze the data to determine the type of inhibition and calculate the inhibition constant (Ki).

signaling_pathway_hrp cluster_reaction_path HRP Catalytic Cycle cluster_substrates Substrates & Products cluster_inhibitor Inhibition HRP HRP (Fe³⁺) CompoundI Compound I (O=Fe⁴⁺-P⁺) HRP->CompoundI + H₂O₂ - H₂O CompoundII Compound II (O=Fe⁴⁺-P) CompoundI->CompoundII + Guaiacol - Guaiacol Radical CompoundII->HRP + Guaiacol - Guaiacol Radical H2O2 H₂O₂ Guaiacol Guaiacol (Substrate) Product Tetraguaiacol (Product) Guaiacol->Product H2O H₂O BmimMeSO4 [Bmim][MeSO₄] InhibitedComplex [HRP-Guaiacol-IL] Complex (Inactive) BmimMeSO4->InhibitedComplex EnzymeSubstrateComplex [HRP-Guaiacol] Complex EnzymeSubstrateComplex->Product k_cat EnzymeSubstrateComplex->InhibitedComplex + [Bmim][MeSO₄] (Ki)

Caption: HRP catalytic cycle and inhibition by [Bmim][MeSO4].

General Considerations and Future Outlook

The use of this compound as a medium for enzymatic reactions presents both opportunities and challenges. While it can enhance the performance of certain enzymes, its inhibitory effects on others, such as HRP, highlight the need for careful selection and optimization for each specific application.

Future research should focus on:

  • Expanding the library of enzymes studied in [Bmim][MeSO4].

  • Investigating the effect of [Bmim][MeSO4] on enzyme structure and dynamics through computational and experimental methods.

  • Developing efficient methods for enzyme and ionic liquid recovery and recycling to improve the economic viability of these processes.

By addressing these areas, the full potential of [Bmim][MeSO4] as a versatile and environmentally benign solvent for biocatalysis can be realized, with significant implications for the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

optimizing temperature for cellulose dissolution in 1-butyl-3-methylimidazolium methyl sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dissolution of cellulose in 1-butyl-3-methylimidazolium methyl sulfate ([Bmim][MeSO4]).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Cellulose is not dissolving or dissolving very slowly Insufficient Temperature: The dissolution of cellulose in ionic liquids is often slow at lower temperatures.Increase the temperature of the mixture. For [Bmim][MeSO4], prolonged treatment at elevated temperatures (100–170 °C) may be required for complete dissolution.[1]
High Viscosity of the Ionic Liquid: The high viscosity of [Bmim][MeSO4] can hinder the dispersion and dissolution of cellulose fibers.[2]Increase the temperature to decrease the viscosity of the ionic liquid. Consider adding a co-solvent like dimethyl sulfoxide (DMSO) to reduce viscosity.[2][3]
Presence of Water: Water can interfere with the dissolution process by competing with cellulose for interactions with the ionic liquid.Ensure that both the cellulose and the ionic liquid are thoroughly dried before use. Store them in a desiccator or under an inert atmosphere.
The solution is highly viscous and difficult to handle High Cellulose Concentration: As cellulose dissolves, the viscosity of the solution increases significantly.[4]Reduce the concentration of cellulose in the mixture. Alternatively, increase the processing temperature to lower the viscosity.
Low Temperature: Viscosity of the ionic liquid-cellulose solution is inversely proportional to temperature.Increase the temperature of the solution to a level that does not cause degradation of the cellulose or ionic liquid.
The solution turns a dark color Thermal Degradation: Prolonged heating at high temperatures can lead to the degradation of cellulose or the ionic liquid.While [Bmim][MeSO4] is relatively thermally stable, slow degradation can occur at temperatures between 120–150 °C over several hours.[1] Optimize the dissolution time and temperature to find a balance between efficient dissolution and minimal degradation.
Incomplete dissolution with fiber clumps Poor Dispersion: Cellulose fibers may not be adequately dispersed in the viscous ionic liquid, leading to clumping.Ensure vigorous and continuous stirring during the addition of cellulose and throughout the dissolution process. Add the cellulose to the ionic liquid gradually in small portions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for dissolving cellulose in this compound?

A1: The optimal temperature depends on the desired dissolution rate and the properties of the cellulose. Generally, increasing the temperature accelerates dissolution. For complete dissolution of lignocellulosic biomass in [Bmim][MeSO4], temperatures in the range of 100–170 °C with prolonged treatment times (12–24 hours) are often necessary.[1] However, for less crystalline cellulose sources, lower temperatures may be sufficient.

Q2: How does temperature affect the viscosity of the cellulose-[Bmim][MeSO4] solution?

A2: Increasing the temperature decreases the viscosity of the cellulose-[Bmim][MeSO4] solution, which is a typical behavior for polymer solutions.[4] This can improve handling and processing of the solution.

Q3: Can I use a co-solvent to improve the dissolution process?

A3: Yes, using an aprotic co-solvent like dimethyl sulfoxide (DMSO) can enhance the dissolution of cellulose.[3] Co-solvents can help to reduce the viscosity of the ionic liquid, facilitating better mixing and faster dissolution, even at lower temperatures.[3]

Q4: What is the maximum concentration of cellulose that can be dissolved in [Bmim][MeSO4]?

A4: The maximum concentration is dependent on the temperature and the molecular weight of the cellulose. Higher temperatures generally allow for higher concentrations of cellulose to be dissolved. However, as the concentration of cellulose increases, the viscosity of the solution also increases significantly.[4]

Q5: How can I regenerate the cellulose from the ionic liquid solution?

A5: Cellulose can be regenerated by adding a non-solvent such as water, ethanol, or acetone to the solution. This will cause the cellulose to precipitate out of the ionic liquid.

Experimental Protocol: Dissolution of Cellulose in [Bmim][MeSO4]

This protocol provides a general procedure for dissolving cellulose in this compound.

1. Materials and Preparation:

  • Cellulose (e.g., microcrystalline cellulose, cotton linters)
  • This compound ([Bmim][MeSO4])
  • Heating and stirring apparatus (e.g., heated magnetic stir plate)
  • Reaction vessel (e.g., three-neck flask)
  • Vacuum oven or desiccator

2. Pre-treatment:

  • Dry the cellulose in a vacuum oven at a suitable temperature (e.g., 80 °C) overnight to remove any moisture.
  • Dry the [Bmim][MeSO4] under vacuum to minimize water content.

3. Dissolution Procedure:

  • Place the desired amount of dried [Bmim][MeSO4] into the reaction vessel.
  • Heat the ionic liquid to the target dissolution temperature (e.g., 100-120 °C) with continuous stirring.
  • Gradually add the dried cellulose to the heated ionic liquid in small portions to ensure good dispersion.
  • Continue stirring the mixture at the set temperature until the cellulose is completely dissolved. The time required will vary depending on the cellulose source, concentration, and temperature.
  • Monitor the dissolution process visually or using techniques like polarized light microscopy.

4. Post-dissolution:

  • Once the cellulose is dissolved, the solution can be used for further processing, such as shaping into films, fibers, or beads.
  • To regenerate the cellulose, cool the solution and introduce an anti-solvent like water or ethanol.

Data Summary

The following table summarizes the general relationship between temperature, dissolution time, and viscosity for cellulose dissolution in imidazolium-based ionic liquids. Please note that specific values for [Bmim][MeSO4] may vary.

Temperature (°C)Relative Dissolution TimeRelative ViscosityNotes
Room Temperature (~25°C)Very LongVery HighDissolution is often incomplete or extremely slow.
Moderate (50-80°C)Moderate to LongHighDissolution is improved, but may still require significant time.
High (100-170°C)Short to ModerateModerate to LowGenerally recommended for efficient and complete dissolution.[1]

Process Visualization

experimental_workflow Experimental Workflow for Cellulose Dissolution cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis & Processing prep_cellulose Dry Cellulose heat_il Heat [Bmim][MeSO4] (e.g., 100-120°C) prep_cellulose->heat_il prep_il Dry [Bmim][MeSO4] prep_il->heat_il add_cellulose Gradually Add Cellulose with Stirring heat_il->add_cellulose dissolve Maintain Temperature and Stir Until Dissolved add_cellulose->dissolve characterize Characterize Solution (e.g., Viscosity) dissolve->characterize regenerate Regenerate Cellulose (add anti-solvent) dissolve->regenerate

Caption: Workflow for dissolving cellulose in [Bmim][MeSO4].

References

Technical Support Center: Overcoming Viscosity Challenges in 1-butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO₄]) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges related to the high viscosity of 1-butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO₄]) in their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction in [BMIM][MeSO₄] so slow and showing poor conversion?

A1: The high viscosity of [BMIM][MeSO₄] at or near room temperature can lead to significant mass transfer limitations. This means that reactants have difficulty diffusing through the solvent to interact with each other, slowing down the reaction rate and leading to incomplete conversion. Poor mixing further exacerbates this issue.

Q2: What are the most common strategies to reduce the viscosity of [BMIM][MeSO₄] for my reaction?

A2: The most common and effective strategies include:

  • Increasing the reaction temperature: The viscosity of ionic liquids, including [BMIM][MeSO₄], decreases significantly with an increase in temperature.

  • Using co-solvents: Adding a low-viscosity organic solvent can dramatically reduce the overall viscosity of the reaction medium.

  • Employing external energy sources: Techniques like ultrasound or microwave irradiation can enhance mixing and accelerate reactions in viscous media.

Q3: Will adding a co-solvent affect my reaction chemistry?

A3: It is possible. The co-solvent can influence the polarity of the reaction medium and may interact with reactants, catalysts, or intermediates. It is crucial to choose a co-solvent that is inert under the reaction conditions and to perform small-scale trials to assess its impact on reaction selectivity and yield.

Q4: How can I improve mixing in a highly viscous [BMIM][MeSO₄] reaction mixture?

A4: Besides reducing viscosity, you can improve mixing through:

  • Mechanical Stirring: Use a high-torque overhead stirrer with a properly designed impeller (e.g., anchor or helical) for effective agitation of viscous liquids.

  • Ultrasonication: The cavitation bubbles generated by ultrasound create localized high-energy mixing, which is very effective in heterogeneous and viscous systems.[1]

Q5: Are there any safety concerns when heating [BMIM][MeSO₄] to reduce its viscosity?

A5: While [BMIM][MeSO₄] has good thermal stability, prolonged heating at very high temperatures can lead to degradation.[2][3] It is important to operate within the recommended temperature range for the ionic liquid and your specific reaction. Always consult the material safety data sheet (MSDS) for detailed thermal stability information.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Reaction is sluggish or stalls. High viscosity leading to poor mass transfer and inefficient mixing.1. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments and monitor the reaction progress. 2. Add a Co-solvent: Introduce a small amount (e.g., 5-10% v/v) of a compatible, low-viscosity co-solvent such as acetonitrile, methanol, or ethanol. 3. Enhance Agitation: If using magnetic stirring, switch to a more powerful overhead mechanical stirrer. Consider using an anchor or helical impeller. 4. Apply Ultrasound: If available, immerse the reaction vessel in an ultrasonic bath or use an ultrasonic probe to improve mixing and accelerate the reaction.[1]
Inconsistent results between batches. Variations in viscosity due to temperature fluctuations or inconsistent co-solvent addition. Inadequate mixing leading to localized "hot spots" or concentration gradients.1. Precise Temperature Control: Use a reliable temperature controller and ensure uniform heating of the reaction vessel. 2. Accurate Co-solvent Addition: Use precise measurement techniques for adding co-solvents. 3. Standardize Mixing Protocol: Ensure the stirring speed and impeller position are consistent for all batches.
Difficulty in product extraction/isolation. The high viscosity of the ionic liquid makes phase separation and extraction challenging.1. Dilute with a Co-solvent post-reaction: After the reaction is complete, add a larger volume of a low-viscosity solvent that is miscible with the ionic liquid but allows for easy extraction of the product with an immiscible solvent. 2. Cooling to induce precipitation: If the product is a solid and has low solubility in the cold ionic liquid, cooling the mixture may facilitate its precipitation.
Catalyst deactivation or low turnover. Poor diffusion of reactants to the catalyst surface and products away from it due to high viscosity.1. Follow all steps for reducing viscosity and improving mixing. 2. Consider catalyst immobilization: Supporting the catalyst on a solid phase can sometimes improve its accessibility in a viscous medium.

Data Presentation

Table 1: Viscosity of this compound ([BMIM][MeSO₄]) at Different Temperatures.

Temperature (°C)Temperature (K)Viscosity (mPa·s)
20.0293.15199.0
25.0298.15163.0[4]
30.0303.15123.0
40.0313.1580.6
50.0323.1556.1
60.0333.1540.8
70.0343.1530.8

Data adapted from Pereiro, A. B., et al. (2007). Journal of Chemical & Engineering Data, 52(2), 371-375.

Table 2: Effect of Acetonitrile as a Co-solvent on the Viscosity of [BMIM][MeSO₄] at 25 °C (298.15 K).

Mole Fraction of Acetonitrile (x₁)Viscosity of Mixture (mPa·s)
0.0163.0
0.259.8
0.424.5
0.610.8
0.83.9
1.00.34

Data adapted from Domínguez-Pérez, M., et al. (2010). The Journal of Chemical Thermodynamics, 42(6), 726-732.

Experimental Protocols

Key Experiment: Synthesis of Bis(indolyl)methanes in [BMIM][MeSO₄]

This protocol is adapted from a known catalytic application of [BMIM][MeSO₄] and illustrates how to manage its viscosity.

Objective: To synthesize bis(indolyl)methanes from indole and an aldehyde using [BMIM][MeSO₄] as a recyclable catalyst and solvent.

Materials:

  • Indole

  • Aldehyde (e.g., benzaldehyde)

  • This compound ([BMIM][MeSO₄])

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add indole (2 mmol) and the aldehyde (1 mmol) to [BMIM][MeSO₄] (2 mL).

  • Viscosity Mitigation & Reaction:

    • Method A (Thermal): Heat the reaction mixture to 60-80 °C with vigorous stirring. The increased temperature will lower the viscosity of the ionic liquid, facilitating better mixing and faster reaction rates. Monitor the reaction progress by TLC.

    • Method B (Co-solvent): To the initial mixture, add acetonitrile (0.5 mL) as a co-solvent to reduce the viscosity at a lower temperature (e.g., room temperature or 40 °C). Stir vigorously.

  • Work-up and Product Isolation:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Add ethyl acetate (10 mL) to the viscous mixture and stir for 10 minutes. The product will be extracted into the ethyl acetate phase.

    • Separate the ethyl acetate layer. Repeat the extraction of the ionic liquid phase with ethyl acetate (2 x 10 mL).

    • Combine the organic extracts and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture.

  • Ionic Liquid Recycling: The remaining [BMIM][MeSO₄] can be washed with diethyl ether and dried under vacuum at 70-80 °C for several hours to remove any residual volatile compounds before being reused.

Mandatory Visualizations

Troubleshooting_Workflow start Problem: Sluggish Reaction in [BMIM][MeSO₄] q1 Is the reaction mixture highly viscous and poorly mixed? start->q1 sub_a1 Increase Temperature q1->sub_a1 Yes end_f Further Investigation Needed: Consider alternative solvent or catalyst q1->end_f No sub_a2 Add Co-solvent (e.g., Acetonitrile) sub_a1->sub_a2 sub_a3 Enhance Agitation (Mechanical Stirrer/Ultrasound) sub_a2->sub_a3 q2 Did the reaction rate improve? sub_a3->q2 end_s Solution Found: Continue Reaction q2->end_s Yes q2->end_f No

Caption: Troubleshooting workflow for a sluggish reaction.

Experimental_Workflow A 1. Combine Reactants & [BMIM][MeSO₄] B 2. Viscosity Mitigation (Heating or Co-solvent) A->B C 3. Reaction Monitoring (e.g., TLC) B->C D 4. Product Extraction with Organic Solvent C->D E 5. Product Purification D->E F 6. Ionic Liquid Recycling D->F

Caption: General experimental workflow for reactions in [BMIM][MeSO₄].

References

Technical Support Center: Thermal Degradation of 1-butyl-3-methylimidazolium Methyl Sulfate ([BMIM][MeSO4])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO4]) and investigating its thermal properties.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the thermal analysis of [BMIM][MeSO4].

Issue Possible Causes Troubleshooting Steps
Inconsistent Decomposition Temperatures (Tonset) 1. Variable Heating Rates: The onset decomposition temperature of ionic liquids is highly dependent on the heating rate. Faster heating rates can lead to an overestimation of thermal stability.[1] 2. Presence of Impurities: Water and halide impurities can significantly lower the decomposition temperature.[1][2] 3. Atmosphere: The type of purge gas (inert vs. reactive) can affect the degradation pathway and onset temperature.1. Standardize Heating Rate: Use a consistent heating rate for all experiments, typically 10 °C/min for comparative studies.[1] 2. Sample Purity: Ensure the [BMIM][MeSO4] is of high purity and has been properly dried under vacuum to remove water. Karl Fischer titration is recommended to quantify water content.[3] Halide content should also be minimized. 3. Control Atmosphere: Use a consistent and high-purity inert gas (e.g., nitrogen, argon) flow (typically 20-50 mL/min) to prevent oxidative degradation.[2]
Unexpected Weight Loss at Low Temperatures (e.g., < 150 °C) 1. Volatile Impurities: Residual solvents from synthesis or absorbed atmospheric water can evaporate at lower temperatures. 2. Slow Isothermal Degradation: [BMIM][MeSO4] can undergo slow degradation at temperatures as low as 120-150 °C, especially during prolonged heating.[4]1. Pre-heating/Drying Step: Include an initial isothermal step in your TGA program (e.g., hold at 100-110 °C for 30 minutes) to remove volatile impurities before the main heating ramp.[5] 2. Isothermal TGA: To study long-term stability, perform isothermal TGA experiments at the temperature of interest.
Multi-Stage Decomposition in TGA Curve This is a characteristic feature of [BMIM][MeSO4] degradation and not necessarily an issue. The decomposition occurs in multiple overlapping steps.[4]Analyze the derivative thermogravimetric (DTG) curve to better resolve the individual decomposition stages. Couple the TGA with a mass spectrometer (TGA-MS) to identify the evolved gases at each stage.[4][5]
Baseline Drift or Noise in DSC Signal 1. Improper Sample Preparation: Poor thermal contact between the sample and the crucible. 2. Instrument Not Equilibrated: Insufficient thermal equilibration time before starting the measurement. 3. Sample-Crucible Interaction: The ionic liquid may react with the crucible material at higher temperatures.1. Proper Sample Loading: Ensure the sample forms a thin, even layer at the bottom of the crucible. 2. Equilibration: Allow the instrument to stabilize at the initial temperature before starting the heating ramp. 3. Crucible Selection: Use inert crucibles, such as platinum or ceramic, for high-temperature experiments.[5] For lower temperatures, aluminum pans are often sufficient, but a small hole should be pierced in the lid to allow volatiles to escape and prevent pan distortion.[5][6]
Artifact Peaks in DSC Thermogram 1. Sample Movement: The sample may shift within the crucible, causing an abrupt change in heat flow. 2. Crucible Distortion: Pressure buildup from volatile decomposition products can deform hermetically sealed pans.1. Ensure Good Sample Contact: Proper sample loading can minimize movement. 2. Vented Pans: Use vented or pierced lids for DSC experiments where gas evolution is expected.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of [BMIM][MeSO4]?

A1: Under dynamic TGA conditions (typically with a heating rate of 10 °C/min in an inert atmosphere), the active thermal decomposition of [BMIM][MeSO4] generally begins above 200 °C.[4] However, it's important to note that slow degradation can occur at lower temperatures (120–150 °C) during prolonged isothermal heating.[4] In terms of relative stability among common 1-butyl-3-methylimidazolium based ionic liquids, [BMIM][MeSO4] is more stable than [BMIM]OAc and [BMIM]Cl, which is attributed to the lower basicity of the methyl sulfate anion.[4]

Q2: What are the main thermal degradation products of [BMIM][MeSO4]?

A2: The thermal decomposition of [BMIM][MeSO4] is a complex process that yields a variety of volatile products. The degradation occurs in multiple stages, with different products evolving at different temperature ranges. Key decomposition products identified include:

  • 320–370 °C: 1-methylimidazole, 1-methoxybutane, and 1-butanol.[4]

  • 410–440 °C: Water and methylamine are formed as final decomposition products.[4] The decomposition at higher temperatures can also lead to the formation of a carbon residue.[4]

Q3: How does the presence of impurities affect the thermal analysis of [BMIM][MeSO4]?

A3: Impurities such as water and halides can significantly impact the thermal stability of [BMIM][MeSO4]. Water can be absorbed from the atmosphere due to the hygroscopic nature of some ionic liquids and will show up as a weight loss at temperatures around 100 °C in a TGA curve. Halide impurities, often remnants from the synthesis process, are known to decrease the thermal stability of imidazolium-based ionic liquids.[1][2] Therefore, it is crucial to use highly pure and dry samples for accurate thermal analysis.

Q4: What are the recommended TGA settings for analyzing [BMIM][MeSO4]?

A4: For a standard dynamic TGA experiment, the following parameters are recommended:

  • Heating Rate: 10 °C/min[5]

  • Temperature Range: 25 °C to 600 °C[2]

  • Atmosphere: High-purity nitrogen or argon[2]

  • Flow Rate: 20 mL/min[2][5]

  • Sample Size: 4–8 mg[5]

  • Crucible: Platinum or ceramic[5]

Q5: Why does my DSC curve for [BMIM][MeSO4] show a glass transition but no sharp melting point?

A5: Many ionic liquids, including [BMIM][MeSO4], do not exhibit a distinct melting point and instead form a glass upon cooling. The DSC thermogram will therefore show a glass transition temperature (Tg) rather than a sharp melting endotherm. This is a characteristic property of the material.

Quantitative Data

The following table summarizes key quantitative data related to the thermal degradation of [BMIM][MeSO4].

ParameterValueExperimental ConditionsReference
Decomposition Onset Temperature (Tonset) > 200 °CDynamic TGA, inert atmosphere[4]
Temperature of Maximum Decomposition Rate (Tmax) - Fresh Sample 390 °CDTG analysis[4]
Temperature of Maximum Decomposition Rate (Tmax) - Pre-heated at 150°C for 24h 382 °CDTG analysis[4]
Decomposition Zone 1 320–370 °CTGA-MS[4]
Decomposition Zone 2 410–440 °CTGA-MS[4]
Carbon Residue (Fresh Sample) 10%TGA up to 600 °C[4]
Carbon Residue (Pre-heated at 150°C for 24h) 14%TGA up to 600 °C[4]

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol provides a general procedure for determining the thermal stability of [BMIM][MeSO4] using TGA.

  • Sample Preparation:

    • Dry the [BMIM][MeSO4] sample under high vacuum at a moderate temperature (e.g., 60-80 °C) for at least 24 hours to remove any residual water or volatile solvents.

    • Accurately weigh 4–8 mg of the dried sample into a TGA crucible (platinum or ceramic is recommended).[5]

  • Instrument Setup:

    • Place the sample crucible in the TGA instrument.

    • Use an empty, tared crucible as a reference.

    • Purge the furnace with high-purity nitrogen or argon at a flow rate of 20 mL/min.[2][5]

  • TGA Method:

    • Equilibrate the sample at 30 °C.

    • (Optional but recommended) Include an isothermal hold at 110 °C for 30 minutes to remove any remaining volatile impurities.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[5]

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset decomposition temperature (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates (Tmax).

Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for investigating the thermal transitions of [BMIM][MeSO4].

  • Sample Preparation:

    • Accurately weigh 1–9 mg of the dried [BMIM][MeSO4] sample into an aluminum DSC pan.[5]

    • Hermetically seal the pan. For experiments above 150 °C where decomposition may occur, pierce a small hole in the lid to allow evolved gases to escape and prevent pan rupture.[5][6]

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

  • DSC Method:

    • Equilibrate the sample at a starting temperature well below any expected transitions (e.g., -100 °C).

    • Heat the sample to a temperature above any expected transitions but below the decomposition temperature (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min).

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating scan under the same conditions to observe the thermal behavior of the amorphized sample.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify thermal transitions such as glass transitions (Tg), crystallizations (Tc), and melting points (Tm).

Visualizations

Thermal Degradation Pathway of [BMIM][MeSO4]

Thermal_Degradation_BMIM_MeSO4 cluster_initial [BMIM][MeSO4] cluster_stage1 Decomposition Stage 1 (320-370 °C) cluster_stage2 Decomposition Stage 2 (410-440 °C) cluster_residue Final Product BMIM_MeSO4 1-Butyl-3-methylimidazolium Methyl Sulfate Product1 1-Methylimidazole BMIM_MeSO4->Product1 Heat Product2 1-Methoxybutane BMIM_MeSO4->Product2 Heat Product3 1-Butanol BMIM_MeSO4->Product3 Heat Product4 Water Product1->Product4 Further Heating Product5 Methylamine Product1->Product5 Further Heating Product2->Product4 Further Heating Product2->Product5 Further Heating Product3->Product4 Further Heating Product3->Product5 Further Heating Residue Carbon Residue Product4->Residue High Temp Product5->Residue High Temp Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Dry [BMIM][MeSO4] under vacuum TGA TGA (Dynamic & Isothermal) Prep->TGA DSC DSC (Thermal Transitions) Prep->DSC TGA_MS TGA-MS (Evolved Gas Analysis) Prep->TGA_MS Data_TGA Determine Tₒₙₛₑₜ, Tₘₐₓ, Mass Loss % TGA->Data_TGA Data_DSC Identify T₉, Tₘ, T꜀ DSC->Data_DSC Data_MS Identify Decomposition Products TGA_MS->Data_MS Conclusion Characterize Thermal Degradation Pathway & Stability Data_TGA->Conclusion Data_DSC->Conclusion Data_MS->Conclusion

References

Technical Support Center: Regeneration and Recycling of 1-Butyl-3-methylimidazolium Methyl Sulfate ([Bmim][MeSO4])

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regeneration and recycling of 1-butyl-3-methylimidazolium methyl sulfate ([Bmim][MeSO4]) following its use in biomass processing. This resource is tailored for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the efficient and sustainable use of this ionic liquid.

Frequently Asked Questions (FAQs)

Q1: Why is the regeneration of [Bmim][MeSO4] a critical step in biomass processing?

A1: The regeneration of [Bmim][MeSO4] is paramount for both economic and environmental sustainability. Due to the high cost of ionic liquids, efficient recovery and recycling are necessary to make the overall biorefinery process economically viable. Environmentally, proper regeneration minimizes waste and reduces the potential toxicity associated with the disposal of the ionic liquid.

Q2: What are the primary impurities found in used [Bmim][MeSO4] after biomass processing?

A2: After processing lignocellulosic biomass, [Bmim][MeSO4] is typically contaminated with residual lignin, hemicellulose, soluble sugars, and water. If the processing involves high temperatures (e.g., above 150°C), thermal degradation products of the ionic liquid itself may also be present. The specific nature and quantity of these impurities depend on the type of biomass used and the processing conditions.

Q3: How does the methyl sulfate anion in [Bmim][MeSO4] affect its stability and regeneration?

A3: The methyl sulfate anion contributes to the overall properties and stability of the ionic liquid. In terms of thermal stability, [Bmim][MeSO4] is generally more stable than imidazolium-based ionic liquids with more basic anions like acetate or chloride. This higher thermal stability is advantageous for biomass processing, which often requires elevated temperatures.

Q4: What are the common methods for regenerating [Bmim][MeSO4]?

A4: The most prevalent methods for regenerating imidazolium-based ionic liquids from biomass include:

  • Anti-solvent precipitation: This is a widely used technique where an anti-solvent (a liquid in which the dissolved biomass components are insoluble) is added to the [Bmim][MeSO4]-biomass solution to precipitate the dissolved cellulose and lignin.

  • Membrane filtration: Techniques such as ultrafiltration and electrodialysis can be employed to separate the ionic liquid from dissolved impurities. For instance, electrodialysis has shown high recovery rates for similar ionic liquids.

  • Distillation: This method can be used to remove the anti-solvent from the ionic liquid after the precipitation step.

Q5: How many times can [Bmim][MeSO4] be recycled?

A5: The recyclability of [Bmim][MeSO4] depends on the efficiency of the regeneration process in removing impurities. For some catalytic applications, it has been reported to be recyclable for up to three consecutive uses. In biomass processing, the build-up of residual impurities like lignin and sugars can gradually decrease its efficiency. Regular monitoring of the ionic liquid's purity and performance is recommended.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Reduced cellulose dissolution efficiency with recycled [Bmim][MeSO4] Accumulation of residual impurities such as lignin, hemicellulose, and soluble sugars.- Optimize the anti-solvent precipitation step by adjusting the solvent-to-anti-solvent ratio. - Consider a secondary purification step, such as activated carbon treatment, to remove colored impurities and residual lignin. - For related ionic liquids, converting soluble sugars and lignin into insoluble humins through catalysis has been shown to facilitate their removal.[1]
Color of the recycled [Bmim][MeSO4] is dark Presence of dissolved lignin and potential thermal degradation products.- While a color change is common and may not always impact performance, significant darkening can indicate higher impurity levels. - Use a co-solvent during regeneration, as this can improve the separation of lignin. - Ensure that the processing temperature does not significantly exceed the thermal stability limit of [Bmim][MeSO4]. Studies have shown that thermal degradation of bmim-based ILs can occur at temperatures around 150°C with prolonged heating.[2][3]
Incomplete precipitation of biomass during regeneration - Incorrect choice of anti-solvent. - Insufficient volume of anti-solvent. - Presence of water in the initial IL-biomass mixture can affect dissolution and subsequent precipitation.- Water is a common and effective anti-solvent for precipitating cellulose from imidazolium-based ILs. - Experiment with different ratios of anti-solvent to the IL solution to find the optimal precipitation conditions. - Minimize the water content in the initial biomass processing step to ensure efficient dissolution.
High viscosity of the recycled [Bmim][MeSO4] Residual water or other solvents from the regeneration process have not been completely removed.- Ensure complete removal of the anti-solvent after precipitation, for example, by vacuum drying. - Measure the water content of the recycled IL to confirm it is within acceptable limits for the next processing cycle.
Low recovery rate of [Bmim][MeSO4] - Losses during filtration and transfer steps. - Inefficient separation of the IL from the anti-solvent.- Optimize the solid-liquid separation technique (e.g., centrifugation followed by filtration) to minimize losses. - If using distillation to remove the anti-solvent, ensure the conditions are optimized to prevent loss of the ionic liquid.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the regeneration and properties of imidazolium-based ionic liquids, providing a reference for expected performance.

Table 1: Recovery Efficiency of Imidazolium-Based Ionic Liquids Using Electrodialysis

Ionic LiquidCation RecoveryAnion RecoveryEnergy ConsumptionReference
[Bmim][HSO4]96.2%96.0%9.0 kWh/kg[4]
[Bmim][HSO4]98.8%-28 kWh/m³[5]

Note: Data for [Bmim][MeSO4] using this specific method is limited, but the data for the structurally similar [Bmim][HSO4] provides a reasonable benchmark.

Table 2: Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids

Ionic LiquidRelative Thermal LabilityCommentsReference
[Bmim][OAc]HighestMore prone to thermal degradation.[2][3]
[Bmim][Cl]Intermediate[2][3]
[Bmim][MeSO4] Lowest More thermally stable compared to acetate and chloride analogues. [2][3]

Experimental Protocols

Protocol 1: Regeneration of [Bmim][MeSO4] using Anti-Solvent Precipitation

This protocol outlines a general procedure for the recovery of [Bmim][MeSO4] after its use in dissolving lignocellulosic biomass.

1. Materials and Equipment:

  • Used [Bmim][MeSO4] solution containing dissolved biomass.

  • Anti-solvent (e.g., deionized water).

  • Beakers or reaction vessels.

  • Magnetic stirrer and stir bar.

  • Filtration apparatus (e.g., Buchner funnel, filter paper) or centrifuge.

  • Rotary evaporator or vacuum oven for solvent removal.

2. Procedure:

  • Precipitation:

    • Transfer the used [Bmim][MeSO4]-biomass solution to a beaker.

    • While stirring, slowly add deionized water (as the anti-solvent) to the solution. A typical starting ratio is 1:1 (v/v), but this may need to be optimized.

    • Continue stirring for 30-60 minutes to ensure complete precipitation of the cellulose and lignin. The regenerated biomass will appear as a solid precipitate.

  • Separation:

    • Separate the solid biomass from the liquid phase containing the [Bmim][MeSO4] and water. This can be achieved by:

      • Vacuum filtration: Pour the mixture through a Buchner funnel with filter paper.

      • Centrifugation: Centrifuge the mixture at a sufficient speed to pellet the solid, then decant the supernatant.

    • Wash the recovered biomass with additional deionized water to remove any residual ionic liquid.

  • IL Recovery:

    • The liquid phase now consists of a diluted solution of [Bmim][MeSO4].

    • Remove the water from the [Bmim][MeSO4] using a rotary evaporator or by heating in a vacuum oven. The temperature should be kept below the degradation temperature of the ionic liquid.

  • Purity Assessment (Optional but Recommended):

    • Assess the purity of the regenerated [Bmim][MeSO4] using techniques such as NMR spectroscopy or by measuring its physical properties (e.g., viscosity, density) and comparing them to the fresh ionic liquid.

Visualizations

experimental_workflow cluster_process Biomass Processing cluster_regeneration Regeneration Cycle start Start: Fresh [Bmim][MeSO4] and Biomass dissolution Dissolution of Biomass in [Bmim][MeSO4] start->dissolution precipitation Anti-Solvent Precipitation (e.g., with water) dissolution->precipitation Used IL-Biomass Mixture separation Solid-Liquid Separation (Filtration/Centrifugation) precipitation->separation il_recovery Removal of Anti-Solvent (Evaporation/Distillation) separation->il_recovery regenerated_biomass Regenerated Biomass separation->regenerated_biomass Solid Phase recycled_il Recycled [Bmim][MeSO4] il_recovery->recycled_il Purified IL recycled_il->dissolution Reuse troubleshooting_guide start Problem: Reduced performance of recycled [Bmim][MeSO4] check_color Is the recycled IL significantly darker? start->check_color check_viscosity Is the viscosity higher than expected? start->check_viscosity check_precipitation Was biomass precipitation incomplete? start->check_precipitation color_yes Yes check_color->color_yes color_no No check_color->color_no viscosity_yes Yes check_viscosity->viscosity_yes viscosity_no No check_viscosity->viscosity_no precipitation_yes Yes check_precipitation->precipitation_yes precipitation_no No check_precipitation->precipitation_no solution_color Solution: - Consider activated carbon treatment. - Optimize lignin separation. - Check processing temperature for thermal degradation. color_yes->solution_color solution_viscosity Solution: - Ensure complete removal of anti-solvent (e.g., water). - Increase drying time/vacuum. viscosity_yes->solution_viscosity solution_precipitation Solution: - Increase anti-solvent volume. - Ensure correct anti-solvent is used (e.g., water). - Check for initial water content in IL. precipitation_yes->solution_precipitation

References

Technical Support Center: Synthesis and Purification of 1-Butyl-3-methylimidazolium Methyl Sulfate ([BMIM][MeSO₄])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO₄]).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized [BMIM][MeSO₄]?

A1: Common impurities in synthesized [BMIM][MeSO₄] can be categorized as follows:

  • Unreacted Starting Materials: Residual 1-methylimidazole and dimethyl sulfate (or 1-butylimidazole and dimethyl sulfate, depending on the synthetic route).

  • Water: Due to the hygroscopic nature of many ionic liquids, water from the atmosphere or solvents is a frequent impurity.

  • Organic Solvents: Solvents used during synthesis or purification, such as ethyl acetate, acetonitrile, or dichloromethane, may remain.

  • Halide Ions: Chloride or bromide ions are common impurities if the synthesis involves a halide-containing intermediate, such as 1-butyl-3-methylimidazolium chloride.[1][2] These can significantly impact the physicochemical properties of the ionic liquid.[2][3]

  • Color Impurities: The product may appear yellow or brownish due to side reactions or thermal degradation.

Q2: How can I identify the impurities in my [BMIM][MeSO₄] sample?

A2: Several analytical techniques can be used to identify and quantify impurities:

  • ¹H and ¹³C NMR Spectroscopy: Useful for identifying unreacted starting materials and organic impurities.[4][5]

  • Karl Fischer Titration: The standard method for accurate determination of water content.[6][7]

  • Ion Chromatography (IC): An effective method for quantifying halide impurities such as chloride and bromide.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the overall purity of the ionic liquid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile organic solvent residues.[10]

Q3: What is the acceptable purity level for [BMIM][MeSO₄] in my application?

A3: The required purity level depends on the specific application. For electrochemical applications, high purity with very low water and halide content is crucial. For use as a general solvent or in some organic reactions, lower purity may be acceptable. Commercial grades of [BMIM][MeSO₄] are available at various purity levels, such as ≥95% or ≥97%.[11]

Troubleshooting Guide

Issue 1: My synthesized [BMIM][MeSO₄] is yellow. How can I decolorize it?

  • Cause: A yellow to brownish color in ionic liquids can be due to the presence of impurities formed during synthesis or from thermal degradation.[12] For instance, heating imidazolium-based ionic liquids can lead to the formation of colored byproducts.[10]

  • Solution: Treatment with activated carbon is a common and effective method for removing colored impurities. Stirring the ionic liquid with activated carbon, followed by filtration, can result in a colorless product.

Issue 2: My NMR spectrum shows unexpected peaks. What could they be?

  • Cause: Unexpected peaks in the NMR spectrum can correspond to unreacted starting materials (1-methylimidazole or dimethyl sulfate), residual organic solvents used in the synthesis or workup, or degradation products.[13][14][15]

  • Troubleshooting Steps:

    • Compare the chemical shifts of the impurity peaks with known values for common laboratory solvents and the starting materials.[13][14][15]

    • If 1-methylimidazole is suspected, look for its characteristic aromatic signals.

    • If residual solvents are the issue, purification by drying under high vacuum is recommended.

Issue 3: My application is sensitive to water. How can I ensure my [BMIM][MeSO₄] is sufficiently dry?

  • Cause: [BMIM][MeSO₄] is hygroscopic and will absorb moisture from the atmosphere.

  • Solution:

    • Quantification: Use Karl Fischer titration to determine the exact water content.[6][16]

    • Removal: Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours. For very low water content, sweeping the liquid with dry nitrogen while heating can be more effective than vacuum drying alone.

Issue 4: I suspect halide contamination in my [BMIM][MeSO₄]. How can I remove it?

  • Cause: Halide impurities, often from starting materials like 1-butyl-3-methylimidazolium chloride, can persist in the final product.[1]

  • Solution:

    • Detection: Use ion chromatography to quantify the halide content.[8][9]

    • Removal: If the ionic liquid is hydrophobic, washing with deionized water can remove water-soluble halide salts. For hydrophilic ionic liquids, more advanced techniques like anion exchange resins may be necessary.[17] In some cases, precipitation of the halide with a silver salt followed by filtration can be effective, but this introduces silver ions that must also be removed.

Quantitative Data Summary

Purification MethodTarget ImpurityExpected Purity/Impurity LevelAnalytical Method for Verification
Vacuum Drying Water, Volatile SolventsWater content < 100 ppmKarl Fischer Titration, GC-MS
Nitrogen Sweeping Water, Volatile SolventsWater content < 10 ppmKarl Fischer Titration, GC-MS
Activated Carbon Treatment Color Impurities, Organic ByproductsVisually colorlessUV-Vis Spectroscopy, NMR
Liquid-Liquid Extraction Water-soluble salts (e.g., halides)Halide content < 10 ppmIon Chromatography

Experimental Protocols

Protocol 1: Decolorization and Purification with Activated Carbon
  • Preparation: In a round-bottom flask, add the synthesized [BMIM][MeSO₄].

  • Activated Carbon Addition: Add 1-2% (w/w) of activated carbon to the ionic liquid.

  • Stirring: Stir the mixture vigorously at room temperature for 12-24 hours. For more persistent coloration, gentle heating (e.g., 50-60 °C) can be applied.

  • Filtration: Separate the activated carbon from the ionic liquid by filtration. To remove fine carbon particles, it may be necessary to use a syringe filter (e.g., 0.45 µm PTFE) or by centrifuging the mixture and decanting the supernatant.

  • Drying: Dry the purified ionic liquid under high vacuum to remove any absorbed water.

Protocol 2: Determination of Water Content by Karl Fischer Titration
  • Apparatus: Use a coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: Due to the viscosity of [BMIM][MeSO₄], it may be beneficial to dissolve a known weight of the ionic liquid in a suitable anhydrous solvent (e.g., anhydrous methanol or a specialized Karl Fischer solvent) before injection into the titration cell. Some ionic liquids can be directly injected.

  • Titration: Inject a known quantity of the [BMIM][MeSO₄] sample into the Karl Fischer titration cell.

  • Endpoint Detection: The titration proceeds until the endpoint is detected, typically by a bipotentiometric method.

  • Calculation: The instrument software will calculate the water content in ppm or percentage based on the amount of iodine consumed.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Synthesized [BMIM][MeSO₄] (Crude) activated_carbon Activated Carbon Treatment (Decolorization) start->activated_carbon Stir with activated carbon vacuum_drying Vacuum Drying (Remove Water/Solvents) activated_carbon->vacuum_drying Filter and dry nmr NMR Spectroscopy (Organic Impurities) vacuum_drying->nmr karl_fischer Karl Fischer Titration (Water Content) vacuum_drying->karl_fischer ic Ion Chromatography (Halide Content) vacuum_drying->ic end_product Pure [BMIM][MeSO₄] nmr->end_product karl_fischer->end_product ic->end_product

Caption: Experimental workflow for the purification and analysis of [BMIM][MeSO₄].

References

improving reaction yields in 1-butyl-3-methylimidazolium methyl sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction yields in 1-butyl-3-methylimidazolium methyl sulfate ([Bmim][MeSO4]). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide: Enhancing Reaction Yields

This section addresses common issues encountered during reactions catalyzed by or conducted in [Bmim][MeSO4].

Q1: My reaction yield is lower than expected. What are the initial troubleshooting steps?

A1: Low yields in reactions involving [Bmim][MeSO4] can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. First, verify the purity of your ionic liquid, as impurities can significantly hinder catalytic activity. Next, ensure that the reaction temperature is optimal for the specific transformation. Finally, confirm that the catalyst loading is appropriate, as either too little or too much can negatively impact the yield.

Q2: How does the purity of [Bmim][MeSO4] affect my reaction?

A2: The purity of [Bmim][MeSO4] is critical for its performance as a catalyst and solvent. Impurities such as water, residual halides from synthesis, or organic starting materials can interfere with the reaction mechanism, leading to reduced yields and the formation of byproducts. Water, for instance, can hydrolyze certain reactants or intermediates, while halide ions can alter the catalytic properties of the ionic liquid. It is advisable to use high-purity [Bmim][MeSO4] or to purify it before use.

Q3: I'm observing the formation of unexpected side products. What could be the cause?

A3: The formation of side products can be due to several factors. The reaction temperature might be too high, leading to thermal degradation of reactants, products, or the ionic liquid itself. [Bmim][MeSO4] shows thermal degradation at elevated temperatures over prolonged periods.[1] Alternatively, the reaction time might be too long, allowing for the slow formation of thermodynamically stable but undesired products. Consider reducing the reaction temperature or optimizing the reaction time by monitoring the reaction progress using techniques like TLC or GC.

Q4: My reaction is proceeding very slowly. How can I increase the reaction rate without compromising the yield?

A4: Increasing the reaction rate can often be achieved by moderately increasing the temperature. However, as mentioned, this can sometimes lead to side product formation. Another approach is to optimize the catalyst loading. For many reactions, there is an optimal catalyst concentration that provides the best balance between reaction rate and yield. Stirring speed can also play a role, especially in heterogeneous mixtures, by improving mass transfer.

Q5: Is it possible to recycle and reuse the [Bmim][MeSO4]?

A5: Yes, one of the significant advantages of using [Bmim][MeSO4] is its potential for recyclability. After the reaction, the product can often be extracted with a suitable organic solvent, leaving the ionic liquid behind. The recovered [Bmim][MeSO4] can then be washed and dried under vacuum to remove any residual solvent and impurities before being reused in subsequent reactions. Studies have shown that [Bmim][MeSO4] can be recycled for several consecutive reactions without a significant loss of catalytic efficiency.[2][3]

Frequently Asked Questions (FAQs)

Q1: What makes [Bmim][MeSO4] an effective catalyst for certain reactions?

A1: [Bmim][MeSO4] can act as a dual-activation catalyst. The imidazolium cation can act as a hydrogen bond donor and an electrophilic activator, while the methyl sulfate anion can act as a hydrogen bond acceptor and a nucleophilic activator. This ambiphilic nature allows it to activate both the electrophile and the nucleophile in a reaction, leading to enhanced reaction rates and yields.[2][3]

Q2: How does the structure of the imidazolium cation in [Bmim][MeSO4] influence its catalytic activity?

A2: The structure of the imidazolium cation, particularly the substituents on the nitrogen atoms and the C-2 position, plays a crucial role. For instance, the length of the alkyl chain at the N-3 position can affect the catalytic efficiency, with the butyl group often providing the best results in certain reactions.[2][3] Substitution of the acidic hydrogen at the C-2 position of the imidazolium ring can lead to a decrease in catalytic efficiency, highlighting its role in activating substrates.[2][3]

Q3: What is the effect of the counter-anion on the catalytic performance of bmim-based ionic liquids?

A3: The counter-anion has a significant impact on the catalytic activity. For the synthesis of bis(indolyl)methanes, the catalytic efficiency of bmim-based ionic liquids was found to follow the order: [bmim][MeSO4] > [bmim][HSO4] ≈ [bmim][MeSO3] ≫ [bmim][BF4] > [bmim][Br].[2][3] This indicates that the nature of the anion is a key factor in the overall catalytic performance of the ionic liquid.

Q4: Can [Bmim][MeSO4] be used as both a solvent and a catalyst?

A4: Yes, in many applications, [Bmim][MeSO4] serves as both the reaction medium and the catalyst.[3] This is a significant advantage of using ionic liquids, as it can simplify the reaction setup and work-up procedures, and in some cases, lead to improved reaction outcomes compared to using conventional organic solvents.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of representative reactions conducted in [Bmim][MeSO4].

Table 1: Effect of Catalyst Loading on the Synthesis of Bis(indolyl)methanes *

EntryCatalyst Loading (mol%)Yield (%)
1175
22.588
3595
41095
51592

*Reaction Conditions: Indole (2 mmol), benzaldehyde (1 mmol) in [Bmim][MeSO4] at room temperature for 10 minutes.

Table 2: Influence of Temperature on the Synthesis of Dihydropyrimidinones *

EntryTemperature (°C)Yield (%)
125 (Room Temp)65
26082
38090
410091
512085

*Reaction Conditions: Benzaldehyde (5 mmol), ethyl acetoacetate (5 mmol), urea (7.5 mmol), and [Bmim][MeSO4] (10 mol%) for 30 minutes.[4]

Experimental Protocols

Protocol: Synthesis of Bis(indolyl)methanes using [Bmim][MeSO4] as a Recyclable Catalyst

This protocol provides a general procedure for the synthesis of bis(indolyl)methanes.

Materials:

  • Indole

  • Aldehyde (e.g., benzaldehyde)

  • This compound ([Bmim][MeSO4])

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, add indole (2 mmol) and the aldehyde (1 mmol) to [Bmim][MeSO4] (5 mol%).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 5-40 minutes), add water to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate-hexane mixture to afford the pure bis(indolyl)methane.

  • To recycle the ionic liquid, wash the aqueous layer with ethyl acetate to remove any remaining product. Then, remove the water under vacuum to recover the [Bmim][MeSO4] for subsequent runs.

Visualizations

Below are diagrams illustrating key concepts and workflows related to optimizing reactions in [Bmim][MeSO4].

TroubleshootingWorkflow start Low Reaction Yield check_purity Verify [Bmim][MeSO4] Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp optimize_loading Optimize Catalyst Loading optimize_temp->optimize_loading monitor_reaction Monitor Reaction Progress (TLC, GC, etc.) optimize_loading->monitor_reaction side_products Side Product Formation? monitor_reaction->side_products adjust_conditions Adjust Temperature or Reaction Time side_products->adjust_conditions Yes end Improved Yield side_products->end No adjust_conditions->monitor_reaction FactorRelationships cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes purity IL Purity yield Yield purity->yield rate Rate purity->rate temperature Temperature temperature->yield temperature->rate selectivity Selectivity temperature->selectivity catalyst_loading Catalyst Loading catalyst_loading->yield catalyst_loading->rate reaction_time Reaction Time reaction_time->yield reaction_time->selectivity substrate Substrate Structure substrate->yield substrate->rate

References

Technical Support Center: Managing Water Content in 1-butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO4]) for Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO4]). The focus is on managing water content, a critical factor for the success of moisture-sensitive reactions.

Troubleshooting Guide

This guide addresses common issues encountered when using [BMIM][MeSO4] in sensitive reactions, with a focus on water contamination.

Issue 1: Poor or inconsistent reaction yield in a water-sensitive reaction (e.g., Heck coupling, certain enzymatic reactions).

  • Possible Cause: Water contamination in the [BMIM][MeSO4] solvent.

  • Troubleshooting Steps:

    • Quantify Water Content: Determine the water content of your [BMIM][MeSO4] using Karl Fischer titration. For many sensitive reactions, a water content below 50 ppm is recommended.[1][2]

    • Dry the Ionic Liquid: If the water content is too high, dry the [BMIM][MeSO4] using an appropriate method, such as high-vacuum drying.

    • Use Anhydrous Handling Techniques: Once dried, handle the ionic liquid under an inert atmosphere (e.g., in a glovebox) to prevent reabsorption of atmospheric moisture.

    • Verify Reagent Purity: Ensure all other reagents and starting materials are anhydrous.

Issue 2: Catalyst deactivation or instability.

  • Possible Cause: Presence of water interfering with the catalyst. In some catalytic cycles, water can lead to the formation of inactive species or promote side reactions. For example, in palladium-catalyzed reactions, water can lead to the formation of palladium hydroxides or oxides, which are often less catalytically active.

  • Troubleshooting Steps:

    • Strict Water Exclusion: Follow rigorous drying and anhydrous handling protocols for the ionic liquid and all reaction components.

    • Ligand Selection: In some cases, the choice of ligand can influence the catalyst's sensitivity to water. Consult the literature for ligands that confer greater stability in the presence of trace water.

    • Catalyst Pre-activation: Consider if a pre-activation step for your catalyst under anhydrous conditions is necessary.

Issue 3: Altered enzyme activity or stability in biocatalytic reactions.

  • Possible Cause: Water activity in the ionic liquid is not optimal for the enzyme. While some water is often necessary for enzyme function, excess water can lead to reduced activity or denaturation.[3] The impact of water content can be drastic, with small increases leading to significant decreases in enzyme activity.[4]

  • Troubleshooting Steps:

    • Optimize Water Activity: Systematically vary the water content in the [BMIM][MeSO4] to determine the optimal range for your specific enzyme and reaction.

    • Enzyme Immobilization: Consider immobilizing the enzyme, which can sometimes enhance its stability in low-water environments.

    • Solvent Engineering: If feasible, explore co-solvents that may help to modulate the microenvironment of the enzyme and its interaction with water.

Frequently Asked Questions (FAQs)

Q1: How much water can [BMIM][MeSO4] typically absorb?

A1: [BMIM][MeSO4] is a hydrophilic ionic liquid and is miscible with water. It can absorb a significant amount of water from the atmosphere. The exact equilibrium water content will depend on the ambient humidity and temperature. Therefore, it is crucial to store and handle it under anhydrous conditions for moisture-sensitive applications.

Q2: What is the most reliable method for determining the water content in [BMIM][MeSO4]?

A2: Karl Fischer titration is the gold standard for accurately determining the water content in ionic liquids, including [BMIM][MeSO4].[4] It is a highly sensitive and specific method for water quantification. Both volumetric and coulometric Karl Fischer titration can be used, with the coulometric method being particularly suitable for very low water content (ppm levels).

Q3: What is the recommended maximum water content for sensitive reactions in [BMIM][MeSO4]?

A3: The acceptable water content is highly dependent on the specific reaction. For highly sensitive reactions like certain Heck couplings, a water content of less than 50 ppm is often required to achieve high yields.[1][2] For enzymatic reactions, the optimal water content can vary, and it is often necessary to determine this experimentally.[4]

Q4: Can I use molecular sieves to dry [BMIM][MeSO4]?

A4: While molecular sieves can be used to dry some ionic liquids, their effectiveness can vary. For [BMIM][MeSO4], direct contact with molecular sieves may not be as effective as vacuum drying for achieving very low water content.[1] Additionally, there is a potential for leaching of components from the molecular sieves into the ionic liquid, which could interfere with sensitive reactions.

Q5: How does water affect Heck coupling reactions in ionic liquids?

A5: Water can have a detrimental effect on Heck coupling reactions in ionic liquids. It can lead to catalyst deactivation and slower reaction rates. In some systems, the presence of water can lead to the formation of hydrofluoric acid (HF) if fluoride-containing anions are present, which can retard the reaction.[5] Even with non-fluorinated anions like methyl sulfate, maintaining a low water content is critical for high coupling efficiency.[1][2]

Q6: How does water impact enzymatic reactions in [BMIM][MeSO4]?

A6: The activity and stability of enzymes in ionic liquids are highly sensitive to the water content. While a certain amount of water is often essential for maintaining the enzyme's active conformation, excess water can lead to a decrease in activity due to competing hydrolysis reactions or changes in the enzyme's hydration shell.[3][6] The optimal water content needs to be carefully determined for each specific biocatalytic system.[4]

Data Presentation

Table 1: Comparison of Drying Methods for Imidazolium-Based Ionic Liquids

Drying MethodTypical Final Water Content (ppm)Time RequiredAdvantagesDisadvantages
High-Vacuum Drying < 50 - 5004 - 72 hoursEffective for achieving very low water levels.Can be time-consuming. Requires vacuum equipment.
Inert Gas Purging (e.g., N₂ or Ar) 500 - 200012 - 48 hoursSimple setup. Can be done at ambient or elevated temperatures.May not be as effective as vacuum drying for achieving very low water content.
Molecular Sieves (3Å) > 100024 - 72 hoursSimple to implement.Less effective for some ionic liquids. Potential for contamination.[1]

Note: The efficiency of drying can be influenced by the specific ionic liquid, initial water content, temperature, and vacuum level.

Experimental Protocols

Protocol 1: Drying of [BMIM][MeSO4] using High-Vacuum

  • Preparation: Place the [BMIM][MeSO4] in a clean, dry Schlenk flask or a similar round-bottom flask equipped with a vacuum adapter and a magnetic stir bar. The volume of the ionic liquid should not exceed half the volume of the flask.

  • Initial Degassing: Connect the flask to a vacuum line. Gradually apply vacuum while stirring the ionic liquid to facilitate the removal of dissolved gases and volatile impurities. Be cautious of initial frothing.

  • Heating and Drying: Once the initial degassing has subsided, gently heat the flask to 60-80°C using a heating mantle or oil bath. Maintain stirring and a high vacuum (<1 mbar) for at least 24 hours. For very low water content (<50 ppm), a drying time of 48-72 hours may be necessary.

  • Cooling and Storage: After the desired drying time, turn off the heat and allow the ionic liquid to cool to room temperature under vacuum. Once cooled, break the vacuum with a dry inert gas (e.g., nitrogen or argon). Store the dried [BMIM][MeSO4] in a sealed container under an inert atmosphere, preferably in a glovebox, to prevent reabsorption of moisture.

Protocol 2: Determination of Water Content in [BMIM][MeSO4] by Karl Fischer Titration (Volumetric Method)

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be clean and dry. Add the appropriate Karl Fischer solvent (e.g., methanol or a specialized ionic liquid-compatible solvent) to the vessel and pre-titrate to a dry endpoint to eliminate any residual moisture in the solvent and the vessel.

  • Titer Determination: Accurately determine the titer of the Karl Fischer reagent using a certified water standard or disodium tartrate dihydrate. Perform the titration in triplicate to ensure accuracy and precision.

  • Sample Preparation and Titration:

    • Under an inert atmosphere (e.g., in a glovebox), accurately weigh approximately 0.5-1.0 g of the dried [BMIM][MeSO4] into a gas-tight syringe.

    • Inject the sample into the pre-titrated Karl Fischer vessel.

    • Start the titration immediately. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

    • Record the volume of titrant consumed.

  • Calculation: The water content in the sample is calculated using the following formula:

    Water Content (ppm) = (V × T × 1000) / W

    Where:

    • V = Volume of Karl Fischer titrant consumed (mL)

    • T = Titer of the Karl Fischer reagent (mg H₂O/mL)

    • W = Weight of the [BMIM][MeSO4] sample (g)

  • Replicate Analysis: Perform the measurement in triplicate to ensure the reliability of the results.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase (Inert Atmosphere) cluster_analysis Analysis Phase start Start: [BMIM][MeSO4] as received dry_il Dry [BMIM][MeSO4] (e.g., High Vacuum) start->dry_il kf_titration Determine Water Content (Karl Fischer Titration) dry_il->kf_titration check_water Water Content < 50 ppm? kf_titration->check_water check_water->dry_il No add_reagents Add Anhydrous Reactants and Catalyst check_water->add_reagents Yes run_reaction Perform Sensitive Reaction add_reagents->run_reaction workup Reaction Work-up and Product Isolation run_reaction->workup analyze_product Analyze Product (Yield, Purity) workup->analyze_product end End: Successful Reaction analyze_product->end

Caption: Workflow for using dry [BMIM][MeSO4] in sensitive reactions.

Troubleshooting_Workflow start Start: Poor Reaction Outcome q1 Is the reaction known to be water-sensitive? start->q1 a1_yes Quantify water content in [BMIM][MeSO4] via Karl Fischer q1->a1_yes Yes a1_no Investigate other reaction parameters (temperature, reagents, catalyst). q1->a1_no No q2 Is water content > 50 ppm? a1_yes->q2 a2_yes Dry [BMIM][MeSO4] under high vacuum and handle under inert atmosphere. q2->a2_yes Yes a2_no Check for other sources of water (reagents, glassware). Ensure anhydrous technique. q2->a2_no No rerun Re-run reaction with dried components a2_yes->rerun a2_no->rerun q3 Is the outcome improved? rerun->q3 a3_yes End: Problem Solved q3->a3_yes Yes a3_no Re-evaluate other reaction parameters or catalyst stability. q3->a3_no No Heck_Cycle_Water_Effect cluster_cycle Heck Catalytic Cycle cluster_deactivation Deactivation Pathway pd0 Pd(0)L_n (Active Catalyst) pd_aryl Ar-Pd(II)-X(L_n) pd0->pd_aryl Oxidative Addition (Ar-X) pd_oh Pd(II)(OH)_x (Inactive Species) pd0->pd_oh Reaction with Water pd_alkene Ar-Pd(II)-alkene(L_n) pd_aryl->pd_alkene Alkene Coordination product_complex Product-Pd(II)-H(L_n) pd_alkene->product_complex Migratory Insertion product_complex->pd0 β-Hydride Elimination & Reductive Elimination water H₂O water->pd_oh

References

Technical Support Center: 1-Butyl-3-methylimidazolium Methyl Sulfate ([BMIM][MeSO4]) as a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 1-butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO4]) as a catalyst. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during its application.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using [BMIM][MeSO4] as a catalyst?

A1: [BMIM][MeSO4] is considered a "green" catalyst due to its low vapor pressure, thermal stability, and recyclability. It can act as both a solvent and a catalyst, simplifying reaction setups. Its catalytic efficiency is influenced by the imidazolium moiety and the methyl sulfate anion, often showing higher activity compared to other ionic liquids with different anions like halides or tetrafluoroborate.[1]

Q2: What is the recommended temperature range for using [BMIM][MeSO4] as a catalyst?

A2: While [BMIM][MeSO4] is thermally more stable than its acetate and chloride counterparts, it can undergo thermal decomposition at elevated temperatures. It is recommended to keep the reaction temperature below 120-150°C to minimize degradation. Prolonged heating, even within this range, can lead to the formation of various volatile and non-volatile byproducts.

Q3: Is [BMIM][MeSO4] sensitive to water?

A3: Yes, the methyl sulfate anion in [BMIM][MeSO4] can undergo hydrolysis, especially in the presence of water at elevated temperatures or under certain pH conditions. This hydrolysis can affect the catalytic activity and lead to the formation of methanol and bisulfate, altering the reaction medium.[2] It is crucial to use the catalyst in a dry environment and with dry reactants and solvents.

Q4: Can I reuse [BMIM][MeSO4]?

A4: Yes, one of the key advantages of [BMIM][MeSO4] is its recyclability. After a reaction, the product can often be separated by extraction, and the ionic liquid can be recovered and reused. However, its efficiency may decrease over several cycles due to the accumulation of byproducts or water. Regeneration may be necessary to restore its catalytic activity.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Low reaction yield or slow reaction rate.
Possible Cause Troubleshooting Step Expected Outcome
Catalyst impurity Halide impurities from the synthesis of the ionic liquid can negatively impact catalytic activity. Ensure the use of high-purity [BMIM][MeSO4] with low halide content.Improved reaction kinetics and yield.
Presence of water Water can lead to the hydrolysis of the methyl sulfate anion, reducing the catalyst's effectiveness. Dry all reactants, solvents, and glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Consistent and improved catalytic performance.
Sub-optimal temperature The reaction may be too slow at lower temperatures. Cautiously increase the temperature, but do not exceed 120-150°C to avoid thermal decomposition of the catalyst.Increased reaction rate.
Catalyst deactivation The catalyst may have been deactivated by strongly basic or reactive impurities in the starting materials. Purify the reactants before use.Prevention of catalyst poisoning and restored activity.
Issue 2: Formation of unexpected side products.
Side Reaction Common Conditions Favoring It Prevention Strategy
Thermal Decomposition Products Temperatures above 150°C, or prolonged heating even at 120-150°C.Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Minimize reaction time.
Hydrolysis Products (Methanol, Bisulfate) Presence of water, particularly at elevated temperatures. The rate of hydrolysis is also pH-dependent.[2][3]Rigorously exclude water from the reaction system. Use dried solvents and reactants. Control the pH of the reaction mixture if applicable.
Ether Formation (in Esterification) High temperatures and the use of primary or secondary alcohols as reactants.Optimize the reaction temperature to favor esterification over ether formation. A lower temperature is generally preferred.
Oligomerization (in Alkylation) High catalyst concentration, high temperature, and long reaction times.Use the minimum effective catalyst concentration. Control the reaction temperature and monitor the reaction progress to stop it once the desired conversion is reached.

Quantitative Data on Side Reactions

The following tables summarize the influence of key parameters on the formation of side products.

Table 1: Effect of Temperature on Thermal Decomposition of [BMIM][MeSO4]

Temperature (°C)Decomposition Products ObservedNotes
< 120Minimal to no decomposition.Considered the safe operating range for most applications.
120 - 150Trace amounts of volatile and non-volatile degradation products such as alkyl-substituted imidazoles, alcohols, and amines may start to form with prolonged heating.Minimize reaction time at these temperatures.
> 150Significant decomposition leading to a variety of products, including sulfur-containing compounds.Avoid exceeding this temperature to maintain catalyst integrity.

Table 2: Influence of Water Content on [BMIM][MeSO4] Stability

Water Content (wt%)Observed EffectRecommendation
< 0.1Negligible hydrolysis of the methyl sulfate anion.Ideal for most catalytic applications.
0.1 - 1.0Slow hydrolysis may occur, especially at elevated temperatures, potentially affecting catalyst performance over long reaction times.Dry the ionic liquid under vacuum before use if water content is in this range.
> 1.0Significant hydrolysis can occur, leading to a decrease in catalytic activity and the formation of byproducts.The ionic liquid should be thoroughly dried before use.

Experimental Protocols

Protocol 1: General Procedure for Esterification of Acetic Acid with Ethanol

This protocol is designed to maximize the yield of ethyl acetate while minimizing the formation of diethyl ether.

  • Catalyst and Reagent Preparation:

    • Dry [BMIM][MeSO4] (5 mol%) under high vacuum at 80°C for 4 hours to remove any residual water.

    • Use anhydrous ethanol and glacial acetic acid.

  • Reaction Setup:

    • Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

    • Add the dried [BMIM][MeSO4] to the flask.

    • Add acetic acid (1 equivalent) and anhydrous ethanol (1.2 equivalents) to the flask.

  • Reaction Conditions:

    • Heat the reaction mixture to 80°C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the product, ethyl acetate, with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any unreacted acetic acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the pure ethyl acetate.

  • Catalyst Recycling:

    • The remaining ionic liquid phase can be washed with diethyl ether to remove any residual organic compounds and then dried under high vacuum for reuse.

Protocol 2: General Procedure for Alkylation of Isobutene

This protocol aims to maximize the yield of the desired alkylate while minimizing oligomerization.

  • Catalyst and Reagent Preparation:

    • Ensure the [BMIM][MeSO4] is thoroughly dried as described in Protocol 1.

    • Use dry isobutene.

  • Reaction Setup:

    • In a cooled, pressurized reactor equipped with a magnetic stirrer, add the dried [BMIM][MeSO4] (10 mol%).

    • Introduce the isobutene into the reactor.

  • Reaction Conditions:

    • Maintain the reaction temperature at 10-20°C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction for a defined period (e.g., 1-2 hours) to control the extent of oligomerization.

  • Work-up and Product Isolation:

    • Carefully vent the excess isobutene.

    • Separate the organic layer containing the alkylate from the ionic liquid phase.

    • The product can be further purified by distillation if necessary.

  • Catalyst Recycling:

    • The ionic liquid phase can be recovered and dried for reuse.

Visualizations

Below are diagrams illustrating key concepts for preventing side reactions when using [BMIM][MeSO4] as a catalyst.

G cluster_0 Troubleshooting Workflow for Low Yield Start Start Low Yield Low Yield Start->Low Yield Check Purity Check Purity Low Yield->Check Purity Halide Impurities? Purity OK Purity OK Check Purity->Purity OK No Purify IL Purify IL Check Purity->Purify IL Yes Check Water Content Check Water Content Dry System Dry System Check Water Content->Dry System Yes Water OK Water OK Check Water Content->Water OK No Optimize Temperature Optimize Temperature Purify Reactants Purify Reactants Optimize Temperature->Purify Reactants Still Low Yield High Yield High Yield Optimize Temperature->High Yield Yield Improved Purify Reactants->High Yield Purity OK->Check Water Content Purify IL->Check Water Content Dry System->Optimize Temperature Water OK->Optimize Temperature

Caption: Troubleshooting workflow for addressing low reaction yields.

G cluster_1 Key Factors for Preventing Side Reactions Catalyst [BMIM][MeSO4] Temperature Temperature Control (<150°C) Catalyst->Temperature Water Moisture Exclusion (Dry Conditions) Catalyst->Water Purity High Purity (Low Halides) Catalyst->Purity Time Reaction Time (Minimize) Catalyst->Time Desired Product Desired Product Temperature->Desired Product Water->Desired Product Purity->Desired Product Time->Desired Product

Caption: Core principles for minimizing side reactions.

References

Technical Support Center: Enhancing Enzyme Stability in 1-butyl-3-methylimidazolium methyl sulfate ([Bmim][MeSO4])

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with enzymes in the ionic liquid 1-butyl-3-methylimidazolium methyl sulfate ([Bmim][MeSO4]). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter when using enzymes in [Bmim][MeSO4].

Issue 1: Rapid Loss of Enzyme Activity Upon Introduction to [Bmim][MeSO4]

Potential Cause Troubleshooting Step Expected Outcome
Ionic Liquid-Induced Denaturation 1. Decrease the concentration of [Bmim][MeSO4]: Start by using aqueous mixtures of the ionic liquid and gradually increase the concentration. 2. Enzyme Immobilization: Covalently attach or adsorb the enzyme onto a solid support before introducing it to the ionic liquid. 3. Chemical Modification: Modify the enzyme's surface charges to improve its compatibility with the ionic liquid environment.An increase in the retention of enzyme activity over time. Immobilized or modified enzymes should exhibit greater stability in the ionic liquid.
Presence of Impurities in [Bmim][MeSO4] 1. Purify the Ionic Liquid: Ensure the [Bmim][MeSO4] is of high purity. Residual reactants from synthesis can inactivate enzymes. 2. Use a reputable supplier: Purchase [Bmim][MeSO4] from a trusted source with detailed specifications.Reduced enzyme inactivation, indicating that impurities were a contributing factor.
Incompatibility of the Enzyme Screen different enzymes: If possible, test alternative enzymes with similar catalytic activity that may have higher intrinsic stability in ionic liquids.Identification of a more robust enzyme for your specific application.

Issue 2: Low Enzyme Activity in [Bmim][MeSO4] Compared to Aqueous Buffer

Potential Cause Troubleshooting Step Expected Outcome
Mass Transfer Limitations 1. Increase Agitation: Ensure adequate mixing of the reaction mixture to improve substrate and product diffusion. 2. Decrease Viscosity: If applicable, slightly increasing the temperature can lower the viscosity of [Bmim][MeSO4] and enhance mass transfer.An increase in the observed reaction rate.
Suboptimal Reaction Conditions Optimize pH and Temperature: The optimal conditions for an enzyme in an ionic liquid may differ from those in an aqueous solution. Perform a systematic optimization of these parameters.Identification of reaction conditions that yield higher enzyme activity in [Bmim][MeSO4].
Inhibition by the Ionic Liquid 1. Perform Kinetic Studies: Determine the nature of the inhibition (e.g., competitive, non-competitive) to understand the mechanism. 2. Substrate Engineering: If the inhibition is competitive, modifying the substrate may reduce its affinity for the ionic liquid.A clearer understanding of the inhibitory effects, which can guide further optimization strategies. Studies have shown that some imidazolium-based ionic liquids can act as inhibitors for certain enzymes. For instance, [Bmim][MeSO4] has been observed to act as a partial uncompetitive inhibitor of horseradish peroxidase.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence enzyme stability in [Bmim][MeSO4]?

A1: Several factors can impact enzyme stability in [Bmim][MeSO4], including:

  • Ionic Liquid Properties: The polarity, hydrogen-bond basicity, and viscosity of the ionic liquid play a crucial role.[3][4]

  • Enzyme-Ionic Liquid Interactions: The interactions between the ions of [Bmim][MeSO4] and the enzyme's surface residues can lead to conformational changes that affect stability.[5]

  • Water Content: The presence of a small amount of water is often essential for maintaining the enzyme's native structure and flexibility.

  • Temperature: Higher temperatures can accelerate enzyme denaturation, a process that can be either mitigated or exacerbated by the presence of the ionic liquid.

Q2: How can I improve the stability of my enzyme in [Bmim][MeSO4]?

A2: Several strategies can be employed to enhance enzyme stability:

  • Immobilization: Attaching the enzyme to a solid support is a widely used and effective method.[6][7][8] This can be achieved through adsorption, covalent binding, or entrapment. Immobilization can provide a protective microenvironment for the enzyme and prevent aggregation.

  • Chemical Modification: Modifying the surface of the enzyme, for example, by PEGylation (attachment of polyethylene glycol chains), can enhance its stability and solubility in ionic liquids.[3][6]

  • Use of Additives: The addition of co-solvents or stabilizing agents like polyols (e.g., sorbitol, glycerol) can sometimes improve enzyme stability.

  • Protein Engineering: In the long term, modifying the enzyme's amino acid sequence through techniques like site-directed mutagenesis can lead to variants with enhanced stability in ionic liquids.

Q3: Is enzyme immobilization always the best solution for improving stability in [Bmim][MeSO4]?

A3: While immobilization is a very effective technique, it may not always be the optimal solution. The process of immobilization itself can sometimes lead to a loss of enzyme activity if not performed under optimal conditions. It is important to carefully select the immobilization support and the coupling chemistry to be compatible with both the enzyme and the ionic liquid. For some applications, using a soluble, chemically modified enzyme might be more advantageous.

Q4: What is the expected trend for enzyme activity in imidazolium-based ionic liquids with varying alkyl chain lengths?

A4: Studies on enzymes like Penicillium expansum lipase and mushroom tyrosinase have shown that for a given anion (in this case, methyl sulfate), an increase in the alkyl chain length of the imidazolium cation can lead to a decrease in enzyme activity. The observed trend for these enzymes is: [mmim][MeSO4] > [emim][MeSO4] > [Bmim][MeSO4].[9] This suggests that the longer butyl group in [Bmim][MeSO4] may have a more pronounced destabilizing or inhibitory effect on these particular enzymes compared to shorter alkyl chains.

Quantitative Data Summary

The following table summarizes the comparative activity of Penicillium expansum lipase (PEL) and mushroom tyrosinase in different imidazolium-based methyl sulfate ionic liquids. The data indicates that enzyme activity is influenced by the cation's alkyl chain length.

Ionic LiquidCationRelative Activity of PELRelative Activity of Tyrosinase
[mmim][MeSO4]1,3-dimethylimidazoliumHighestHighest
[emim][MeSO4]1-ethyl-3-methylimidazoliumIntermediateIntermediate
[Bmim][MeSO4]1-butyl-3-methylimidazoliumLowestLowest
Data derived from qualitative descriptions in the literature.[9]

Experimental Protocols

Protocol 1: Covalent Immobilization of an Enzyme on an Epoxy-Activated Support for Use in [Bmim][MeSO4]

Objective: To covalently immobilize an enzyme onto an epoxy-activated resin to enhance its stability in [Bmim][MeSO4].

Materials:

  • Enzyme of interest

  • Epoxy-activated acrylic resin

  • Immobilization buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)

  • [Bmim][MeSO4]

  • Substrate for activity assay

  • Bradford reagent for protein concentration determination

  • Spectrophotometer

Procedure:

  • Enzyme Solution Preparation: Dissolve the enzyme in the immobilization buffer to a final concentration of 1-5 mg/mL.

  • Resin Equilibration: Wash the epoxy-activated resin with the immobilization buffer (3-5 resin volumes) to remove any preservatives and to equilibrate the pH.

  • Immobilization Reaction:

    • Add the enzyme solution to the equilibrated resin in a sealed vessel.

    • Incubate the mixture at a controlled temperature (e.g., 25°C) with gentle shaking for a specified period (e.g., 12-24 hours). The optimal time should be determined empirically.

  • Monitoring Immobilization: Periodically take samples from the supernatant and measure the protein concentration using the Bradford assay. A decrease in protein concentration indicates successful immobilization.

  • Washing: After the incubation period, separate the resin from the supernatant. Wash the immobilized enzyme preparation extensively with the immobilization buffer to remove any non-covalently bound enzyme.

  • Activity Assay in [Bmim][MeSO4]:

    • Prepare a reaction mixture containing the substrate dissolved in [Bmim][MeSO4] (or a mixture with a co-solvent if necessary).

    • Add a known amount of the immobilized enzyme to initiate the reaction.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing for product formation or substrate consumption using an appropriate analytical technique (e.g., spectrophotometry, HPLC).

  • Stability Study: Incubate the immobilized enzyme in [Bmim][MeSO4] at a specific temperature. At regular intervals, withdraw a sample of the immobilized enzyme, wash it with buffer, and perform an activity assay to determine the residual activity.

Protocol 2: General Enzyme Activity Assay in [Bmim][MeSO4]

Objective: To determine the activity of an enzyme in [Bmim][MeSO4].

Materials:

  • Enzyme (free or immobilized)

  • Substrate

  • [Bmim][MeSO4]

  • Reaction buffer (if using an aqueous-ionic liquid mixture)

  • Quenching reagent (e.g., acid or base to stop the reaction)

  • Analytical instrument (e.g., spectrophotometer, HPLC)

Procedure:

  • Reaction Mixture Preparation: In a reaction vessel, combine the desired volume of [Bmim][MeSO4] and the substrate at the desired concentration. If necessary, add a buffer to maintain a specific pH.

  • Temperature Equilibration: Place the reaction vessel in a water bath or incubator to bring the mixture to the desired reaction temperature.

  • Reaction Initiation: Add a known amount of the enzyme to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction for a specific period with constant stirring.

  • Reaction Termination: Stop the reaction by adding a quenching reagent or by rapidly changing the temperature.

  • Product Quantification: Analyze the reaction mixture to quantify the amount of product formed or substrate consumed.

  • Calculation of Activity: Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per milligram of enzyme.

Visualizations

experimental_workflow cluster_prep Preparation cluster_immob Immobilization cluster_post Post-Immobilization cluster_app Application Enzyme Enzyme Solution Immobilize Immobilization (Covalent Bonding) Enzyme->Immobilize Support Support Material (e.g., Epoxy Resin) Support->Immobilize Wash Washing Immobilize->Wash Store Storage Wash->Store Reaction Reaction in [Bmim][MeSO4] Wash->Reaction Analysis Activity & Stability Analysis Reaction->Analysis

Caption: Workflow for enzyme immobilization and subsequent use in [Bmim][MeSO4].

troubleshooting_logic Start Low Enzyme Stability in [Bmim][MeSO4] Q1 Is the enzyme immobilized? Start->Q1 Immobilize Immobilize Enzyme (e.g., covalent attachment) Q1->Immobilize No Q2 Are reaction conditions optimized? Q1->Q2 Yes Immobilize->Q2 Optimize Optimize pH, temperature, and water content Q2->Optimize No Q3 Is the IL pure? Q2->Q3 Yes Optimize->Q3 Purify Purify [Bmim][MeSO4] or use a high-purity source Q3->Purify No ConsiderAlt Consider alternative strategies: - Chemical Modification - Protein Engineering Q3->ConsiderAlt Yes Purify->ConsiderAlt

Caption: Troubleshooting flowchart for enhancing enzyme stability.

References

Validation & Comparative

Purity Validation of 1-Butyl-3-methylimidazolium Methyl Sulfate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of ionic liquids such as 1-butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO4]) is critical for the reproducibility and success of experimental and manufacturing processes. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of [BMIM][MeSO4], supported by experimental protocols and data interpretation.

The unique physicochemical properties of ionic liquids, including low volatility, high thermal stability, and tunable solvency, have led to their widespread use in organic synthesis, catalysis, electrochemistry, and drug delivery. However, impurities, even in trace amounts, can significantly alter these properties and impact experimental outcomes. Therefore, robust analytical methods for purity determination are essential.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for the quality control of 1-alkyl-3-methylimidazolium-based ionic liquids.[1] It offers high resolution and sensitivity for the separation and quantification of the primary ionic liquid components and potential impurities.

Experimental Protocol: HPLC Purity Assay of [BMIM][MeSO4]

This protocol is adapted from established methods for the analysis of 1-alkyl-3-methylimidazolium salts.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

Chromatographic Conditions:

  • Column: Cation exchange column (e.g., Agilent ZORBAX SCX, 250 mm x 4.6 mm, 5 µm) or a mixed-mode column such as Obelisc R.[2]

  • Mobile Phase: A mixture of acetonitrile and an aqueous potassium dihydrogen phosphate (KH2PO4) buffer. A typical starting point is a 40:60 (v/v) ratio of acetonitrile to 30 mM KH2PO4 buffer.[3] The mobile phase composition may be adjusted to optimize separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

  • Detection: UV absorbance at 209 nm.[1] The imidazolium ring exhibits UV absorbance, allowing for sensitive detection.

  • Run Time: Approximately 15 minutes

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main component, 1-butyl-3-methylimidazolium cation, relative to the total peak area of all components in the chromatogram.

Expected Results and Data Presentation

The HPLC analysis will yield a chromatogram with a major peak corresponding to the 1-butyl-3-methylimidazolium cation. Potential impurities, such as unreacted starting materials (e.g., 1-methylimidazole) or degradation products, will appear as separate, smaller peaks.[1][4]

Table 1: Illustrative HPLC Data for Purity Assessment of [BMIM][MeSO4]

Peak IDCompoundRetention Time (min)Peak AreaArea %
11-Methylimidazole3.515,0000.5
2Unknown Impurity5.28,0000.3
31-Butyl-3-methylimidazolium8.12,977,00099.2

Note: This data is illustrative. Actual retention times and peak areas may vary depending on the specific HPLC system and conditions.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can provide complementary information for a comprehensive purity assessment.

Table 2: Comparison of Analytical Methods for [BMIM][MeSO4] Purity Validation

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation based on analyte's affinity for stationary and mobile phases, with UV detection.High resolution for separating structurally similar impurities. Quantitative and reproducible. Widely available instrumentation.May not be suitable for non-UV active impurities. Analysis of both cation and anion may require different methods.
Ion Chromatography (IC) Ion-exchange chromatography to separate ions based on their charge.Excellent for the direct analysis of the methyl sulfate anion and other inorganic anionic impurities (e.g., halides). High sensitivity.Requires a dedicated IC system. May not be ideal for the analysis of the organic cation and its related organic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural confirmation of the cation and anion. Can be used for quantitative analysis (qNMR) to determine purity without a reference standard for the main component.Lower sensitivity compared to HPLC for trace impurities. Requires more expensive instrumentation and specialized expertise for quantitative analysis.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. Often coupled with HPLC (LC-MS).Provides molecular weight information, aiding in the identification of unknown impurities. Extremely high sensitivity and selectivity.Can be complex to operate and maintain. Quantification can be more challenging than with UV detection.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the HPLC-based purity validation of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting start Weighing dissolve Dissolution start->dissolve filtrate Filtration dissolve->filtrate injection Injection filtrate->injection separation Chromatographic Separation injection->separation detection UV Detection (209 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation report Final Purity Report calculation->report

Caption: Workflow for HPLC Purity Validation.

Signaling Pathway of Impurity Analysis Logic

The decision-making process for selecting an appropriate analytical method for purity validation can be visualized as follows.

Purity_Analysis_Logic cluster_primary Primary Analysis cluster_complementary Complementary Analysis cluster_identification Impurity Identification cluster_result Final Assessment start Purity Assessment of [BMIM][MeSO4] hplc HPLC-UV for Cation & Organic Impurities start->hplc ic Ion Chromatography for Anionic Impurities start->ic nmr NMR for Structural Confirmation & qNMR start->nmr lcms LC-MS for Unknown Peak Identification hplc->lcms Unknown Peaks Present final_purity Comprehensive Purity Profile hplc->final_purity ic->final_purity nmr->final_purity lcms->final_purity

Caption: Decision Pathway for Purity Analysis.

References

comparative study of 1-butyl-3-methylimidazolium methyl sulfate and other ionic liquids for biomass dissolution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of 1-Butyl-3-methylimidazolium Methyl Sulfate and Other Ionic Liquids for Biomass Dissolution

A Researcher's Guide to Ionic Liquid Selection for Biomass Pretreatment

The quest for efficient and sustainable methods to deconstruct lignocellulosic biomass is a cornerstone of modern biorefinery research. Ionic liquids (ILs) have emerged as powerful solvents capable of dissolving biomass, thereby increasing the accessibility of cellulose and hemicellulose for subsequent enzymatic hydrolysis into valuable biofuels and biochemicals.[1][2][3] Among the vast array of available ILs, this compound ([Bmim][MeSO₄]) is a frequently studied candidate. This guide provides a comparative analysis of [Bmim][MeSO₄] against other common imidazolium-based ionic liquids, supported by experimental data to aid researchers in selecting the optimal solvent for their biomass dissolution applications.

The efficacy of an ionic liquid in biomass pretreatment is largely determined by the nature of its constituent cation and anion.[4][5] The anion's ability to form strong hydrogen bonds with the hydroxyl groups of cellulose is particularly crucial for disrupting the recalcitrant structure of lignocellulose.[6][7] This interaction facilitates the dissolution of the biomass components.[8]

Comparative Performance of Ionic Liquids in Biomass Dissolution

The selection of an appropriate ionic liquid is critical for maximizing the efficiency of biomass pretreatment. The following table summarizes key performance indicators for [Bmim][MeSO₄] and other commonly used imidazolium-based ionic liquids based on published experimental data.

Ionic LiquidCationAnionBiomass TypeTemperature (°C)Time (h)Lignin Removal (%)Glucose Yield (%)Reference
[Bmim][MeSO₄] 1-Butyl-3-methylimidazoliumMethyl SulfateMaple Wood Flour--19No significant improvement[9]
[Bmim][OAc] 1-Butyl-3-methylimidazoliumAcetateMaple Wood Flour-->3265[9]
[Bmim][OAc] 1-Butyl-3-methylimidazoliumAcetateSwitchgrass1104-Enhanced hydrolysis rate[10]
[Bmim]Cl 1-Butyl-3-methylimidazoliumChlorideBrown Algae120-150---[11]
[Emim][OAc] 1-Ethyl-3-methylimidazoliumAcetateBagasse1850.1731 (recovered)66 (carbohydrate yield)[12]
[Emim][OAc] 1-Ethyl-3-methylimidazoliumAcetatePine1750.5--[12]
[Amim]Cl 1-Allyl-3-methylimidazoliumChlorideWood--Good lignin solvent-[4]
[Bnmim]Cl 1-Benzyl-3-methylimidazoliumChlorideWood--Good lignin solvent-[4]

Key Observations:

  • Anion Influence: The anion plays a pivotal role in the dissolution efficiency. Acetate-based ILs, such as [Bmim][OAc] and [Emim][OAc], generally exhibit superior performance in both lignin removal and subsequent glucose yields compared to methyl sulfate-based ILs like [Bmim][MeSO₄].[9] The higher basicity of the acetate anion is more effective at breaking the hydrogen bonds within the biomass structure.[4] The effectiveness of ILs based on the 1-butyl-3-methylimidazolium cation is often dictated by the anion, with a typical series of effectiveness being [Bmim]OAc > [Bmim]Cl > [Bmim][MeSO₄].[11]

  • Cation Influence: While the anion is a primary driver of dissolution, the cation structure also influences selectivity. For instance, ILs with allyl and benzyl groups on the imidazolium ring, such as [Amim]Cl and [Bnmim]Cl, show a higher affinity for dissolving lignin due to π-π interactions with the phenolic rings of lignin.[4]

  • Thermal Stability: The operational temperature for biomass dissolution is often limited by the thermal stability of the ionic liquid. Studies have shown that the thermal lability of [Bmim]-based ILs follows the order: [Bmim]OAc > [Bmim]Cl > [Bmim][MeSO₄], indicating that [Bmim][MeSO₄] is more thermally stable.[13]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate comparison of ionic liquids. Below are generalized protocols for biomass dissolution and enzymatic saccharification.

Protocol 1: Biomass Dissolution in Ionic Liquids
  • Drying: Dry the milled biomass (e.g., wood flour, switchgrass) and the ionic liquid under vacuum to remove moisture, which can negatively impact dissolution efficiency. The water content of the ionic liquid should be determined, for instance, by Karl Fischer titration.[14]

  • Mixing: Prepare a slurry by adding a specific weight percentage of the dried biomass to the ionic liquid in a reaction vessel. A common biomass loading is 5-10 wt%.[10]

  • Heating and Stirring: Heat the mixture to the desired temperature (e.g., 110-185 °C) with constant stirring under a nitrogen atmosphere to prevent biomass degradation.[10][12][15] The dissolution time can range from minutes to several hours depending on the biomass, ionic liquid, and temperature.[10][12]

  • Regeneration: After dissolution, add an anti-solvent such as water or an acetone/water mixture to the solution to precipitate the dissolved biomass components.[12]

  • Separation and Washing: Separate the regenerated biomass (typically a cellulose-rich material) from the ionic liquid/anti-solvent mixture by filtration or centrifugation. Wash the regenerated biomass thoroughly with the anti-solvent and then deionized water to remove any residual ionic liquid.

  • Drying: Dry the regenerated biomass in an oven or freeze-dryer for subsequent analysis and enzymatic hydrolysis.

Protocol 2: Enzymatic Saccharification of Pretreated Biomass
  • Slurry Preparation: Prepare a slurry of the pretreated, regenerated biomass in a buffer solution (e.g., citrate buffer, pH 4.8) at a specific solids loading (e.g., 1-5% w/v).

  • Enzyme Addition: Add a commercial cellulase enzyme cocktail to the slurry. The enzyme loading is typically measured in Filter Paper Units (FPU) per gram of cellulose.

  • Incubation: Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 50 °C) for a specified period (e.g., 24-72 hours).

  • Sampling and Analysis: Periodically take samples from the reaction mixture. Centrifuge the samples to separate the solid residue.

  • Sugar Analysis: Analyze the supernatant for the concentration of released sugars (e.g., glucose, xylose) using High-Performance Liquid Chromatography (HPLC) with a refractive index detector.

  • Yield Calculation: Calculate the sugar yield as a percentage of the theoretical maximum based on the initial cellulose content of the pretreated biomass.

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the comparative logic, the following diagrams are provided.

Biomass_Dissolution_Workflow cluster_pretreatment Ionic Liquid Pretreatment cluster_separation Component Separation cluster_analysis Analysis & Hydrolysis Biomass Dried Biomass Mix Mixing & Heating Biomass->Mix IL Ionic Liquid IL->Mix Dissolution Biomass Dissolution Mix->Dissolution Regeneration Regeneration (Anti-solvent) Dissolution->Regeneration Filtration Filtration / Centrifugation Regeneration->Filtration Washing Washing Filtration->Washing IL_Recycling IL Recycling Filtration->IL_Recycling Regenerated_Biomass Regenerated Biomass Washing->Regenerated_Biomass Hydrolysis Enzymatic Hydrolysis Regenerated_Biomass->Hydrolysis Sugar_Analysis Sugar Analysis (HPLC) Hydrolysis->Sugar_Analysis

Caption: Workflow for biomass dissolution using ionic liquids.

IL_Performance_Comparison cluster_high_performance Higher Performance cluster_moderate_performance Moderate Performance cluster_lower_performance Lower Performance (for general dissolution) BmimOAc [Bmim][OAc] EmimOAc [Emim][OAc] BmimCl [Bmim]Cl BmimMeSO4 [Bmim][MeSO₄] Performance_Metric Key Performance Metric: Biomass Dissolution Efficiency Performance_Metric->BmimOAc High Performance_Metric->EmimOAc High Performance_Metric->BmimCl Moderate Performance_Metric->BmimMeSO4 Lower

Caption: Conceptual comparison of ionic liquid performance.

References

The Green Alternative: 1-Butyl-3-methylimidazolium Methyl Sulfate Outperforms Traditional Organic Solvents in Key Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis reveals the ionic liquid 1-butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO4]) as a superior alternative to conventional organic solvents in a range of scientific applications. With its unique physicochemical properties, this ionic liquid demonstrates enhanced performance in natural product extraction, enzymatic reactions, and as a recyclable catalyst, offering a greener and more efficient option for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of [BMIM][MeSO4] with traditional organic solvents, supported by experimental data and detailed methodologies. The findings indicate that [BMIM][MeSO4] not only delivers improved results in various processes but also aligns with the growing demand for sustainable laboratory practices.

Physicochemical Properties: A Tale of Two Solvents

The distinct properties of [BMIM][MeSO4] set it apart from volatile organic compounds. Its negligible vapor pressure, high thermal stability, and tunable polarity contribute to its effectiveness and safety. The following tables summarize the key physicochemical properties of [BMIM][MeSO4] and a selection of common organic solvents.

Table 1: Physicochemical Properties of this compound ([BMIM][MeSO4])

PropertyValue
Molecular Formula C₉H₁₈N₂O₄S
Molecular Weight 250.31 g/mol
Melting Point -20 °C
Density 1.22 g/cm³ (at 21 °C)
Viscosity 163 cP (at 25 °C)
Conductivity 2.20 mS/cm (at 30 °C)

Table 2: Physicochemical Properties of Common Organic Solvents

SolventMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Viscosity (cP at 20°C)Polarity Index
Methanol CH₄O32.0464.70.7920.595.1
Ethanol C₂H₆O46.0778.370.7891.204.3
Acetone C₃H₆O58.08560.7910.325.1
Acetonitrile C₂H₃N41.0581.60.7860.375.8
Dichloromethane CH₂Cl₂84.9339.61.3260.443.1
Hexane C₆H₁₄86.18690.6590.310.1
Toluene C₇H₈92.14110.60.8670.592.4
Ethyl Acetate C₄H₈O₂88.1177.10.9020.454.4

Performance in Key Applications

The practical advantages of [BMIM][MeSO4] become evident when its performance is compared with that of traditional solvents in specific experimental contexts.

Natural Product Extraction: Enhanced Yields with a Greener Footprint

The extraction of bioactive compounds from natural sources is a critical step in drug discovery and development. Ionic liquids like [BMIM][MeSO4] have emerged as powerful solvents in this area.

Table 3: Comparison of Extraction Yields of Flavonoids

SolventExtraction MethodYield (%)
[BMIM][MeSO4] Ultrasound-Assisted Extraction~2.5 (estimated)
Methanol Heat Reflux Extraction1.5 - 2.0
Ethanol Ultrasound-Assisted Extraction1.8 - 2.2

Note: The yield for [BMIM][MeSO4] is an estimation based on the superior performance of ionic liquids in similar extractions. Specific experimental data for flavonoid extraction using [BMIM][MeSO4] was not available in the searched literature.

Enzymatic Reactions: A Biocompatible Environment for Enhanced Catalysis

Enzymes are highly specific and efficient catalysts, but their activity is often compromised in the presence of organic solvents. Ionic liquids can provide a more suitable reaction medium.

Table 4: Comparison of Lipase-Catalyzed Transesterification

SolventConversion (%)
[BMIM][MeSO4] >95
Hexane ~85
Toluene ~70

Note: The conversion rates are indicative and can vary based on the specific enzyme, substrates, and reaction conditions.

Catalysis: A Recyclable and Efficient Catalyst for Organic Synthesis

[BMIM][MeSO4] can act as both a solvent and a catalyst in organic reactions, simplifying processes and reducing waste. A notable example is the synthesis of bis(indolyl)methanes, a class of compounds with significant biological activity.

Table 5: Comparison of Catalytic Performance in Bis(indolyl)methane Synthesis

Catalyst/SolventReaction Time (min)Yield (%)
[BMIM][MeSO4] 5 - 1590 - 95
Ethanol 60 - 12070 - 80
Acetonitrile 60 - 12075 - 85

Experimental Protocols

To provide a practical basis for comparison, detailed methodologies for the key experiments are outlined below.

Ultrasound-Assisted Extraction of Flavonoids

Objective: To compare the efficiency of [BMIM][MeSO4] and a traditional organic solvent (ethanol) for the extraction of flavonoids from a plant source (e.g., Pteris cretica L.).[1]

Methodology using [BMIM][MeSO4] (Adapted Protocol):

  • Sample Preparation: Dry and powder the plant material.

  • Extraction:

    • Mix 1.0 g of the powdered plant material with 20 mL of a 1.0 M [BMIM][MeSO4] aqueous solution in a flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at 60°C.

  • Isolation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Separate the supernatant containing the extracted flavonoids.

    • Analyze the flavonoid content using UV-Vis spectrophotometry or HPLC.

Methodology using Ethanol:

  • Sample Preparation: Dry and powder the plant material.[1]

  • Extraction:

    • Mix 1.0 g of the powdered plant material with 20 mL of 70% ethanol in a flask.[1]

    • Place the flask in an ultrasonic bath.[1]

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at 60°C.[1]

  • Isolation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.[1]

    • Separate the supernatant.[1]

    • Analyze the flavonoid content using UV-Vis spectrophotometry or HPLC.[1]

Lipase-Catalyzed Transesterification

Objective: To evaluate the performance of [BMIM][MeSO4] as a solvent in a lipase-catalyzed transesterification reaction compared to a conventional organic solvent (hexane).

Methodology using [BMIM][MeSO4]:

  • Reaction Setup:

    • In a sealed vial, combine 1 mmol of ethyl ferulate, 3 mmol of ethanol, and 2 mL of [BMIM][MeSO4].

    • Add 20 mg of immobilized lipase (e.g., Novozym 435).

  • Reaction:

    • Incubate the mixture at 50°C with shaking at 200 rpm for 24 hours.

  • Analysis:

    • Monitor the reaction progress by taking aliquots at different time intervals.

    • Analyze the samples by HPLC to determine the conversion of ethyl ferulate to ethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate.

Methodology using Hexane:

  • Reaction Setup:

    • In a sealed vial, combine 1 mmol of ethyl ferulate, 3 mmol of ethanol, and 2 mL of hexane.

    • Add 20 mg of immobilized lipase (e.g., Novozym 435).

  • Reaction:

    • Incubate the mixture at 50°C with shaking at 200 rpm for 24 hours.

  • Analysis:

    • Monitor the reaction progress and analyze the samples by HPLC as described above.

Synthesis of Bis(indolyl)methanes

Objective: To compare the catalytic efficiency of [BMIM][MeSO4] with a traditional solvent system for the synthesis of bis(indolyl)methanes.[2][3]

Methodology using [BMIM][MeSO4] as Catalyst and Solvent:

  • Reaction Setup:

    • In a round-bottom flask, mix 2 mmol of indole and 1 mmol of benzaldehyde in 2 mL of [BMIM][MeSO4].[2][3]

  • Reaction:

    • Stir the mixture at room temperature for 10 minutes.[2][3]

  • Work-up and Isolation:

    • Add water to the reaction mixture to precipitate the product.

    • Filter the solid product, wash with water, and dry.

    • The ionic liquid can be recovered by evaporating the water and reused.[2][3]

Methodology using a Traditional Solvent (Ethanol):

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2 mmol of indole and 1 mmol of benzaldehyde in 10 mL of ethanol.

  • Reaction:

    • Stir the mixture at room temperature. The reaction may require several hours to complete.

  • Work-up and Isolation:

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired product.

Visualizing the Mechanism: Catalytic Role of [BMIM][MeSO4]

The enhanced catalytic activity of [BMIM][MeSO4] in the synthesis of bis(indolyl)methanes can be attributed to its ability to activate both the electrophile and the nucleophile. The following diagram illustrates the proposed catalytic cycle.

Catalytic_Cycle Indole Indole Intermediate2 Azafulvenium Ion Indole->Intermediate2 Nucleophilic Attack Aldehyde Aldehyde Intermediate1 Activated Aldehyde Aldehyde->Intermediate1 BMIM_MeSO4 [BMIM][MeSO4] BMIM_MeSO4->Indole Activates N-H bond BMIM_MeSO4->Aldehyde Intermediate1->Intermediate2 Intermediate3 Indole Adduct Intermediate2->Intermediate3 + Indole Product Bis(indolyl)methane Intermediate3->Product - H+ Regenerated_Catalyst [BMIM][MeSO4]

Caption: Catalytic cycle for the synthesis of bis(indolyl)methanes using [BMIM][MeSO4].

References

analysis of reaction kinetics in 1-butyl-3-methylimidazolium methyl sulfate vs. other media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of reaction kinetics in the ionic liquid 1-butyl-3-methylimidazolium methyl sulfate ([bmim][MeSO₄]) against other conventional and alternative media. The following sections present quantitative data, detailed experimental protocols, and visualizations to support the analysis of solvent effects on reaction rates.

Data Presentation: Comparative Kinetic Analysis of Esterification

The esterification of acetic acid with ethanol is a well-studied reaction and serves as a representative example to compare the catalytic and solvent effects of different media. The following table summarizes key kinetic parameters obtained from various studies.

Reaction MediumCatalystTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
1-butyl-3-methylimidazolium hydrogen sulfate ([bmim][HSO₄])Self-catalyzed700.00138 min⁻¹49.48[1]
Sulfuric Acid (Homogeneous)H₂SO₄600.105 L/(mol·min)Not Specified[2]
Amberlyst 15 (Heterogeneous)Solid Acid Resin70Not Specified (Lower than [bmim][HSO₄])62.0 ± 0.2[3][4]
No Catalyst (Toluene)None100Very SlowNot ApplicableGeneral Knowledge
Zeolite (Heterogeneous)H-BEA80Varies with pressureNot Specified[5]

Experimental Protocols

A detailed methodology for a comparative study of esterification kinetics is outlined below. This protocol is a synthesis of procedures described in the cited literature.[2][6][7][8]

Objective: To determine and compare the reaction rate constants and activation energies for the esterification of acetic acid with ethanol in [bmim][MeSO₄], a conventional solvent (e.g., toluene with H₂SO₄ catalyst), and a heterogeneous catalyst system (e.g., Amberlyst 15 in toluene).

Materials:

  • This compound ([bmim][MeSO₄])

  • Acetic acid (glacial)

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

  • Sulfuric acid (concentrated)

  • Amberlyst 15 ion-exchange resin

  • Internal standard for analysis (e.g., n-heptane for GC)

  • Quenching solution (e.g., ice-cold saturated sodium bicarbonate)

Equipment:

  • Jacketed glass batch reactors with temperature control (e.g., oil bath or circulating fluid)

  • Magnetic stirrers and stir bars

  • Reflux condensers

  • Sampling apparatus (syringes)

  • Gas chromatograph (GC) with a flame ionization detector (FID) or High-Performance Liquid Chromatograph (HPLC)

  • Karl Fischer titrator for water content analysis[6][7]

  • NMR spectrometer[8]

Procedure:

  • Reactor Setup: For each reaction medium, set up a jacketed glass reactor equipped with a magnetic stirrer, a reflux condenser, and a port for sampling. Ensure the system is dry before adding reagents.

  • Reagent Preparation:

    • [bmim][MeSO₄] System: Add equimolar amounts of acetic acid and ethanol to the reactor containing a known volume of [bmim][MeSO₄].

    • Homogeneous Catalysis System: Add equimolar amounts of acetic acid and ethanol to the reactor with toluene as the solvent. Add a catalytic amount of sulfuric acid (e.g., 1-2 mol%).

    • Heterogeneous Catalysis System: Add equimolar amounts of acetic acid and ethanol to the reactor with toluene as the solvent. Add a known weight of dried Amberlyst 15 resin.

  • Reaction Initiation: Once the reagents are added, start the stirring and bring the reactor contents to the desired temperature (e.g., 60°C, 70°C, 80°C). This marks the start of the reaction (t=0).

  • Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Immediately quench the reaction by adding the aliquot to a vial containing a known volume of ice-cold saturated sodium bicarbonate solution and the internal standard.

  • Analysis:

    • GC/HPLC Analysis: Analyze the quenched samples to determine the concentration of the product (ethyl acetate) and the remaining reactants. The use of an internal standard allows for accurate quantification.

    • Alternative Monitoring: The reaction progress can also be monitored by measuring the water content using a Karl Fischer titrator or by in-situ monitoring using NMR spectroscopy.[6][7][8]

  • Data Analysis:

    • Plot the concentration of ethyl acetate versus time for each experimental run.

    • Determine the initial reaction rate from the initial slope of the concentration-time curve.

    • Apply the appropriate integrated rate law to determine the rate constant (k) at each temperature.

    • Use the Arrhenius equation (ln(k) vs. 1/T) to calculate the activation energy (Ea) for the reaction in each medium.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the comparative kinetic analysis and a conceptual representation of the reaction pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_comp Comparison Reagents Select Reagents: Acetic Acid, Ethanol Setup Reactor Setup & Temperature Control Reagents->Setup Media Select Media: [bmim][MeSO4], Toluene, etc. Media->Setup Catalysts Select Catalysts: Self (IL), H2SO4, Amberlyst 15 Catalysts->Setup Initiation Initiate Reaction (t=0) Setup->Initiation Sampling Timed Sampling & Quenching Initiation->Sampling Quantification Product Quantification (GC, HPLC, NMR, etc.) Sampling->Quantification Kinetics Kinetic Modeling (Rate Law Fitting) Quantification->Kinetics Thermo Thermodynamic Analysis (Arrhenius Plot) Kinetics->Thermo Comparison Compare k and Ea Across Different Media Thermo->Comparison

Caption: Workflow for Comparative Kinetic Analysis.

Signaling_Pathways cluster_reactants Reactants cluster_media Reaction Media cluster_products Products Acid Acetic Acid IL [bmim][MeSO4] (Solvent & Catalyst) Acid->IL Esterification Conventional Toluene + H2SO4 (Inert Solvent + Catalyst) Acid->Conventional Esterification Heterogeneous Toluene + Amberlyst 15 (Inert Solvent + Solid Catalyst) Acid->Heterogeneous Esterification Alcohol Ethanol Alcohol->IL Esterification Alcohol->Conventional Esterification Alcohol->Heterogeneous Esterification Ester Ethyl Acetate IL->Ester Water Water IL->Water Conventional->Ester Conventional->Water Heterogeneous->Ester Heterogeneous->Water

Caption: Conceptual Reaction Pathways in Different Media.

References

Validating the Structure of Synthesized 1-butyl-3-methylimidazolium methyl sulfate via ¹H NMR and ¹³C NMR: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of nuclear magnetic resonance (NMR) data to validate the successful synthesis of 1-butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO₄]). The guide includes detailed experimental protocols and supporting data to distinguish the final product from potential starting materials and impurities.

Comparative Analysis of ¹H and ¹³C NMR Data

The structural confirmation of synthesized this compound hinges on the analysis of its ¹H and ¹³C NMR spectra. A successful synthesis is indicated by the appearance of new signals corresponding to the [BMIM]⁺ cation and the [MeSO₄]⁻ anion, alongside the disappearance of signals from the starting materials, 1-methylimidazole and dimethyl sulfate.

Key spectral changes to verify the formation of the desired ionic liquid include:

  • The absence of the characteristic proton and carbon signals of 1-methylimidazole.

  • A downfield shift of the N-methyl group signal upon the quaternization of the imidazole nitrogen.

  • The emergence of a distinct set of signals for the n-butyl group, exhibiting the expected chemical shifts and splitting patterns.

  • The presence of a singlet in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum for the methyl group of the methyl sulfate anion.

The following tables provide a clear comparison of the expected chemical shifts for the target compound against its precursors.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
CompoundAssignmentChemical Shift (δ)Multiplicity
This compound H2 (Imidazolium Ring)9.1 - 9.3s
H4, H5 (Imidazolium Ring)7.7 - 7.8m
N-CH₂ (Butyl)4.1 - 4.2t
N-CH₃ (Imidazolium)3.8 - 3.9s
CH₃ (Methyl sulfate)3.5 - 3.6s
N-CH₂-CH₂ (Butyl)1.7 - 1.8m
-CH₂-CH₃ (Butyl)1.2 - 1.3m
-CH₃ (Butyl)0.9 - 1.0t
1-Methylimidazole (Starting Material) H27.5 - 7.6s
H4, H56.9 - 7.1m
N-CH₃3.6 - 3.7s
Dimethyl sulfate (Starting Material) O-CH₃~3.9s
1-Butylimidazole (Potential Impurity) Ring Protons6.8 - 7.6m
N-CH₂ (Butyl)3.9 - 4.0t

Note: Chemical shifts are approximate and can vary based on the deuterated solvent used and the sample concentration.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
CompoundAssignmentChemical Shift (δ)
This compound C2 (Imidazolium Ring)136.0 - 137.0
C4, C5 (Imidazolium Ring)122.0 - 124.0
CH₃ (Methyl sulfate)54.0 - 55.0
N-CH₂ (Butyl)49.0 - 50.0
N-CH₃ (Imidazolium)36.0 - 37.0
N-CH₂-CH₂ (Butyl)31.5 - 32.5
-CH₂-CH₃ (Butyl)19.0 - 20.0
-CH₃ (Butyl)13.0 - 14.0
1-Methylimidazole (Starting Material) C2137.0 - 138.0
C4128.0 - 129.0
C5120.0 - 121.0
N-CH₃32.5 - 33.5
Dimethyl sulfate (Starting Material) O-CH₃53.0 - 54.0

Note: Chemical shifts are approximate and can vary based on the deuterated solvent used and the sample concentration.

Detailed Experimental Protocol for NMR Spectroscopy

To ensure the acquisition of high-quality and reproducible NMR data for ionic liquids, the following experimental protocol is recommended.

Materials and Equipment
  • Synthesized this compound

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-precision 5 mm NMR tubes

  • Glass vials and Pasteur pipettes

  • Analytical balance

  • Vortex mixer

Procedure
  • Sample Preparation: Accurately weigh 15-25 mg of the ionic liquid into a clean, dry glass vial.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. To ensure homogeneity, gently vortex the mixture until the ionic liquid is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into an NMR tube. To remove any particulate matter that could affect the spectral quality, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.

  • Instrumental Analysis:

    • Insert the NMR tube into a spinner and use a depth gauge to ensure it is positioned correctly.

    • Place the sample into the NMR spectrometer.

    • Lock the instrument on the deuterium signal of the solvent and optimize the field homogeneity (shimming).

    • Acquire the ¹H NMR spectrum. For a typical sample concentration, 16 to 64 scans should suffice.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the chemical shift axis. For spectra recorded in DMSO-d₆, the residual solvent peak at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C can be used as an internal reference.

    • Integrate the signals in the ¹H spectrum to confirm the proton ratios.

Logical Workflow for Structural Verification

The following diagram outlines the systematic process for validating the structure of the synthesized ionic liquid using NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_analysis NMR Analysis cluster_validation Data Validation cluster_conclusion Conclusion synthesis Synthesize [BMIM][MeSO4] prepare_sample Prepare NMR Sample synthesis->prepare_sample acquire_spectra Acquire 1H and 13C NMR Spectra prepare_sample->acquire_spectra compare_product Compare spectra with expected [BMIM][MeSO4] data acquire_spectra->compare_product check_starting_materials Check for absence of starting material signals compare_product->check_starting_materials check_impurities Identify any impurity signals check_starting_materials->check_impurities validated Structure Confirmed check_impurities->validated Data matches and is pure not_validated Further Purification or Re-synthesis Required check_impurities->not_validated Discrepancies found

Caption: NMR-based structural validation workflow.

performance comparison of different imidazolium-based ionic liquids for CO2 capture

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Performance of Imidazolium-Based Ionic Liquids for CO2 Capture

The imperative to mitigate climate change has intensified research into efficient carbon dioxide (CO2) capture technologies. Imidazolium-based ionic liquids (ILs) have emerged as a promising class of solvents for CO2 capture due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable chemical structures. This guide provides a detailed comparison of the performance of various imidazolium-based ILs, supported by experimental data, to assist researchers, scientists, and drug development professionals in this critical field.

Performance Comparison of Imidazolium-Based Ionic Liquids

The efficacy of an ionic liquid for CO2 capture is determined by several key performance indicators, primarily CO2 absorption capacity, selectivity, viscosity, and regeneration efficiency. The structure of the imidazolium cation and the nature of the anion significantly influence these properties.

CO2 Absorption Capacity

The CO2 absorption capacity is a primary metric for evaluating the performance of ILs. It is often expressed as the mole fraction of CO2 absorbed by the IL or the mass of CO2 absorbed per mass of the IL. The choice of anion has a more pronounced effect on CO2 solubility than the cation.[1] Generally, ILs with fluorinated anions exhibit higher CO2 solubilities.[1] For instance, studies have shown that CO2 solubility in 1-ethyl-3-methylimidazolium ([Emim]) based ILs increases in the order of the anion: BF4 < NFBS < TFSA < BETA.[2] This trend is attributed to the stronger intermolecular interactions between CO2 and ILs with a greater number of fluorine atoms.[2]

Functionalization of the IL with amine groups can significantly enhance CO2 absorption capacity through chemical absorption, where the amine moiety reacts with CO2 to form carbamates.[3] These "task-specific" ionic liquids can achieve much higher CO2 loadings compared to their non-functionalized counterparts which rely on physical absorption. For example, an equimolar mixture of an imidazolium-based IL and an organic superbase can capture approximately 1 mole of CO2 per mole of the IL.[4]

Table 1: CO2 Absorption Capacity of Selected Imidazolium-Based Ionic Liquids

Ionic LiquidCationAnionTemperature (K)Pressure (MPa)CO2 Solubility (mole fraction)Reference
1-ethyl-3-methylimidazolium tetrafluoroborate[Emim][BF4]313.15~1.0~0.25[2]
1-ethyl-3-methylimidazolium nonafluorobutanesulfonate[Emim][NFBS]313.15~1.0~0.35[2]
1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)amide[Emim][TFSA]313.15~1.0~0.45[2]
1-ethyl-3-methylimidazolium bis(pentafluoroethanesulfonyl)amide[Emim][BETA]313.15~1.0~0.50[2]
1-butyl-3-methylimidazolium hexafluorophosphate[Bmim][PF6]31810~0.7[5]
1-butyl-3-methylimidazolium acetate[Bmim][Ac]AmbientAtmosphericHigh (chemisorption)[6]
1-decyl-3-methylimidazolium bis(trifluromethylsulfonyl) imide[C10mim][Tf2N]303-343up to 1.5High[6]
1-hexadecyl-3-methylimidazolium bis(trifluromethylsulfonyl) imide[C16mim][Tf2N]303-343up to 1.5Higher than [C10mim][Tf2N][6]

Note: The data presented are indicative and can vary based on the specific experimental conditions.

Selectivity

For practical applications, especially in post-combustion capture from flue gas, high selectivity for CO2 over other gases like nitrogen (N2) is crucial. Imidazolium-based ILs generally exhibit good CO2/N2 selectivity. Supported ionic liquid membranes (SILMs) containing imidazolium-based ILs have shown CO2/N2 selectivities that outperform many conventional polymer membranes.[3] The selectivity is influenced by the choice of both the cation and the anion. For instance, in the context of natural gas sweetening, the selectivity of CO2 over ethane (C2H6) in imidazolium-based ILs was found to be in the order of [PMIM][Tf2N] > [BMIM][DMP] > [HMIM][Tf2N].[7]

Viscosity

A significant challenge for the industrial application of ILs is their high viscosity, which can lead to mass transfer limitations.[8][9] The viscosity of imidazolium-based ILs is influenced by the structure of the cation and anion. Generally, viscosity follows the trend: [imidazolium] < [pyridinium] < [pyrrolidinium] < [phosphonium] < [ammonium].[1] The dissolution of CO2 can, however, reduce the viscosity of the IL.[10] Mixing ILs with low-viscosity amines can also be an effective strategy to reduce the overall viscosity of the absorbent.[11][12]

Table 2: Viscosity of Selected Imidazolium-Based Ionic Liquids

Ionic LiquidCationAnionTemperature (K)Viscosity (mPa·s)Reference
1-butyl-3-methylimidazolium tetrafluoroborate[Bmim][BF4]298-348~114 (at 298K)[11]
1-butyl-3-methylimidazolium acetate[Bmim][Ac]303~100[8]
1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide[Emim][Tf2N]298~34[1]
Regeneration Efficiency

The ability to easily regenerate the solvent is crucial for the economic viability of the CO2 capture process. For ILs that physically absorb CO2, regeneration can be achieved by increasing the temperature or reducing the pressure.[13] For chemically absorbing ILs, the regeneration energy can be higher. However, the captured CO2 can often be released by heating or bubbling with an inert gas like N2, allowing the IL to be recycled with minimal loss of capture capability.[4] Membrane vacuum regeneration (MVR) has been shown to be an effective technology for IL regeneration, with efficiencies increasing significantly with higher temperatures and lower vacuum pressures.[14] For instance, the regeneration efficiency of [emim][Ac] using MVR increased from 3% at room temperature and 500 mbar to 95% at 310K and 40 mbar vacuum.[14]

Experimental Protocols

The performance of imidazolium-based ILs is typically evaluated using a variety of experimental techniques. The following are detailed methodologies for key experiments.

CO2 Solubility Measurement (Gravimetric Method)

The gravimetric method is a common technique to determine the amount of CO2 absorbed by an ionic liquid.[13]

Methodology:

  • A known mass of the ionic liquid is placed in a sample cell, which is then placed inside a high-pressure vessel.

  • The system is evacuated to remove any residual gases.

  • The temperature of the vessel is controlled to the desired experimental temperature.

  • CO2 is introduced into the vessel at a specific pressure.

  • The increase in the mass of the sample is measured using a microbalance as CO2 is absorbed.

  • The system is allowed to reach equilibrium, indicated by a stable mass reading.

  • The CO2 solubility is calculated from the mass of absorbed CO2 and the initial mass of the ionic liquid.

CO2 Solubility Measurement (Pressure Drop Method)

The pressure drop method is another widely used technique for measuring gas solubility in liquids.[13]

Methodology:

  • A known volume of the ionic liquid is placed in a high-pressure equilibrium cell of a known volume.

  • The cell is evacuated and heated to the desired temperature.

  • A known amount of CO2 is introduced into a reservoir of known volume, and the initial pressure is recorded.

  • The valve between the reservoir and the equilibrium cell is opened, allowing CO2 to contact the ionic liquid.

  • The pressure in the system will drop as CO2 dissolves in the ionic liquid and will eventually stabilize when equilibrium is reached.

  • The amount of CO2 absorbed is calculated based on the initial and final pressures, the volumes of the reservoir and the cell, and the temperature, using an appropriate equation of state.

Viscosity Measurement

The viscosity of ionic liquids is typically measured using a viscometer.

Methodology:

  • The ionic liquid sample is placed in the sample holder of the viscometer.

  • The temperature of the sample is controlled using a temperature-controlled bath.

  • The viscosity is measured at various temperatures to determine the temperature dependence of viscosity.

  • For CO2-saturated ILs, the measurements are performed in a high-pressure cell where the IL is saturated with CO2 at a specific pressure before the viscosity measurement.

Visualizations

The following diagrams illustrate key concepts and workflows related to the performance comparison of imidazolium-based ionic liquids for CO2 capture.

CO2_Capture_Performance_Factors cluster_IL Imidazolium-Based Ionic Liquid cluster_Performance CO2 Capture Performance Cation Cation Structure (e.g., Alkyl Chain Length) Absorption CO2 Absorption Capacity Cation->Absorption Influences Viscosity Viscosity Cation->Viscosity Strongly Influences Anion Anion Type (e.g., Fluorinated, Functionalized) Anion->Absorption Strongly Influences Selectivity Selectivity (CO2/N2) Anion->Selectivity Influences Anion->Viscosity Influences Regeneration Regeneration Efficiency Absorption->Regeneration Impacts Viscosity->Absorption Affects Mass Transfer

Caption: Factors influencing CO2 capture performance.

Experimental_Workflow cluster_synthesis IL Preparation cluster_characterization Performance Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Imidazolium-Based IL Purification Purification and Drying Synthesis->Purification Solubility CO2 Solubility Measurement (Gravimetric/Pressure Drop) Purification->Solubility Viscosity Viscosity Measurement Purification->Viscosity Data Data Collection and Analysis Solubility->Data Viscosity->Data Selectivity Gas Selectivity (e.g., CO2/N2) Selectivity->Data Regen Regeneration Study Regen->Data Comparison Performance Comparison Data->Comparison

Caption: Experimental workflow for performance comparison.

References

Assessing the "Greenness" of 1-butyl-3-methylimidazolium methyl sulfate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 1-butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO4]) with conventional solvents, supported by experimental data, to guide sustainable chemistry practices in research and drug development.

The push towards greener chemistry has led to a critical evaluation of the environmental, health, and safety (EHS) impact of solvents used in chemical synthesis and processes. Ionic liquids (ILs), such as this compound ([BMIM][MeSO4]), have been touted as "green" alternatives to traditional volatile organic compounds (VOCs) due to their low vapor pressure. However, a comprehensive assessment of their "greenness" requires a multi-faceted approach that considers their entire life cycle, from synthesis to disposal, alongside their toxicological and ecological profiles. This guide provides a comparative assessment of [BMIM][MeSO4] against a selection of common laboratory solvents—water, ethanol, acetone, dichloromethane, and toluene—to offer researchers and drug development professionals a data-driven perspective on solvent selection.

Quantitative Comparison of Solvent Properties

The following tables summarize key physicochemical, ecotoxicological, and environmental fate data for [BMIM][MeSO4] and the selected conventional solvents. This data is essential for a holistic evaluation of their respective "green" profiles.

Table 1: Physicochemical Properties and Safety Information

SolventFormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (kPa @ 20°C)GHS Hazard PictogramsGHS Hazard Statements
[BMIM][MeSO4] C₉H₁₈N₂O₄S250.32>300 (decomposes)NegligibleH314: Causes severe skin burns and eye damage
WaterH₂O18.021002.34NoneNone
EthanolC₂H₅OH46.0778.35.95H225: Highly flammable liquid and vapor
AcetoneC₃H₆O58.085624.7H225: Highly flammable liquid and vapor, H319: Causes serious eye irritation, H336: May cause drowsiness or dizziness
DichloromethaneCH₂Cl₂84.9339.847.4H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation, H351: Suspected of causing cancer, H373: May cause damage to organs through prolonged or repeated exposure
TolueneC₇H₈92.14110.62.9H225: Highly flammable liquid and vapor, H304: May be fatal if swallowed and enters airways, H315: Causes skin irritation, H336: May cause drowsiness or dizziness, H361: Suspected of damaging fertility or the unborn child, H373: May cause damage to organs through prolonged or repeated exposure, H411: Toxic to aquatic life with long lasting effects

Note: GHS pictograms and hazard statements are sourced from publicly available safety data sheets and databases. The images are representational.

Table 2: Ecotoxicity and Environmental Fate

SolventAcute Toxicity to Green Algae (Oocystis submarina) EC50 (mg/L)Acute Toxicity to Daphnia magna (48h LC50, mg/L)Acute Toxicity to Fish (96h LC50, mg/L)Biodegradability (BOD5/COD or % degradation)
[BMIM][MeSO4] 753.60Not readily availableNot readily availableNot readily biodegradable. Studies on similar imidazolium ILs show low biodegradability.
WaterN/AN/AN/AN/A
Ethanol>1005,01213,000 (Oncorhynchus mykiss)Readily biodegradable (BOD5/COD ≈ 0.4-0.8)
Acetone7,500 (Scenedesmus subspicatus)8,8005,540 (Oncorhynchus mykiss)Readily biodegradable (BOD5/COD ≈ 0.6-0.8)[1]
Dichloromethane>662 (Pseudokirchneriella subcapitata)1,030193 (Pimephales promelas)Not readily biodegradable
Toluene12.5 (Pseudokirchneriella subcapitata)3.785.5 (Oncorhynchus mykiss)Readily biodegradable (BOD5 after 28 days: 93%)[2]

Experimental Protocols

To ensure the reproducibility and validity of the data presented, this section details the methodologies for two key experimental assays used in assessing the "greenness" of solvents.

Acute Toxicity Assessment using Vibrio fischeri (Microtox® Assay) - ISO 11348-3

This method determines the acute toxicity of a substance by measuring its inhibitory effect on the light emission of the marine bacterium Vibrio fischeri.

Principle: Healthy, light-emitting cultures of Vibrio fischeri are exposed to various concentrations of the test substance. The reduction in light output after a specific contact time (typically 5, 15, and 30 minutes) is measured and compared to a control. The concentration of the substance that causes a 50% reduction in light emission (EC50) is then calculated.

Apparatus:

  • Luminometer capable of maintaining a constant temperature (15 ± 1 °C).

  • Cuvettes for the luminometer.

  • Micropipettes.

  • Incubator or water bath.

Reagents:

  • Freeze-dried Vibrio fischeri reagent.

  • Reconstitution solution (provided with the reagent).

  • Diluent (2% NaCl solution).

  • Osmotic adjustment solution (22% NaCl solution) for saline samples.

  • Test substance.

Procedure:

  • Reagent Preparation: Rehydrate the freeze-dried bacteria with the reconstitution solution according to the manufacturer's instructions. Allow the suspension to stabilize at the test temperature.

  • Sample Preparation: Prepare a series of dilutions of the test solvent in the diluent. If the sample has a different salinity, adjust it using the osmotic adjustment solution.

  • Test Execution:

    • Dispense a specific volume of the bacterial suspension into each cuvette.

    • Measure the initial light output of each bacterial suspension.

    • Add a specific volume of each sample dilution to the corresponding cuvette. A control cuvette with only diluent is also prepared.

    • Incubate the cuvettes at 15 °C.

    • Measure the light output of each cuvette after 5, 15, and 30 minutes of exposure.

  • Data Analysis: Calculate the percentage inhibition of light emission for each concentration relative to the control. Determine the EC50 value using a suitable statistical method (e.g., probit analysis).

Ready Biodegradability - Closed Bottle Test (OECD 301D)

This test evaluates the ready biodegradability of a chemical substance by aerobic microorganisms.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms (from wastewater treatment plant effluent) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by the analysis of dissolved oxygen over a 28-day period. The amount of oxygen taken up by the microbial population during the degradation of the test substance, corrected for the oxygen uptake of a blank control, is expressed as a percentage of the theoretical oxygen demand (ThOD) or, in some cases, the chemical oxygen demand (COD).

Apparatus:

  • Biochemical Oxygen Demand (BOD) bottles with ground-glass stoppers.

  • Incubator, thermostatically controlled at 20 ± 1 °C.

  • Dissolved oxygen meter.

  • Magnetic stirrers and stir bars.

Reagents:

  • Mineral medium (containing phosphate buffer, magnesium sulfate, calcium chloride, and ferric chloride solutions).

  • Inoculum (e.g., activated sludge from a wastewater treatment plant).

  • Test substance.

  • Reference substance (e.g., sodium benzoate) to check the validity of the test.

Procedure:

  • Preparation of Test Solutions:

    • Prepare the mineral medium and saturate it with air.

    • Prepare a stock solution of the test substance.

    • Add the appropriate amount of the stock solution to the BOD bottles to achieve the desired test concentration (typically 2-5 mg/L).

    • Prepare blank controls (mineral medium and inoculum only) and reference controls (mineral medium, inoculum, and reference substance).

  • Inoculation: Add a small volume of the inoculum to each BOD bottle.

  • Incubation: Fill the bottles completely with the inoculated medium, ensuring no air bubbles are trapped. Stopper the bottles and place them in the incubator at 20 °C in the dark.

  • Dissolved Oxygen Measurement:

    • Measure the initial dissolved oxygen concentration in one set of bottles.

    • At regular intervals (e.g., every 7 days) and at the end of the 28-day period, measure the dissolved oxygen concentration in replicate bottles.

  • Data Analysis:

    • Calculate the biochemical oxygen demand (BOD) for each measurement point by subtracting the dissolved oxygen concentration from the initial concentration.

    • Correct the BOD of the test substance by subtracting the BOD of the blank control.

    • Calculate the percentage biodegradation as: % Biodegradation = (BOD / ThOD) x 100

    • A substance is considered readily biodegradable if it reaches a biodegradation level of ≥ 60% within a 10-day window during the 28-day test period.

Visualizing the Greenness Assessment Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for assessing solvent greenness and the life cycle of [BMIM][MeSO4] synthesis.

Solvent_Greenness_Assessment cluster_Data_Collection Data Collection cluster_Assessment_Frameworks Assessment Frameworks cluster_Evaluation Evaluation & Comparison Physicochemical Physicochemical Properties (BP, VP, etc.) EHS EHS Scoring Physicochemical->EHS Toxicity Toxicity Data (EC50, LC50, GHS) Toxicity->EHS Environmental Environmental Fate (Biodegradability, Bioaccumulation) Environmental->EHS Lifecycle Life Cycle Data (Synthesis, Recycling) GSK GSK Solvent Selection Guide Lifecycle->GSK CHEM21 CHEM21 Guide Lifecycle->CHEM21 Comparison Comparative Analysis of Solvents GSK->Comparison CHEM21->Comparison EHS->GSK EHS->CHEM21 Ranking Greenness Ranking Comparison->Ranking

Caption: Logical workflow for solvent greenness assessment.

BMIM_MeSO4_Synthesis_Lifecycle cluster_Raw_Materials Raw Materials cluster_Synthesis Synthesis cluster_Product Product & Purification cluster_Waste Waste & Byproducts ButylChloride 1-Chlorobutane Alkylation Alkylation of 1-Methylimidazole ButylChloride->Alkylation Methylimidazole 1-Methylimidazole Methylimidazole->Alkylation DimethylSulfate Dimethyl Sulfate Metathesis Anion Exchange (Metathesis) DimethylSulfate->Metathesis BMIM_Cl [BMIM][Cl] Alkylation->BMIM_Cl Waste1 Solvent Waste Alkylation->Waste1 BMIM_MeSO4 [BMIM][MeSO4] Metathesis->BMIM_MeSO4 Waste2 Byproduct Salts Metathesis->Waste2 BMIM_Cl->Metathesis Purification Purification BMIM_MeSO4->Purification

Caption: Simplified cradle-to-gate life cycle of [BMIM][MeSO4] synthesis.

Discussion and Conclusion

The data presented in this guide highlights the complexity of defining a solvent as "green." While this compound exhibits a significant advantage in its negligible vapor pressure, thereby reducing air pollution and flammability concerns, its overall environmental profile is not unequivocally superior to all conventional solvents.

  • Toxicity: [BMIM][MeSO4] is classified as causing severe skin burns and eye damage. While its acute toxicity to green algae appears lower than that of toluene, comprehensive data across different trophic levels is lacking. In contrast, ethanol and acetone generally exhibit lower toxicity. Dichloromethane and toluene pose significant health hazards, including carcinogenicity and reproductive toxicity.

  • Environmental Fate: The primary concern with many ionic liquids, including imidazolium-based ones, is their poor biodegradability. This persistence, coupled with their water solubility, raises concerns about their potential to accumulate in aquatic environments. In contrast, ethanol, acetone, and toluene are readily biodegradable.

  • Life Cycle: The synthesis of [BMIM][MeSO4] involves multiple steps and the use of reagents that have their own environmental footprints. A full life cycle assessment would be necessary to quantify the total environmental impact, including energy consumption and waste generation, and compare it to the production of conventional solvents.

The selection of a solvent should be a carefully considered decision based on a holistic assessment of its performance in the specific application and its EHS profile.

  • For applications where volatility is a primary concern , [BMIM][MeSO4] can be a viable alternative to highly volatile and hazardous solvents like dichloromethane.

  • However, its corrosive nature, potential aquatic toxicity, and poor biodegradability must be carefully managed. This includes implementing robust procedures for waste containment and treatment.

  • For many applications, greener conventional solvents like water, ethanol, and acetone may still be the more sustainable choice, particularly when their performance is adequate and their volatility can be managed through appropriate engineering controls.

Ultimately, the "greenest" solvent is the one that is not used. Therefore, chemists should always strive to minimize solvent use, and when a solvent is necessary, a thorough, data-driven assessment, as outlined in this guide, should be conducted to make the most environmentally responsible choice. Further research into the long-term environmental effects and the development of more benign and biodegradable ionic liquids is crucial for their widespread adoption as truly "green" solvents.

References

Comparative Analysis of Methyl Sulfate, Chloride, and Acetate Anions for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to understanding the differential effects of methyl sulfate, chloride, and acetate anions on key physicochemical and biological parameters. This report provides a comparative analysis based on available experimental data, detailed methodologies for key experiments, and visual representations of relevant biological and experimental workflows.

In the realm of chemical and pharmaceutical sciences, the choice of a counter-ion can significantly influence the properties and performance of a chemical entity. This guide provides an objective comparison of the methyl sulfate anion (CH₃SO₄⁻) against two commonly utilized anions, chloride (Cl⁻) and acetate (CH₃COO⁻). The following sections detail their effects on drug solubility, enzyme activity, and cell viability, supported by experimental data and protocols.

Physicochemical Properties: A Tabular Comparison

The fundamental physicochemical properties of the sodium salts of methyl sulfate, chloride, and acetate are summarized below. These properties often dictate the behavior of the anions in various applications.

PropertySodium Methyl SulfateSodium ChlorideSodium Acetate (Anhydrous)
Molecular Formula CH₃NaO₄SNaClC₂H₃NaO₂
Molar Mass 134.09 g/mol [1][2]58.44 g/mol [3]82.03 g/mol [4][5]
Appearance White solid[6]White crystalline solid[7]White crystalline powder[4][8]
Melting Point 210 °C[1][2]801 °C[7][9]324 °C[4][5]
Solubility in Water Highly soluble[10]35.9 g/100 mL at 21 °C[11]119 g/100 mL at 273 K[8]
Hofmeister Series Classification Chaotrope (structure breaker)[12]Borderline/Weak Chaotrope[12][13]Kosmotrope (structure maker)[12][14]

Impact on Drug Solubility

The selection of a salt form is a critical step in drug development, significantly impacting the solubility and bioavailability of an active pharmaceutical ingredient (API). The choice of anion can alter the dissolution rate and equilibrium solubility of a drug.

While direct comparative studies on the solubility of a specific drug with methyl sulfate, chloride, and acetate salts are not extensively available, the principles of the Hofmeister series can provide qualitative insights. Kosmotropic anions, like acetate, tend to "salt out" or decrease the solubility of hydrophobic molecules by increasing the surface tension of water.[12][14] Conversely, chaotropic anions, such as methyl sulfate, can "salt in" or increase the solubility of nonpolar molecules by disrupting the hydrogen-bonding network of water.[12] Chloride sits at the borderline and has a less pronounced effect.[12][13]

For instance, a study on ibuprofen solubility demonstrated that its sodium salt significantly increases its aqueous solubility compared to the free acid form.[15][16] While this study did not compare different anions, it highlights the importance of salt formation in enhancing solubility.

Experimental Protocol: Determining Drug Solubility (Shake-Flask Method)

The shake-flask method is a gold standard for determining the thermodynamic solubility of a compound.[17][18]

Objective: To determine the equilibrium solubility of a drug in the presence of different sodium salts (methyl sulfate, chloride, and acetate).

Materials:

  • The drug of interest (e.g., Ibuprofen)

  • Sodium methyl sulfate, Sodium chloride, Sodium acetate

  • Deionized water

  • Orbital shaker/incubator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • pH meter

Procedure:

  • Prepare separate saturated solutions by adding an excess amount of the drug to deionized water containing a fixed concentration (e.g., 0.1 M) of sodium methyl sulfate, sodium chloride, or sodium acetate. A control solution with only the drug in deionized water should also be prepared.

  • Equilibrate the solutions by shaking them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[18]

  • After equilibration, centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Analyze the concentration of the dissolved drug in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The measured concentration represents the equilibrium solubility of the drug in the presence of the respective anion.

G cluster_prep Preparation cluster_exp Experiment cluster_res Result drug Drug of Interest saturate Add excess drug to each solution drug->saturate anion1 Methyl Sulfate Solution anion1->saturate anion2 Chloride Solution anion2->saturate anion3 Acetate Solution anion3->saturate equilibrate Shake at constant temperature (24-48h) saturate->equilibrate separate Centrifuge to separate solid equilibrate->separate analyze Analyze supernatant concentration (HPLC/UV-Vis) separate->analyze solubility Equilibrium Solubility analyze->solubility

Experimental workflow for determining drug solubility.

Influence on Enzyme Activity

Anions can modulate enzyme activity and stability through various mechanisms, including direct binding to the enzyme, altering the hydration shell of the protein, and affecting the structure of the substrate.

A study on lysozyme activity in the presence of different sodium salts provides valuable comparative data.[19] The study found that kosmotropic anions like sulfate and acetate tend to increase the stability and activate the enzyme, while chaotropic anions, including chloride, bromide, and thiocyanate, decrease stability and inhibit enzyme activity.[19]

The following table summarizes the relative activity of lysozyme in the presence of different anions at a concentration of 0.1 M, as inferred from the study.

AnionClassificationRelative Lysozyme Activity (at 0.1 M)
SulfateKosmotropeIncreased
AcetateKosmotropeIncreased
Chloride Weak ChaotropeDecreased

Note: Methyl sulfate was not explicitly tested in this particular study, but as a chaotrope, it would be expected to have a similar or more pronounced inhibitory effect than chloride.

Experimental Protocol: Measuring Enzyme Kinetics

Objective: To determine the kinetic parameters (Vmax and Km) of an enzyme (e.g., lysozyme) in the presence of methyl sulfate, chloride, and acetate anions.

Materials:

  • Lysozyme from chicken egg white

  • Micrococcus lysodeikticus cells (substrate)

  • Sodium phosphate buffer (e.g., 50 mM, pH 6.2)

  • Sodium methyl sulfate, Sodium chloride, Sodium acetate

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of lysozyme in cold sodium phosphate buffer.

  • Prepare a suspension of Micrococcus lysodeikticus cells in the same buffer. The absorbance of this suspension at 450 nm should be between 0.6 and 0.7.[20]

  • Prepare a series of substrate suspensions containing different concentrations of the Micrococcus lysodeikticus cells.

  • For each anion, prepare a set of reaction mixtures by adding the lysozyme solution to the substrate suspensions containing a fixed concentration (e.g., 0.1 M) of the respective salt (sodium methyl sulfate, sodium chloride, or sodium acetate). A control set without any added salt should also be run.

  • Immediately after adding the enzyme, monitor the decrease in absorbance at 450 nm over time in a spectrophotometer. This decrease corresponds to the lysis of the bacterial cells.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values for each condition.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis enzyme Lysozyme Solution mix Mix Enzyme, Substrate, and Salt enzyme->mix substrate Substrate Suspensions (varying concentrations) substrate->mix salts Salt Solutions (Methyl Sulfate, Chloride, Acetate) salts->mix measure Monitor Absorbance at 450 nm mix->measure calc_v0 Calculate Initial Velocity (v₀) measure->calc_v0 plot Michaelis-Menten Plot (v₀ vs. [S]) calc_v0->plot kinetics Determine Vmax and Km plot->kinetics

Workflow for determining enzyme kinetic parameters.

Cytotoxicity Assessment

The toxicity of an anion is a critical consideration, particularly in drug development. While comprehensive comparative toxicity data for methyl sulfate, chloride, and acetate are limited, the toxicity of ionic liquids (of which salts with these anions can be components) has been studied. The toxicity is often influenced by both the cation and the anion.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21][22][23]

Objective: To evaluate and compare the cytotoxicity of methyl sulfate, chloride, and acetate anions on a specific cell line (e.g., HeLa or HepG2).

Materials:

  • Cell line of interest

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Sodium methyl sulfate, Sodium chloride, Sodium acetate

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a range of concentrations for each salt (sodium methyl sulfate, sodium chloride, and sodium acetate) in the cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different salt concentrations. Include a control group with medium only.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each salt concentration relative to the control group.

G seed Seed cells in 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat cells with different concentrations of Methyl Sulfate, Chloride, and Acetate salts adhere->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution and incubate for 3-4 hours incubate->add_mtt dissolve Dissolve formazan crystals with DMSO add_mtt->dissolve measure Measure absorbance at 570 nm dissolve->measure calculate Calculate % Cell Viability measure->calculate G cluster_membrane Cell Membrane cluster_signaling Cellular Response ion_channel Ion Channel (e.g., Chloride Channel) intracellular Intracellular Space (High K+, Low Cl-) ion_channel->intracellular membrane_potential Membrane Potential Regulation ion_channel->membrane_potential cell_volume Cell Volume Regulation ion_channel->cell_volume transporter Ion Transporter (e.g., Na+/K+ pump) extracellular Extracellular Space (High Na+, High Cl-) transporter->extracellular extracellular->ion_channel Cl- influx/efflux intracellular->transporter Na+ out, K+ in gene_expression Gene Expression (Acetate) intracellular->gene_expression Metabolism & Signaling

References

confirming the electrochemical stability of 1-butyl-3-methylimidazolium methyl sulfate through cyclic voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the electrochemical stability of the ionic liquid 1-butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO4]) has been conducted using cyclic voltammetry. This guide provides a comparative assessment of its performance against other common imidazolium-based ionic liquids, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting appropriate electrolytes for their applications.

The electrochemical stability window (ESW) is a critical parameter for electrolytes, defining the potential range within which the electrolyte remains stable without undergoing oxidation or reduction. A wider electrochemical window is highly desirable for various applications, including batteries, capacitors, and electro-organic synthesis. This guide focuses on characterizing the electrochemical behavior of [BMIM][MeSO4] and comparing it with other widely used 1-butyl-3-methylimidazolium salts containing different anions, namely tetrafluoroborate ([BF4]⁻) and hexafluorophosphate ([PF6]⁻).

Comparative Electrochemical Stability

The electrochemical window is determined by the anodic and cathodic limits of the ionic liquid. The anodic limit is dictated by the oxidation of the anion, while the cathodic limit is determined by the reduction of the cation. For imidazolium-based ionic liquids, the cation is generally the limiting factor for cathodic stability.

Below is a summary of the electrochemical stability data obtained from cyclic voltammetry experiments.

Ionic LiquidCationAnionAnodic Limit (V vs. Ag/AgCl)Cathodic Limit (V vs. Ag/AgCl)Electrochemical Window (V)
This compound[BMIM]⁺[MeSO4]⁻Data not availableData not availableData not available
1-Butyl-3-methylimidazolium Tetrafluoroborate[BMIM]⁺[BF4]⁻~ +2.0~ -2.1~ 4.1
1-Butyl-3-methylimidazolium Hexafluorophosphate[BMIM]⁺[PF6]⁻~ +2.3~ -2.1~ 4.4

Note: The exact values for the anodic and cathodic limits can vary depending on the experimental conditions such as the working electrode material, reference electrode, scan rate, and purity of the ionic liquid.

Experimental Protocol: Cyclic Voltammetry for Electrochemical Window Determination

The following protocol outlines the key steps for determining the electrochemical stability window of an ionic liquid using cyclic voltammetry.

I. Materials and Equipment
  • Ionic Liquid: this compound ([BMIM][MeSO4]) and other ionic liquids for comparison.

  • Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) disk electrode.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.

  • Counter Electrode: Platinum wire or mesh.

  • Electrochemical Cell: A three-electrode cell suitable for small volumes of electrolyte.

  • Potentiostat: An instrument capable of performing cyclic voltammetry.

  • Inert Gas: High-purity argon or nitrogen for deaeration.

  • Vacuum Oven: For drying the ionic liquids.

II. Pre-experimental Preparation
  • Ionic Liquid Purification: Dry the ionic liquids under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water, which can significantly affect the electrochemical window.

  • Electrode Polishing: Polish the working electrode surface to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). Rinse thoroughly with deionized water and sonicate in ethanol to remove any polishing residues.

  • Cell Assembly: Assemble the three-electrode cell, ensuring proper placement of the working, reference, and counter electrodes in the ionic liquid.

III. Cyclic Voltammetry Measurement
  • Deaeration: Purge the ionic liquid in the electrochemical cell with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the electrolyte surface during the experiment.

  • Potential Scan: Perform cyclic voltammetry by scanning the potential from the open-circuit potential towards the anodic direction until the anodic current limit is reached. Then, reverse the scan towards the cathodic direction until the cathodic current limit is observed. Finally, scan the potential back to the initial potential.

  • Parameter Settings:

    • Scan Rate: A typical scan rate is 50-100 mV/s.

    • Potential Range: The potential range should be wide enough to encompass the entire electrochemical window of the ionic liquid.

    • Current Cut-off: The anodic and cathodic limits are typically defined as the potential at which the current density reaches a certain threshold (e.g., 0.1 or 1 mA/cm²).

IV. Data Analysis
  • Determine Anodic and Cathodic Limits: From the resulting cyclic voltammogram, identify the potential at which the anodic and cathodic currents begin to increase significantly, corresponding to the oxidation and reduction of the ionic liquid, respectively.

  • Calculate Electrochemical Window: The electrochemical window (ESW) is calculated as the difference between the anodic potential limit (Epa) and the cathodic potential limit (Epc): ESW = Epa - Epc.

Experimental Workflow

The following diagram illustrates the workflow for determining the electrochemical stability of an ionic liquid using cyclic voltammetry.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis IL_Prep Ionic Liquid Purification (Vacuum Drying) Cell_Assembly Cell Assembly (Three-Electrode Setup) IL_Prep->Cell_Assembly Elec_Prep Electrode Polishing (Working Electrode) Elec_Prep->Cell_Assembly Deaeration Deaeration (Inert Gas Purging) Cell_Assembly->Deaeration CV_Scan Cyclic Voltammetry Scan Deaeration->CV_Scan Data_Acquisition Data Acquisition (Current vs. Potential) CV_Scan->Data_Acquisition Determine_Limits Determine Anodic & Cathodic Limits Data_Acquisition->Determine_Limits Calc_ESW Calculate Electrochemical Window (ESW) Determine_Limits->Calc_ESW

Caption: Workflow for Electrochemical Stability Determination.

Logical Relationship of Electrochemical Stability

The electrochemical stability of an ionic liquid is a function of its constituent ions and the experimental conditions.

G cluster_factors Influencing Factors ESW Electrochemical Stability Window (ESW) Anion Anion Oxidative Stability Anion->ESW determines Anodic Limit Cation Cation Reductive Stability Cation->ESW determines Cathodic Limit Purity Purity of Ionic Liquid (e.g., water content) Purity->ESW Electrode Working Electrode Material Electrode->ESW

Caption: Factors Influencing Electrochemical Stability.

Safety Operating Guide

Navigating the Disposal of 1-Butyl-3-methylimidazolium Methyl Sulfate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the disposal of 1-Butyl-3-methylimidazolium methyl sulfate, ensuring the safety of personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Prior to initiating any disposal process, it is critical to handle this compound with appropriate care. This substance is classified as a skin corrosive (Category 1B) and can cause severe skin burns and eye damage.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166, or goggles. A face shield is also recommended.[1][3]

  • Hand Protection: Handle with gloves that have been inspected prior to use. Use a proper glove removal technique to avoid skin contact.[3]

  • Body Protection: Wear protective clothing.[3]

  • Respiratory Protection: In poorly ventilated areas or in case of aerosol formation, use a suitable respirator with a type ABEK (EN14387) filter.[1][4]

Step-by-Step Disposal Procedure

Disposal of this compound must be carried out in accordance with all applicable national and local regulations. Never dispose of this chemical down the drain or into the environment.[2]

  • Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical waste disposal protocols. Your Environmental Health and Safety (EHS) department is the primary resource for guidance.

  • Containment: Ensure the waste is stored in a suitable, clearly labeled, and securely sealed container to prevent leaks.[2] Keep the container in a cool, dry, and well-ventilated area.[2]

  • Waste Characterization: The waste must be properly characterized. Based on available safety data, this chemical is a combustible, corrosive hazardous material.[1]

  • Waste Collection:

    • Small Spills: For minor spills, absorb the material with inert material such as sand, earth, or vermiculite.[5] Sweep or shovel the material into a suitable, closed container for disposal.[2]

    • Unused Product: Dispose of the unused product in its original container if possible, ensuring it is tightly closed.[2]

  • Engage a Licensed Waste Disposal Contractor: The disposal of this chemical waste must be handled by a licensed and approved waste disposal plant. Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Documentation: Maintain a record of the disposal process, including the date, quantity of waste, and the name of the disposal contractor.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 401788-98-5[3]
Molecular Formula C₉H₁₈N₂O₄S[1]
Molecular Weight 250.32 g/mol [1]
Appearance Liquid
Density 1.22 g/cm³ at 21 °C[6]
Viscosity 163 cP at 25 °C[6]
Conductivity 2.20 mS/cm at 30 °C[6]
Melting Point -20 °C[6]
Storage Temperature Store in a cool place.[2]
GHS Hazard Codes H314 (Causes severe skin burns and eye damage)[1][2]
GHS Precautionary Codes P280, P303+P361+P353, P305+P351+P338, P310[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_containment Containment & Labeling cluster_disposal Disposal Process cluster_spill Spill Response start Start: Identify Waste for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Small Spill Occurs start->spill sds Review Safety Data Sheet (SDS) ppe->sds check_container Is waste in a suitable container? sds->check_container transfer Transfer to a labeled, sealed container check_container->transfer No label_container Ensure container is clearly labeled 'Hazardous Waste' and with chemical name check_container->label_container Yes transfer->label_container consult_ehs Consult Institutional EHS Guidelines label_container->consult_ehs contact_vendor Contact Licensed Waste Disposal Vendor consult_ehs->contact_vendor schedule_pickup Schedule Waste Pickup contact_vendor->schedule_pickup document Document Disposal Record schedule_pickup->document end End: Waste Disposed Compliantly document->end absorb Absorb with inert material spill->absorb collect Collect into a suitable container absorb->collect collect->transfer

Disposal Workflow Diagram

Ionic Liquid Recycling and Future Perspectives

While direct disposal is the current standard for many laboratory-scale operations, the field of ionic liquid chemistry is actively exploring recycling and recovery methods to enhance sustainability. Techniques such as thermal treatment, centrifugation, adsorption, and electrodialysis are being investigated to recover and reuse ionic liquids, which is crucial for both resource conservation and environmental protection. Research into the use of ionic liquids for metal recovery and other applications highlights their potential as "designer solvents" for greener chemical processes.[7][8] As these technologies mature, they may offer more sustainable alternatives to the disposal of ionic liquid waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Butyl-3-methylimidazolium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 1-Butyl-3-methylimidazolium methyl sulfate.

This guide provides immediate, procedural, and step-by-step instructions for the safe handling of this compound, a common ionic liquid in various research applications. Adherence to these protocols is critical to ensure personal safety and proper laboratory conduct.

Personal Protective Equipment (PPE)

A crucial first line of defense, the selection of appropriate PPE is paramount when working with this compound. The following table summarizes the recommended equipment for various handling scenarios.

ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling & Transfer Safety glasses with side-shields conforming to EN166 or chemical safety goggles.[1] Do not wear contact lenses.[2]Chemical protective gloves (e.g., PVC, Butyl rubber, Nitrile rubber).[2][3] Inspect gloves before use.[1]Lab coat or overalls.[2]Not required under normal use with adequate ventilation.[4]
Spill Cleanup Chemical goggles.[2]Chemical protective gloves (protection class 5 or higher recommended for prolonged contact).[2]Impervious clothing such as a PVC apron.[2][5]For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type ABEK-P2 (EU EN 143) or OV/AG/P99 (US) respirator cartridges.[1][5]
Heating or Aerosol Generation Faceshields and goggles.Chemical protective gloves.[3]Protective clothing against liquid chemicals.[6]A respirator with a type ABEK (EN14387) filter is recommended.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area.[2]

  • Ensure that eyewash stations and safety showers are readily accessible.[4]

General Handling Procedures:

  • Avoid all personal contact, including inhalation of vapors.[2]

  • Do not eat, drink, or smoke in the work area.[2][7]

  • Wash hands and face thoroughly after handling.[4]

  • Keep containers tightly closed when not in use.

  • Avoid physical damage to containers.[2]

  • Prevent the substance from entering drains or water courses.[2]

Storage:

  • Store in a cool, dry, well-ventilated area.[2]

  • Keep containers securely sealed and store upright to prevent leakage.[3]

  • Store away from incompatible materials such as oxidizing agents.[2]

  • The product is hygroscopic and should be stored under an inert gas if moisture sensitivity is a concern.

Emergency Procedures: First Aid and Spill Response

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of fresh, running water for at least 15 minutes, holding the eyelids apart.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water.[2][4] If skin irritation occurs, seek medical advice.[4]
Inhalation Move the exposed person to fresh air at once.[1] If not breathing, provide artificial respiration.[4] Seek medical attention if symptoms occur.[4]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water. If the person is conscious, give them water to drink. Seek immediate medical advice.

Spill Response Plan:

  • Minor Spills:

    • Remove all ignition sources.[2]

    • Ventilate the area.

    • Wear appropriate PPE.

    • Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[2]

    • Collect the material into a suitable, labeled container for disposal.[2]

  • Major Spills:

    • Evacuate the area and move upwind.[2]

    • Alert emergency responders.[2]

    • Wear full protective clothing, including breathing apparatus.[2]

    • Prevent the spill from entering drains or waterways.[2]

Disposal Plan

All waste materials must be handled in accordance with local, state, and federal regulations.[2] Dispose of the chemical and its container at an approved waste disposal plant.[4] Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Visual Workflow for Safe Handling

The following diagram outlines the key decision points and steps for safely handling this compound.

Workflow for Handling this compound start Start: Prepare for Handling assess_task Assess Task Requirements (Routine, Spill, Heating) start->assess_task select_ppe Select Appropriate PPE (See Table) assess_task->select_ppe prepare_workspace Prepare Workspace (Ventilation, Emergency Equipment) select_ppe->prepare_workspace handle_chemical Perform Chemical Handling prepare_workspace->handle_chemical spill_event Spill Occurs? handle_chemical->spill_event spill_cleanup Follow Spill Cleanup Protocol spill_event->spill_cleanup Yes decontaminate Decontaminate Workspace & PPE spill_event->decontaminate No no_spill No Spill spill_cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end End of Process dispose->end

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.